3,2'-Dihydroxy-4,4'-dimethoxychalcone
Description
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Structure
3D Structure
Properties
IUPAC Name |
(E)-1-(2-hydroxy-4-methoxyphenyl)-3-(3-hydroxy-4-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-21-12-5-6-13(15(19)10-12)14(18)7-3-11-4-8-17(22-2)16(20)9-11/h3-10,19-20H,1-2H3/b7-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXZWGNIMAQEYSE-XVNBXDOJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C=CC2=CC(=C(C=C2)OC)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC(=C(C=C2)OC)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3,2'-Dihydroxy-4,4'-dimethoxychalcone chemical structure
An In-depth Technical Guide to Dihydroxy-Dimethoxychalcones for Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones are a class of organic compounds that form a central scaffold in a variety of biologically active molecules.[1][2] They are characterized by an open-chain flavonoid structure consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1][2] This structural motif is a key pharmacophore that contributes to a wide spectrum of biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties.[2][3][4]
While the specific isomer 3,2'-Dihydroxy-4,4'-dimethoxychalcone is not extensively documented in scientific literature, this technical guide provides a comprehensive overview of the synthesis, chemical structure, and biological activities of closely related dihydroxy-dimethoxychalcone isomers and derivatives. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development.
Chemical Structure and Physicochemical Properties
The core structure of a chalcone (B49325) is 1,3-diphenyl-2-propen-1-one. The two aromatic rings are designated as Ring A (attached to the carbonyl group) and Ring B. The numbering of the carbon atoms in Ring A is primed (2', 3', 4', etc.), while the numbering in Ring B is unprimed (2, 3, 4, etc.).
Below is a table summarizing the structures and physicochemical properties of several dihydroxy-dimethoxychalcone isomers and related compounds found in the literature.
| Compound Name | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | IUPAC Name |
| (E)-2'-Hydroxy-3,4-dimethoxychalcone | [Image of (E)-2'-Hydroxy-3,4-dimethoxychalcone structure] | C₁₇H₁₆O₄ | 284.31 | (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one[5] |
| 2',4'-Dihydroxy-3,4-dimethoxychalcone | [Image of 2',4'-Dihydroxy-3,4-dimethoxychalcone structure] | C₁₇H₁₆O₅ | 300.30 | (E)-1-(2,4-dihydroxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one[6] |
| 2,3-Dimethoxy-2',4'-dihydroxychalcone | [Image of 2,3-Dimethoxy-2',4'-dihydroxychalcone structure] | C₁₇H₁₆O₅ | 300.30 | (E)-1-(2,4-dihydroxyphenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one[7] |
| 2',6'-Dihydroxy-3,4-dimethoxychalcone | [Image of 2',6'-Dihydroxy-3,4-dimethoxychalcone structure] | C₁₇H₁₆O₅ | 300.30 | (2E)-1-(2,6-dihydroxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one |
| 2',3-Dihydroxy-4-methoxychalcone | [Image of 2',3-Dihydroxy-4-methoxychalcone structure] | C₁₆H₁₄O₄ | 270.28 | (E)-3-(3-hydroxy-4-methoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one[8] |
Synthesis of Dihydroxy-Dimethoxychalcones
The most common and versatile method for synthesizing chalcones is the Claisen-Schmidt condensation .[9][10] This reaction involves the base-catalyzed aldol (B89426) condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde, followed by dehydration to form the characteristic α,β-unsaturated ketone.[9][10]
General Synthesis Workflow
Experimental Protocols
Protocol 1: Conventional Synthesis of 2',6'-Dihydroxy-3,4-dimethoxychalcone
This protocol is adapted from the synthesis of similar hydroxy chalcones.[11]
-
Reactant Preparation: In a round-bottom flask, dissolve 2,6-dihydroxyacetophenone (1 mmol) and 3,4-dimethoxybenzaldehyde (B141060) (1 mmol) in ethanol (B145695) (15 mL).
-
Reaction Initiation: To the stirred solution, add a 50% aqueous solution of sodium hydroxide (B78521) (NaOH) dropwise until a precipitate forms.
-
Reaction Progression: Continue stirring the mixture at room temperature for 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Product Isolation: After the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid (HCl) to precipitate the crude product.
-
Purification: Filter the crude product, wash with cold water until the washings are neutral, and then purify by recrystallization from ethanol to yield the pure chalcone.
Protocol 2: Green Synthesis of Chalcones by Grinding Technique
This solvent-free method offers a more environmentally friendly approach with shorter reaction times and often higher yields.[11][12]
-
Reactant Preparation: In a mortar, place 2,6-dihydroxyacetophenone (1 mmol), 3,4-dimethoxybenzaldehyde (1 mmol), and solid NaOH (1.2 mmol).
-
Reaction: Grind the mixture with a pestle at room temperature for approximately 15-30 minutes.[11][12]
-
Product Isolation: After grinding, add cold water to the mixture and neutralize with a 10% (v/v) solution of cold HCl.
-
Purification: Filter the resulting solid, wash with water, and recrystallize from ethanol to obtain the pure 2',6'-dihydroxy-3,4-dimethoxychalcone.[11]
Spectroscopic Characterization
The structure of synthesized chalcones is confirmed using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
| Spectroscopic Data for a Representative Chalcone: (E)-2'-Hydroxy-3,4-dimethoxychalcone | |
| ¹H NMR | The ¹H NMR spectrum of a chalcone typically shows characteristic signals for the α and β vinyl protons as doublets with a coupling constant of around 15 Hz, confirming the trans configuration. Aromatic protons appear in the downfield region, and the methoxy (B1213986) groups show singlets around 3.8-3.9 ppm. The hydroxyl proton signal is also observable. |
| ¹³C NMR | The ¹³C NMR spectrum is characterized by a signal for the carbonyl carbon in the range of 170-195 ppm.[11] Signals for the methoxy carbons appear around 56 ppm. The α and β vinyl carbons and the aromatic carbons can also be assigned. |
| Infrared (IR) | The IR spectrum shows a strong absorption band for the conjugated carbonyl group (C=O) typically in the region of 1630-1680 cm⁻¹. A broad band for the hydroxyl group (-OH) is observed around 3200-3600 cm⁻¹. Bands for aromatic C-H and C=C stretching are also present. |
Biological Activities of Dihydroxy-Dimethoxychalcones
Dihydroxy-dimethoxychalcones and related derivatives have been reported to exhibit a range of biological activities.
| Biological Activity | Compound/Derivative | Assay/Model | Results (e.g., IC₅₀, MIC) | Reference |
| Anticancer | 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone (DMEC) | Multiple Myeloma Cell Lines (U266) | IC₅₀ = 15.02 µM | |
| 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone (DDC) | Breast Cancer Cell Lines | Induces autophagy and mitochondrial apoptosis | [1] | |
| Anti-inflammatory | 2',6'-dihydroxy-4'-methoxydihydrochalcone (DHMDC) | LPS-stimulated Macrophages | Reduced IL-1β, TNF, and nitrite (B80452) levels | |
| 2'-hydroxy-4',6'-dimethoxychalcone | LPS-stimulated RAW264.7 cells | Reduced NO, PGE2, and inflammatory cytokines | [13] | |
| Antioxidant | 2',5'-dihydroxy-3,4-dimethoxy chalcone | DPPH radical scavenging assay | Highest antioxidant activity among tested derivatives | [14] |
| Dihydroxylated Chalcones | DPPH radical scavenging assay | 80-90% of control at 50 µM | [15] | |
| Antitubercular | (E)-3″,2′,4′-Trihydroxy-3′-methoxychalcone | Mycobacterium tuberculosis H37Rv | MIC = 174.80 µM | [4] |
Mechanism of Action: PI3K/Akt/mTOR Signaling Pathway
Several chalcones exert their anticancer effects by modulating key signaling pathways involved in cell proliferation and survival. For instance, 2,4-dihydroxy-3′-methoxy-4′-ethoxychalcone has been shown to induce apoptosis in multiple myeloma cells by inhibiting the PI3K/Akt/mTOR pathway.[16]
Conclusion
While direct information on this compound is scarce, the broader class of dihydroxy-dimethoxychalcones represents a promising area of research for drug discovery. Their straightforward synthesis via the Claisen-Schmidt condensation allows for the generation of diverse analogues for structure-activity relationship studies. The documented anticancer, anti-inflammatory, and antioxidant properties of these compounds underscore their potential as scaffolds for the development of novel therapeutic agents. Further investigation into the synthesis and biological evaluation of a wider range of isomers, including the titular compound, is warranted to fully explore their therapeutic potential.
References
- 1. Natural 2′,4-Dihydroxy-4′,6′-dimethoxy Chalcone Isolated from Chromolaena tacotana Inhibits Breast Cancer Cell Growth through Autophagy and Mitochondrial Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. benchchem.com [benchchem.com]
- 4. Antitubercular and antioxidant activities of hydroxy and chloro substituted chalcone analogues: Synthesis, biological and computational studies - Arabian Journal of Chemistry [arabjchem.org]
- 5. (E)-2'-Hydroxy-3,4-dimethoxychalcone | C17H16O4 | CID 5712116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2',4'-Dihydroxy-3,4-dimethoxychalcone | C17H16O5 | CID 5953849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,3-Dimethoxy-2',4'-dihydroxychalcone | C17H16O5 | CID 5377844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2',3-Dihydroxy-4-methoxychalcone | C16H14O4 | CID 5743235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. scitepress.org [scitepress.org]
- 13. Anti-Melanogenic and Anti-Inflammatory Effects of 2'-Hydroxy-4',6'-dimethoxychalcone in B16F10 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone suppresses cell proliferation and induces apoptosis of multiple myeloma via the PI3K/akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 3,2'-Dihydroxy-4,4'-dimethoxychalcone: Synthesis, Biological Activity, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chalcones, a class of open-chain flavonoids, are recognized as privileged scaffolds in medicinal chemistry due to their diverse and significant biological activities. This technical guide focuses on 3,2'-Dihydroxy-4,4'-dimethoxychalcone and its closely related isomers, which have demonstrated considerable potential as anticancer, anti-inflammatory, and antioxidant agents. This document provides a comprehensive overview of the chemical properties, synthesis, and multifaceted pharmacological effects of these compounds. Detailed experimental protocols for key biological assays and visualizations of the underlying molecular mechanisms are presented to support further research and drug development efforts in this promising area.
Chemical Identification and Properties
The compound specified, this compound, is systematically named based on the IUPAC nomenclature for chalcones. The structure consists of two aromatic rings (A and B) connected by a three-carbon α,β-unsaturated carbonyl system.
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Ring A (from acetophenone): Contains a hydroxyl group at the 2'-position and a methoxy (B1213986) group at the 4'-position.
-
Ring B (from benzaldehyde): Contains a hydroxyl group at the 3-position and a methoxy group at the 4-position.
The definitive IUPAC name for this structure is (2E)-1-(2-hydroxy-4-methoxyphenyl)-3-(3-hydroxy-4-methoxyphenyl)prop-2-en-1-one .
For comparison, the properties of several well-studied dihydroxy-dimethoxy chalcone (B49325) isomers are summarized below.
| Property | (2E)-1-(2-hydroxy-4-methoxyphenyl)-3-(3-hydroxy-4-methoxyphenyl)prop-2-en-1-one | 2',4'-Dihydroxy-3,4-dimethoxychalcone[1] | 3,4-Dimethoxy-2'-hydroxychalcone[2][3] | 2,3-Dimethoxy-2',4'-dihydroxychalcone[4] |
| IUPAC Name | (2E)-1-(2-hydroxy-4-methoxyphenyl)-3-(3-hydroxy-4-methoxyphenyl)prop-2-en-1-one | (E)-1-(2,4-dihydroxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one | (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | (E)-1-(2,4-dihydroxyphenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one |
| Molecular Formula | C₁₇H₁₆O₅ | C₁₇H₁₆O₅ | C₁₇H₁₆O₄ | C₁₇H₁₆O₅ |
| Molecular Weight | 300.31 g/mol | 300.30 g/mol | 284.31 g/mol | 300.30 g/mol |
| CAS Number | Not readily available | 4315-88-2 | 19152-36-4 / 79140-20-8 | Not readily available |
| Hydrogen Bond Donors | 2 | 2 | 1 | 2 |
| Hydrogen Bond Acceptors | 5 | 5 | 4 | 5 |
Synthesis of Dihydroxy-Dimethoxy Chalcones
The primary method for synthesizing chalcones is the Claisen-Schmidt condensation , a base-catalyzed reaction between an appropriately substituted acetophenone (B1666503) and a benzaldehyde (B42025).
General Synthesis Workflow
Caption: General workflow for chalcone synthesis via Claisen-Schmidt condensation.
Experimental Protocol: Claisen-Schmidt Condensation[5][6][7]
-
Dissolution: Dissolve equimolar quantities of the substituted acetophenone (e.g., 2-hydroxy-4-methoxyacetophenone, 0.01 mol) and the substituted benzaldehyde (e.g., 3-hydroxy-4-methoxybenzaldehyde, 0.01 mol) in a suitable solvent such as ethanol (B145695) (20-30 mL) in a round-bottomed flask.
-
Catalysis: To this stirred solution, add a catalytic amount of a strong base. This is typically an aqueous solution of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) (e.g., 10 mL of a 40% solution), added dropwise at a low temperature (0-5 °C) to control the reaction.
-
Reaction: Allow the mixture to stir at room temperature for a period ranging from 12 to 48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Neutralization: Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify by slowly adding dilute hydrochloric acid (HCl) until the pH is neutral (~7).
-
Isolation: The precipitated solid (the crude chalcone) is collected by vacuum filtration and washed thoroughly with cold water to remove inorganic impurities.
-
Purification: The crude product is purified by recrystallization from a suitable solvent, typically ethanol, to yield the pure chalcone crystals.
-
Characterization: The structure and purity of the final compound are confirmed using analytical techniques such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and IR Spectroscopy.
Biological Activities and Applications
Chalcone derivatives exhibit a wide range of pharmacological effects. The activities of various dihydroxy-dimethoxy chalcones are summarized below.
Anticancer Activity
These compounds have demonstrated potent antiproliferative and pro-apoptotic effects across a variety of cancer cell lines. Their mechanism often involves cell cycle arrest and the induction of apoptosis through mitochondrial pathways.
| Compound | Cancer Cell Line(s) | IC₅₀ Value (µM) | Reference |
| 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone (DMEC) | U266 (Multiple Myeloma) | 15.02 | [5] |
| MM.1S (Multiple Myeloma) | 18.36 | [5] | |
| RPMI8226 (Multiple Myeloma) | 25.97 | [5] | |
| 2′,4-Dihydroxy-4′,6′-dimethoxychalcone (DDC) | MCF-7 (Breast Cancer) | Selective cytotoxicity noted | [6] |
| Cal51, HeLa (Breast, Cervical) | Dose-dependent viability decrease | [6] | |
| 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalcone (DMC) | HeLa (Cervical Cancer) | 10.05 ± 0.22 | [7] |
| C-33A (Cervical Cancer) | 15.76 ± 1.49 | [7] | |
| SiHa (Cervical Cancer) | 18.31 ± 3.10 | [7] |
Anti-inflammatory Activity
Several dihydroxy-dimethoxy chalcones effectively suppress inflammatory responses in cellular models, primarily by inhibiting the production of key inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines.
| Compound | Cell Line | Key Effect | Quantitative Data (at 10 µM) | Reference |
| 2′-hydroxy-3,6′-dimethoxychalcone (3,6′-DMC) | RAW 264.7 | Inhibition of NO production and iNOS/COX-2 expression | Reduced iNOS by 83.21% and COX-2 by 16.72% compared to LPS control.[8] | [8] |
| 2′,4-dihydroxy-3′,4′,6′-trimethoxychalcone | RAW 264.7 | Attenuated production of NO, TNF-α, IL-1β, and IL-6 | Significant dose-dependent reduction.[9] | [9] |
| 4,4′-dimethoxychalcone (DMC) | Senescent LO2 cells | Decreased mRNA levels of Senescence-Associated Secretory Phenotype (SASP) factors | Reduced expression of IL-1α, IL-1β, TNF-α, and CXCL-10.[10] | [10] |
| 2′-hydroxy-4′,6′-dimethoxychalcone (4′,6′-DMC) | RAW 264.7 | Potent inhibition of NO production | At 20 µM, inhibited NO production by ~83.95%.[11] | [11] |
Other Biological Activities
-
Autophagy Induction: 3,4-dimethoxychalcone (B600365) (3,4-DC) has been identified as a potent inducer of autophagy in various cell lines, including endothelial and macrophage cells. This activity contributes to its anti-atherosclerotic effects observed in mouse models.[12]
-
Senolytic Activity: 4,4′-dimethoxychalcone (DMC) has been shown to selectively eliminate senescent cells by activating ferritinophagy, a specialized form of autophagy that degrades the iron-storage protein ferritin.[10]
-
Antioxidant Effects: The chalcone scaffold is known for its antioxidant properties. The presence of hydroxyl groups, particularly in the 3,4-dihydroxy configuration on the B-ring, is associated with high free-radical scavenging activity.[2]
Mechanisms of Action: Key Signaling Pathways
The biological effects of these chalcones are mediated through the modulation of critical intracellular signaling pathways.
Inhibition of NF-κB Signaling in Inflammation
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli (like LPS) lead to the phosphorylation and degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Many chalcones exert their anti-inflammatory effects by inhibiting this process.[2][8][9]
Caption: Inhibition of the NF-κB signaling pathway by chalcone derivatives.
Modulation of PI3K/Akt/mTOR Pathway in Cancer
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. It is often hyperactivated in cancer. Certain chalcone derivatives have been found to induce apoptosis in cancer cells by inhibiting the phosphorylation of key components in this pathway, such as Akt and mTOR.[5]
Caption: Chalcone-mediated inhibition of the PI3K/Akt/mTOR survival pathway.
Detailed Experimental Protocols
This section provides standardized methodologies for evaluating the biological activities of chalcone derivatives.
Cell Viability (MTT) Assay[16][17]
Principle: The MTT assay is a colorimetric method for assessing cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product, which can be quantified spectrophotometrically.
Protocol:
-
Cell Seeding: Seed cells (e.g., RAW 264.7 or cancer cell lines) into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the chalcone compound in the appropriate cell culture medium. Treat the cells with various concentrations (e.g., 1 to 100 µM) and include a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for another 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 150-200 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Nitric Oxide (NO) Production Assay (Griess Assay)[11]
Principle: This assay quantifies the production of nitric oxide by measuring the concentration of its stable metabolite, nitrite (B80452), in the cell culture supernatant. The Griess reagent converts nitrite into a colored azo compound.
Protocol:
-
Cell Culture and Stimulation: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Treatment: Pre-treat the cells with various concentrations of the chalcone compound for 1-2 hours.
-
Inflammatory Challenge: Stimulate the cells with an inflammatory agent, typically lipopolysaccharide (LPS, 1 µg/mL), and incubate for 24 hours. Include untreated, LPS-only, and positive control (e.g., L-NIL) groups.
-
Supernatant Collection: After incubation, carefully collect 50-100 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Color Development: Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well and incubate for another 10 minutes.
-
Measurement: Measure the absorbance at 540 nm.
-
Analysis: Determine the nitrite concentration in each sample by comparing the absorbance values to a standard curve prepared with known concentrations of sodium nitrite.
Western Blot Analysis for Protein Expression[8][16]
Principle: This technique allows for the detection and semi-quantification of specific proteins in a cell lysate. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and probed with specific antibodies.
Protocol:
-
Cell Lysis: Treat cells with the chalcone compound for the desired time, then wash with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of the lysates using a BCA or Bradford assay to ensure equal loading.
-
Gel Electrophoresis: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel and run the electrophoresis to separate proteins by molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, iNOS, β-actin) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane several times with TBST, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity using densitometry software (e.g., ImageJ) and normalize to a loading control like β-actin or GAPDH.
References
- 1. 2',4'-Dihydroxy-3,4-dimethoxychalcone | C17H16O5 | CID 5953849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,4-Dimethoxy-2'-hydroxychalcone|CAS 19152-36-4 [benchchem.com]
- 3. (E)-2'-Hydroxy-3,4-dimethoxychalcone | C17H16O4 | CID 5712116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,3-Dimethoxy-2',4'-dihydroxychalcone | C17H16O5 | CID 5377844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone suppresses cell proliferation and induces apoptosis of multiple myeloma via the PI3K/akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural 2′,4-Dihydroxy-4′,6′-dimethoxy Chalcone Isolated from Chromolaena tacotana Inhibits Breast Cancer Cell Growth through Autophagy and Mitochondrial Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. The Effects of 2′-Hydroxy-3,6′-Dimethoxychalcone on Melanogenesis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2',4-Dihydroxy-3',4',6'-trimethoxychalcone from Chromolaena odorata possesses anti-inflammatory effects via inhibition of NF-κB and p38 MAPK in lipopolysaccharide-activated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Flavonoid 4,4′-dimethoxychalcone selectively eliminates senescent cells via activating ferritinophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-Melanogenic and Anti-Inflammatory Effects of 2′-Hydroxy-4′,6′-dimethoxychalcone in B16F10 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3,4-dimethoxychalcone induces autophagy and reduces neointimal hyperplasia and aortic lesions in mouse models of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: 3,2'-Dihydroxy-4,4'-dimethoxychalcone
CAS Number: 2567-65-9
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data for 3,2'-Dihydroxy-4,4'-dimethoxychalcone (CAS 2567-65-9) is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the established chemical properties of the chalcone (B49325) scaffold and detailed experimental findings for structurally similar dihydroxy-dimethoxy chalcone analogues. The presented data and methodologies should be considered as a predictive reference for initiating research on the title compound.
Introduction
Chalcones are a class of organic compounds belonging to the flavonoid family, characterized by an open-chain α,β-unsaturated ketone core that connects two aromatic rings. This structural motif imparts a wide array of biological activities, making chalcones a subject of intense research in medicinal chemistry. This compound, with its specific substitution pattern of hydroxyl and methoxy (B1213986) groups, is a promising candidate for investigation in various therapeutic areas, including oncology, inflammation, and infectious diseases. The electronic and steric properties conferred by these substituents are expected to modulate its interaction with biological targets.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 2567-65-9 | ChemNorm[1] |
| Molecular Formula | C₁₇H₁₆O₅ | ChemNorm[1] |
| Molecular Weight | 300.31 g/mol | ChemNorm[1] |
| Appearance | Expected to be a powder | ChemNorm[1] |
| Purity | Typically available at 95-98% (HPLC) | ChemNorm[1] |
| Storage Conditions | -20°C, sealed, in a ventilated, dry environment | ChemNorm[1] |
Synthesis
The primary method for synthesizing chalcones is the Claisen-Schmidt condensation, a base-catalyzed reaction between a substituted acetophenone (B1666503) and a substituted benzaldehyde. For the synthesis of this compound, the logical precursors would be 2-hydroxy-4-methoxyacetophenone and 3-hydroxy-4-methoxybenzaldehyde.
General Experimental Protocol: Claisen-Schmidt Condensation
This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.
-
Preparation of Reactants: Dissolve equimolar amounts of 2-hydroxy-4-methoxyacetophenone and 3-hydroxy-4-methoxybenzaldehyde in a suitable solvent such as ethanol (B145695) or methanol.
-
Catalyst Addition: To the stirred solution, slowly add a catalytic amount of a strong base, such as a 50% aqueous solution of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).
-
Reaction: Stir the reaction mixture at room temperature for a period of 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into a beaker of crushed ice and acidify with a dilute acid (e.g., 10% HCl) to precipitate the product.
-
Isolation and Purification: Collect the crude product by vacuum filtration and wash with cold water. The product can be further purified by recrystallization from a suitable solvent like ethanol to yield the pure chalcone.
A solvent-free "grinding" technique has also been reported for the synthesis of other dihydroxy-dimethoxy chalcones, offering a greener and potentially higher-yield alternative. This involves grinding the reactants with solid NaOH in a mortar and pestle.
Biological Activities and Quantitative Data (Based on Analogues)
Due to the lack of specific data for this compound, this section summarizes the biological activities and quantitative data of structurally related chalcones. These findings provide a strong rationale for investigating similar activities in the title compound.
Anticancer Activity
Structurally similar chalcones have demonstrated significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC₅₀ (µM) |
| 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone | U266 (Multiple Myeloma) | 15.02 |
| MM.1S (Multiple Myeloma) | 18.36 | |
| RPMI8226 (Multiple Myeloma) | 25.97 | |
| 2′,4-Dihydroxy-4′,6′-dimethoxy-chalcone | MCF-7 (Breast Cancer) | 52.5 |
| MDA-MB-231 (Breast Cancer) | 66.4 |
Anti-inflammatory Activity
The anti-inflammatory potential of chalcone derivatives is often assessed by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. For instance, 2′-hydroxy-3,6′-dimethoxychalcone has been shown to significantly inhibit NO production in RAW 264.7 cells. At a concentration of 10 µM, it inhibited NO production by approximately 72.58% compared to the LPS-only control.
Effects on Melanogenesis
Certain di-methoxylated chalcones have been found to inhibit melanogenesis. For example, 2′-hydroxy-3,6′-dimethoxychalcone reduced melanin (B1238610) content and intracellular tyrosinase activity in α-MSH-stimulated B16F10 cells. At a concentration of 5 µM, this compound reduced the expression of key melanogenic enzymes tyrosinase, TRP-1, and TRP-2 by approximately 36.26%, 26.36%, and 46.50%, respectively.
Signaling Pathways (Based on Analogues)
The biological effects of dimethoxy-chalcone derivatives are mediated through various signaling pathways. The following diagrams illustrate pathways identified for structurally similar compounds, which are plausible targets for this compound.
Caption: PI3K/Akt/mTOR signaling pathway inhibition by a dimethoxy chalcone analogue.
Caption: Inhibition of the NF-κB inflammatory pathway by a dimethoxy chalcone analogue.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of chalcones, based on studies of similar compounds.
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of the compound on cancer cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the chalcone derivative (e.g., 0.1 to 100 µM) and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Western Blot Analysis
This technique is used to detect and quantify the expression of specific proteins involved in signaling pathways.
-
Cell Lysis: Treat cells with the chalcone for the desired time, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Gel Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., Akt, mTOR, NF-κB, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caption: A standard workflow for Western Blot analysis.
Conclusion
While direct experimental data on this compound is currently sparse, the extensive research on structurally related chalcones provides a solid foundation for predicting its potential as a bioactive molecule. The presence of both hydroxyl and methoxy groups suggests a compound with significant potential for anticancer and anti-inflammatory activities, likely mediated through key cellular signaling pathways such as PI3K/Akt/mTOR and NF-κB. The experimental protocols and data presented in this guide offer a valuable starting point for researchers and drug development professionals to initiate a thorough investigation of this promising chalcone derivative. Further studies are warranted to elucidate its specific biological activities and mechanisms of action.
References
physical and chemical properties of 3,2'-Dihydroxy-4,4'-dimethoxychalcone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chalcones, a class of natural and synthetic compounds, form the central core of a variety of important biological molecules. As precursors in flavonoid biosynthesis, they have garnered significant attention for their wide range of pharmacological activities. This technical guide focuses on the physical and chemical properties, synthesis, and potential biological activities of a specific chalcone (B49325) derivative, 3,2'-Dihydroxy-4,4'-dimethoxychalcone. While this particular isomer is not as extensively studied as some of its analogues, this document compiles available data and provides insights based on the well-documented characteristics of structurally related compounds. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug discovery, facilitating further investigation into the therapeutic potential of this chalcone.
Physicochemical Properties
While specific experimental data for this compound is limited, its fundamental properties have been identified. Further experimental validation of properties such as melting point, boiling point, and solubility is recommended for any research application.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (E)-1-(2-hydroxy-4-methoxyphenyl)-3-(3-hydroxy-4-methoxyphenyl)prop-2-en-1-one | ChemNorm[1] |
| CAS Number | 2567-65-9 | ChemNorm[1] |
| Molecular Formula | C₁₇H₁₆O₅ | ChemNorm[1] |
| Molecular Weight | 300.31 g/mol | ChemNorm[1] |
| Appearance | Powder (predicted) | ChemNorm[1] |
| Solubility | Soluble in DMSO (predicted for related chalcones) | AdipoGen Life Sciences[2], TargetMol[3] |
| Melting Point | Not explicitly reported. Related dimethoxy-hydroxy chalcones exhibit melting points in the range of 103-115°C.[4][5] | N/A |
| Boiling Point | Not reported. | N/A |
Synthesis and Characterization
The primary method for the synthesis of chalcones is the Claisen-Schmidt condensation, a base-catalyzed reaction between an appropriate acetophenone (B1666503) and a benzaldehyde.
Experimental Protocol: Claisen-Schmidt Condensation
This generalized protocol can be adapted for the synthesis of this compound.
Reactants:
-
2'-Hydroxy-4'-methoxyacetophenone
-
3-Hydroxy-4-methoxybenzaldehyde
-
Base catalyst (e.g., Sodium Hydroxide or Potassium Hydroxide)
-
Solvent (e.g., Ethanol)
Procedure:
-
Dissolve 2'-Hydroxy-4'-methoxyacetophenone in ethanol (B145695) in a round-bottom flask.
-
Add an aqueous solution of the base catalyst (e.g., 20% NaOH) to the flask and stir the mixture at room temperature.[6]
-
Slowly add an ethanolic solution of 3-Hydroxy-4-methoxybenzaldehyde to the reaction mixture.
-
Continue stirring at room temperature for a specified period (typically 24-48 hours), monitoring the reaction progress using thin-layer chromatography (TLC).[6]
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with a dilute acid (e.g., 10% HCl) to precipitate the crude product.
-
Collect the solid precipitate by vacuum filtration and wash with cold distilled water.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure this compound.
Spectroscopic Characterization (Predicted)
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Features | Reference for Analogy |
| ¹H-NMR | Signals for aromatic protons, methoxy (B1213986) groups, hydroxyl groups, and the characteristic α,β-protons of the enone system. | [7] |
| ¹³C-NMR | Resonances for aromatic carbons, methoxy carbons, and the carbonyl carbon of the enone group (typically δ > 180 ppm). | [8] |
| FT-IR (cm⁻¹) | Broad O-H stretching band (~3400-3200), aromatic C-H stretching (~3100-3000), C=O stretching of the conjugated ketone (~1650-1630), C=C stretching (~1600-1580), and C-O stretching of ethers and phenols (~1250-1000). | [8] |
| Mass Spec. | A molecular ion peak [M]⁺ corresponding to the molecular weight (300.31). Fragmentation patterns would likely involve cleavage of the chalcone backbone. | [9] |
Potential Biological Activities and Signaling Pathways
While direct biological studies on this compound are lacking, the chalcone scaffold is a well-established pharmacophore. Numerous derivatives exhibit significant biological activities, suggesting potential therapeutic applications for the title compound.
Anti-inflammatory Activity
Many chalcone derivatives demonstrate potent anti-inflammatory effects. This activity is often attributed to the inhibition of key inflammatory mediators and signaling pathways.
-
Mechanism of Action (Inferred): Chalcones are known to suppress the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-1β, IL-6) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[10][11] Some chalcones also modulate the p38 MAPK signaling pathway, which is involved in the production of inflammatory cytokines.[10]
Antioxidant Activity
The presence of hydroxyl and methoxy groups on the aromatic rings of chalcones is often associated with antioxidant properties. These compounds can act as free radical scavengers, protecting cells from oxidative damage. The antioxidant capacity is influenced by the number and position of these functional groups.[1][8]
Anticancer Activity
Chalcones have been extensively investigated for their anticancer properties, exhibiting selective cytotoxicity against various cancer cell lines.
-
Mechanism of Action (Inferred): The anticancer effects of chalcones are often multifactorial and can involve the induction of apoptosis (programmed cell death) through both intrinsic (mitochondrial) and extrinsic pathways. Some chalcones have been shown to modulate the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell survival, proliferation, and growth.[12] Inhibition of this pathway can lead to cell cycle arrest and apoptosis. Additionally, some chalcones can induce autophagy, a cellular self-degradation process that can either promote or inhibit cancer cell survival depending on the context.[13][14]
Future Directions
This compound represents a promising yet understudied molecule within the vast family of chalcones. Future research should focus on:
-
Definitive Synthesis and Characterization: Establishing a robust and reproducible synthetic protocol and obtaining comprehensive spectroscopic data are crucial first steps.
-
In Vitro Biological Screening: A thorough evaluation of its anti-inflammatory, antioxidant, and anticancer activities against a panel of relevant cell lines is warranted.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound will provide a deeper understanding of its therapeutic potential.
-
In Vivo Efficacy and Safety: Should in vitro studies yield promising results, subsequent investigations in animal models will be necessary to assess its efficacy, pharmacokinetics, and safety profile.
Conclusion
While specific data for this compound is sparse, the extensive research on structurally related chalcones provides a strong rationale for its investigation as a potential therapeutic agent. This technical guide serves as a foundational resource to encourage and guide future research into the pharmacological properties of this intriguing molecule. The insights provided herein, based on established knowledge of the chalcone scaffold, offer a roadmap for its synthesis, characterization, and biological evaluation.
References
- 1. 3,4-Dimethoxy-2'-hydroxychalcone|CAS 19152-36-4 [benchchem.com]
- 2. adipogen.com [adipogen.com]
- 3. 4,4'-Dimethoxychalcone | Autophagy | TargetMol [targetmol.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Page loading... [wap.guidechem.com]
- 6. (2E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 2'-Hydroxy-3,4,4'-trimethoxychalcone | C18H18O5 | CID 5373273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2',4-Dihydroxy-3',4',6'-trimethoxychalcone from Chromolaena odorata possesses anti-inflammatory effects via inhibition of NF-κB and p38 MAPK in lipopolysaccharide-activated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-Melanogenic and Anti-Inflammatory Effects of 2′-Hydroxy-4′,6′-dimethoxychalcone in B16F10 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone suppresses cell proliferation and induces apoptosis of multiple myeloma via the PI3K/akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Natural 2′,4-Dihydroxy-4′,6′-dimethoxy Chalcone Isolated from Chromolaena tacotana Inhibits Breast Cancer Cell Growth through Autophagy and Mitochondrial Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 4,4'Dimethoxychalcone: a natural flavonoid that promotes health through autophagy-dependent and -independent effects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Data Sheet: 3,2'-Dihydroxy-4,4'-dimethoxychalcone
For Researchers, Scientists, and Drug Development Professionals
This document provides a concise technical overview of the molecular weight and chemical properties of 3,2'-Dihydroxy-4,4'-dimethoxychalcone, a chalcone (B49325) derivative of interest in phytochemical and pharmacological research.
Chemical Identification
The compound is systematically identified by the following descriptors. The CAS number provides a unique identifier for this specific chemical substance.
| Identifier | Value |
| Chemical Name | This compound[1] |
| Systematic Name | (2E)-1-(2-Hydroxy-4-methoxyphenyl)-3-(3-hydroxy-4-methoxyphenyl)prop-2-en-1-one[1] |
| CAS Number | 2567-65-9[1][2] |
| Molecular Formula | C₁₇H₁₆O₅[1][2] |
Molecular Weight Calculation
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound is based on its molecular formula, C₁₇H₁₆O₅, and the standard atomic weights of Carbon, Hydrogen, and Oxygen.[3][4][5]
The standard atomic weights used for this calculation are summarized below.
| Element | Symbol | Atomic Weight ( g/mol ) |
| Carbon | C | 12.011[6] |
| Hydrogen | H | 1.008[7][8] |
| Oxygen | O | 15.999[9][10] |
The molecular weight is calculated by summing the mass of all atoms in the molecular formula.
| Element | Number of Atoms | Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |
| Carbon (C) | 17 | 12.011 | 204.187 |
| Hydrogen (H) | 16 | 1.008 | 16.128 |
| Oxygen (O) | 5 | 15.999 | 79.995 |
| Total | 300.31 |
The calculated molecular weight for this compound is 300.31 g/mol .[1][2]
Logical Workflow for Molecular Weight Determination
The following diagram illustrates the logical process of calculating the molecular weight from the compound's molecular formula and the atomic weights of its constituent elements.
References
- 1. This compound | CAS: 2567-65-9 | ChemNorm [chemnorm.com]
- 2. This compound - CD BioSustainable [sustainable-bio.com]
- 3. webqc.org [webqc.org]
- 4. byjus.com [byjus.com]
- 5. Atomic/Molar mass [westfield.ma.edu]
- 6. youtube.com [youtube.com]
- 7. quora.com [quora.com]
- 8. Hydrogen | McGraw Hill's AccessScience [accessscience.com]
- 9. Oxygen - Wikipedia [en.wikipedia.org]
- 10. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
An In-depth Technical Guide to the Synthesis of 3,2'-Dihydroxy-4,4'-dimethoxychalcone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chalcones, a class of open-chain flavonoids, are recognized for their diverse pharmacological activities. This technical guide provides a comprehensive overview of the synthesis of a specific chalcone (B49325), 3,2'-Dihydroxy-4,4'-dimethoxychalcone. The primary synthetic route detailed is the Claisen-Schmidt condensation, a reliable and widely employed method for chalcone synthesis. This document furnishes a detailed experimental protocol, summarizes key quantitative data, and visualizes the synthesis pathway and relevant biological signaling pathways, namely the NF-κB and Nrf2 pathways, which are often modulated by this class of compounds.
Introduction
This compound is a polyphenolic compound belonging to the chalcone family. These compounds are characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. The substitution pattern of hydroxyl and methoxy (B1213986) groups on the aromatic rings significantly influences their biological activity. Chalcones have garnered substantial interest in medicinal chemistry due to their broad spectrum of pharmacological properties, including anti-inflammatory, antioxidant, anticancer, and antimicrobial effects.[1] The synthesis of novel chalcone derivatives is a key area of research for the development of new therapeutic agents.
Synthesis Pathway: Claisen-Schmidt Condensation
The most common and efficient method for the synthesis of this compound is the base-catalyzed Claisen-Schmidt condensation.[2][3] This reaction involves the condensation of an appropriately substituted acetophenone (B1666503) with a substituted benzaldehyde. For the target molecule, the likely starting materials are 2'-hydroxy-4'-methoxyacetophenone (Ring A precursor) and 3-hydroxy-4-methoxybenzaldehyde (Ring B precursor).
The reaction is typically catalyzed by a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in an alcoholic solvent like ethanol (B145695).[4] The base abstracts an acidic α-proton from the acetophenone to form a reactive enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. The resulting aldol (B89426) addition product readily undergoes dehydration to yield the stable α,β-unsaturated ketone, this compound.[4][5]
Visualization of the Synthesis Pathway
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound based on established Claisen-Schmidt condensation procedures for analogous chalcones.[2][4]
Materials:
-
2'-hydroxy-4'-methoxyacetophenone
-
3-hydroxy-4-methoxybenzaldehyde
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Distilled water
-
Ethyl acetate
-
n-Hexane
-
Standard laboratory glassware
-
Magnetic stirrer
-
Thin Layer Chromatography (TLC) apparatus
-
Vacuum filtration apparatus
Procedure:
-
Preparation of Reactants: In a round-bottom flask equipped with a magnetic stirrer, dissolve equimolar amounts (e.g., 0.01 mol) of 2'-hydroxy-4'-methoxyacetophenone and 3-hydroxy-4-methoxybenzaldehyde in ethanol (approximately 20-30 mL).
-
Addition of Catalyst: While stirring the solution at room temperature, slowly add a 40-50% aqueous solution of NaOH or KOH (e.g., 10-15 mL). The addition should be dropwise to control the reaction temperature.
-
Reaction: Continue stirring the reaction mixture at room temperature for 24-48 hours. The progress of the reaction should be monitored by TLC using a suitable solvent system (e.g., ethyl acetate:n-hexane, 3:7 v/v).[3] The formation of a yellow precipitate may be observed.
-
Work-up and Isolation: After completion of the reaction (as indicated by TLC), pour the reaction mixture into a beaker containing crushed ice and water.
-
Acidification: Carefully acidify the mixture by the slow addition of 10% HCl until the pH is acidic (pH 2-3). This will cause the chalcone product to precipitate out of the solution as a solid.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with cold distilled water to remove any inorganic impurities.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to obtain pure crystalline this compound.
-
Characterization: The structure and purity of the synthesized compound should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as by determining its melting point.
Data Presentation
The following tables summarize typical quantitative data for the synthesis and characterization of hydroxy- and methoxy-substituted chalcones.
Table 1: Reaction Conditions and Yield
| Parameter | Value/Condition | Reference |
| Reaction Type | Claisen-Schmidt Condensation | [2][3] |
| Starting Material A | 2'-hydroxy-4'-methoxyacetophenone | - |
| Starting Material B | 3-hydroxy-4-methoxybenzaldehyde | - |
| Catalyst | NaOH or KOH | [4] |
| Solvent | Ethanol | [4] |
| Temperature | Room Temperature | [6] |
| Reaction Time | 24 - 48 hours | [4] |
| Typical Yield | 70 - 90% (for analogous chalcones) | [7] |
Table 2: Spectroscopic Data for a Representative Chalcone (2',4'-dihydroxy-3,4-dimethoxychalcone)
| Spectroscopy | Characteristic Peaks/Shifts (ppm or cm⁻¹) | Reference |
| ¹H NMR | Signals for aromatic protons, methoxy groups, and α,β-unsaturated protons. | [7] |
| ¹³C NMR | Carbonyl carbon (~192 ppm), aromatic carbons, methoxy carbons, and vinylic carbons. | [7] |
| IR (cm⁻¹) | Hydroxyl group (O-H stretch), Carbonyl group (C=O stretch, conjugated), Aromatic C=C stretch, C-O stretch. | [7] |
Biological Signaling Pathways
Chalcones are known to exert their anti-inflammatory and antioxidant effects by modulating key cellular signaling pathways. The NF-κB and Nrf2 pathways are critical in regulating inflammatory and antioxidant responses, respectively, and are common targets for chalcones.[1][8][9]
Anti-inflammatory Pathway: NF-κB Inhibition
The transcription factor NF-κB is a master regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, targeting it for degradation. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Many chalcones inhibit this pathway by preventing the degradation of IκBα, thereby blocking NF-κB nuclear translocation.[1]
Visualization of NF-κB Signaling Pathway
Antioxidant Pathway: Nrf2 Activation
The Nrf2 pathway is the primary regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In response to oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). Chalcones can act as activators of this pathway, promoting the expression of these protective enzymes.[8][9]
Visualization of Nrf2 Signaling Pathway
Conclusion
The synthesis of this compound can be reliably achieved through the Claisen-Schmidt condensation. This technical guide provides a foundational protocol for its synthesis and highlights the key biological pathways that are likely modulated by this compound. The provided information is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the therapeutic potential of this and related chalcones.
References
- 1. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. praxilabs.com [praxilabs.com]
- 6. scitepress.org [scitepress.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. iris.uniroma1.it [iris.uniroma1.it]
An In-depth Technical Guide on the Synthesis and Biological Evaluation of Hydroxy-Dimethoxy Chalcones
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chalcones, a class of aromatic ketones, serve as precursors to flavonoids and exhibit a wide array of biological activities. This technical guide focuses on the synthesis, characterization, and biological evaluation of hydroxy-dimethoxy chalcones, with a specific emphasis on 2',4'-dihydroxy-3,4-dimethoxychalcone (B1655851) as a representative molecule due to the limited availability of specific data on 3,2'-Dihydroxy-4,4'-dimethoxychalcone. This document provides a comprehensive overview of the Claisen-Schmidt condensation for its synthesis, detailed experimental protocols for assessing its antioxidant and cytotoxic activities, and a summary of its potential anti-inflammatory mechanisms. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate understanding and further research in the field of drug discovery and development.
Introduction
Chalcones are a significant group of natural products belonging to the flavonoid family, characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] This structural motif imparts a broad spectrum of pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. The substitution pattern on the aromatic rings with hydroxyl and methoxy (B1213986) groups plays a crucial role in modulating the biological efficacy of these compounds. This guide provides a detailed technical overview of the synthesis and biological properties of hydroxy-dimethoxy chalcones, using 2',4'-dihydroxy-3,4-dimethoxychalcone as a primary example.
Synthesis of 2',4'-Dihydroxy-3,4-dimethoxychalcone
The primary method for synthesizing chalcones is the Claisen-Schmidt condensation, a base-catalyzed reaction between an acetophenone (B1666503) and a benzaldehyde (B42025) derivative.[2]
General Experimental Protocol: Claisen-Schmidt Condensation
This protocol outlines the synthesis of 2',4'-dihydroxy-3,4-dimethoxychalcone via a conventional and a grinding method.
Materials:
-
2,4-dihydroxyacetophenone
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Mortar and pestle (for grinding method)
-
Standard laboratory glassware
Procedure (Conventional Method):
-
Dissolve 2,4-dihydroxyacetophenone and 3,4-dimethoxybenzaldehyde in ethanol in a round-bottom flask.
-
Add an aqueous solution of sodium hydroxide (e.g., 50%) to the mixture with stirring at room temperature.[2]
-
Continue stirring for the appropriate reaction time (e.g., 24 hours), monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the crude chalcone (B49325).
-
Collect the precipitate by vacuum filtration, wash with cold water until neutral, and dry.
-
Purify the crude product by recrystallization from a suitable solvent like ethanol.
Procedure (Grinding Method):
-
Place equimolar amounts of 2,4-dihydroxyacetophenone, 3,4-dimethoxybenzaldehyde, and solid NaOH in a mortar.[3]
-
Grind the mixture at room temperature for approximately 15-30 minutes until a paste is formed.[3]
-
Monitor the reaction by TLC.
-
Work up the product as described in the conventional method (steps 4-6). This method is often preferred for being more environmentally friendly and can lead to higher yields in a shorter reaction time.[3]
Synthesis Workflow
Spectroscopic Characterization
The structure of the synthesized chalcone is confirmed using various spectroscopic techniques.
| Technique | Characteristic Data for 2',4'-dihydroxy-3,4-dimethoxychalcone |
| IR (cm⁻¹) | Bands indicating the presence of a hydroxyl group and a conjugated carbonyl group.[3] |
| ¹H-NMR (δ, ppm) | Signals corresponding to aromatic protons, methoxy groups, and the α,β-unsaturated protons. |
| ¹³C-NMR (δ, ppm) | Resonances for aromatic carbons, methoxy carbons, and the carbonyl carbon.[3] |
Biological Activities and Experimental Protocols
Hydroxy-dimethoxy chalcones have been investigated for various biological activities. The following sections detail the protocols for evaluating their antioxidant, cytotoxic, and anti-inflammatory properties.
Antioxidant Activity
The antioxidant potential of chalcones is commonly assessed by their ability to scavenge free radicals.
4.1.1. DPPH Radical Scavenging Assay
Principle: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing a color change from violet to yellow.
Protocol:
-
Prepare a stock solution of the test chalcone in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Prepare serial dilutions of the stock solution to various concentrations.
-
Prepare a fresh solution of DPPH in the same solvent.
-
In a 96-well plate, add a specific volume of each chalcone dilution to the wells.
-
Add the DPPH solution to each well to initiate the reaction.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solutions at approximately 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity for each concentration.
-
The IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the chalcone concentration.[4]
Quantitative Data:
| Chalcone Derivative | Assay | IC₅₀ Value |
| 2',5'-dihydroxy-3,4-dimethoxy chalcone | DPPH | 7.34 µg/mL |
| 2'-hydroxy-3,4-dimethoxychalcone | DPPH | 975 µg/mL |
| 2',4'-dihydroxy-3,4-dimethoxychalcone | DPPH | 1402.9 µg/mL |
Table compiled from data in[3].
4.1.2. DPPH Assay Workflow
Cytotoxic Activity
The anticancer potential of chalcones is evaluated by their ability to inhibit the proliferation of cancer cells.
4.2.1. MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product.
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test chalcone for a specific duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for a few hours.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.
Quantitative Data:
| Chalcone Derivative | Cancer Cell Line | IC₅₀ Value (µM) |
| 2,4-dihydroxy-3′-methoxy-4′-ethoxychalcone | RPMI8226 (Multiple Myeloma) | 25.97 |
| MM.1S (Multiple Myeloma) | 18.36 | |
| U266 (Multiple Myeloma) | 15.02 | |
| 4'-hydroxy-2',6'-dimethoxychalcone | CEM/ADR5000 (Leukemia) | 2.54 |
| CCRF-CEM (Leukemia) | >80 | |
| HepG2 (Hepatocarcinoma) | 58.63 | |
| 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone | MCF-7 (Breast Cancer) | 52.5 |
| MDA-MB-231 (Breast Cancer) | 66.4 |
Table compiled from data in[5][6][7].
Anti-inflammatory Activity
Chalcones have been shown to possess anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.
Mechanisms of Action:
-
Inhibition of Pro-inflammatory Mediators: Certain chalcone derivatives inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[8]
-
Modulation of Signaling Pathways: The anti-inflammatory effects of some chalcones are mediated through the inhibition of the NF-κB and p38 MAPK signaling pathways.[8] This involves preventing the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.
4.3.1. Anti-inflammatory Signaling Pathway
Conclusion
This technical guide has provided a detailed overview of the synthesis and biological evaluation of hydroxy-dimethoxy chalcones, with 2',4'-dihydroxy-3,4-dimethoxychalcone serving as a key example. The Claisen-Schmidt condensation remains a robust method for their synthesis. The presented protocols for assessing antioxidant and cytotoxic activities, along with the summarized anti-inflammatory mechanisms, offer a solid foundation for researchers in the field. The quantitative data, while primarily on related analogs, underscores the potential of this class of compounds in drug discovery. Further research is warranted to elucidate the specific biological activities and mechanisms of action of this compound and to explore its therapeutic potential.
References
- 1. Synthesis, characterization, and computational study of a new dimethoxy-chalcone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone suppresses cell proliferation and induces apoptosis of multiple myeloma via the PI3K/akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity and modes of action of 4'-hydroxy-2',6'-dimethoxychalcone and other flavonoids toward drug-sensitive and multidrug-resistant cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 2',4-Dihydroxy-3',4',6'-trimethoxychalcone from Chromolaena odorata possesses anti-inflammatory effects via inhibition of NF-κB and p38 MAPK in lipopolysaccharide-activated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Sources of Dihydroxy-Dimethoxychalcones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroxy-dimethoxychalcones are a class of naturally occurring phenolic compounds belonging to the flavonoid family. These molecules, characterized by an open C6-C3-C6 backbone, have garnered significant interest in the scientific community due to their diverse and potent biological activities. Exhibiting a range of pharmacological properties including anticancer, anti-inflammatory, and antimicrobial effects, they represent promising scaffolds for the development of novel therapeutics. This technical guide provides an in-depth overview of the key natural sources of dihydroxy-dimethoxychalcones, methodologies for their isolation, and an exploration of the signaling pathways they modulate. All quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols are provided.
Natural Sources and Quantitative Data
Several plant species have been identified as rich sources of dihydroxy-dimethoxychalcones and their derivatives. The primary compounds of interest, their natural sources, and reported biological activities are summarized below. While precise extraction yields are often variable and depend on numerous factors including plant geography, harvest time, and extraction methodology, the following tables provide key quantitative data regarding their biological efficacy.
Table 1: Dihydroxy-Dimethoxychalcones from Chromolaena Species
| Compound Name | Specific Chalcone (B49325) | Natural Source | Reported Biological Activity (IC50 Values) |
| Dihydroxy-dimethoxychalcone | 2′,4-dihydroxy-4′,6′-dimethoxychalcone (DDC) | Chromolaena tacotana (inflorescences)[1] | MCF-7 (breast cancer): ~20 µg/mL MDA-MB-231 (breast cancer): ~15 µg/mL[1] |
| Trihydroxy-dimethoxychalcone | 2′,3,4-trihydroxy-4′,6′-dimethoxychalcone (Chalcotanina) | Chromolaena tacotana[1] | Data on specific IC50 values for this compound are not yet widely available. |
| Other Chalcones | Various hydroxylated and methoxylated chalcones | Chromolaena odorata[1] | Odoratin from C. odorata has shown cytotoxicity against various cancer cell lines.[2] |
Table 2: Dihydroxy-Dimethoxychalcones from Syzygium Species
| Compound Name | Specific Chalcone | Natural Source | Reported Biological Activity (IC50 Values) |
| Dihydroxy-dimethyl-methoxychalcone | 2',4'-dihydroxy-3',5'-dimethyl-6'-methoxychalcone | Syzygium balsameum (leaves)[3], Syzygium nervosum[4] | HeLa (cervical cancer): 10.05 ± 0.22 µM C-33A (cervical cancer): 15.76 ± 1.49 µM SiHa (cervical cancer): 18.31 ± 3.10 µM[5] |
| C-methylated chalcones | 2′,4′-dihydroxy-3′-methyl-6′-methoxychalcone (stercurensin) and 2′,4′-dihydroxy-6′-methoxychalcone (cardamonin) | Syzygium samarangense (fruits)[6] | SW-480 (colon cancer): 35 µM (for both compounds)[6] |
Table 3: Dihydroxy-Dimethoxydihydrochalcones from Piper Species
| Compound Name | Specific Dihydrochalcone | Natural Source | Reported Biological Activity (ED50/IC50 Values) |
| Dihydroxy-methoxydihydrochalcone | 2',6'-dihydroxy-4'-methoxydihydrochalcone | Piper aduncum (leaves and inflorescences)[4][7], Piper longicaudatum[6] | Leishmania amazonensis promastigotes: 0.5 µg/mL Leishmania amazonensis amastigotes: 24 µg/mL[8] |
| Trihydroxy-methoxydihydrochalcone | 2',6',4-trihydroxy-4'-methoxydihydrochalcone (asebogenin) | Piper aduncum[7], Piper longicaudatum[6] | Antibacterial activity against S. aureus and MRSA (IC50 of 10 and 4.5 µg/mL, respectively).[6] |
Experimental Protocols
The following sections detail generalized methodologies for the extraction, isolation, and characterization of dihydroxy-dimethoxychalcones from plant materials. These protocols are based on established procedures found in the scientific literature and can be adapted for specific plant matrices.
Protocol 1: Extraction of Dihydroxy-Dimethoxychalcones
This protocol describes a standard Soxhlet extraction method, which is widely used for the efficient extraction of secondary metabolites from solid plant materials.
1. Plant Material Preparation:
- Collect and identify the desired plant material (e.g., inflorescences, leaves).
- Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until brittle.
- Grind the dried material into a fine powder using a mechanical grinder.
2. Defatting (Optional but Recommended):
- Place the powdered plant material in a cellulose (B213188) thimble.
- Perform a preliminary extraction with a non-polar solvent such as n-hexane or petroleum ether for 6-8 hours in a Soxhlet apparatus. This step removes lipids and other non-polar compounds that may interfere with subsequent isolation.
- Discard the non-polar extract and air-dry the defatted plant material.
3. Chalcone Extraction:
- Place the defatted plant powder in a clean cellulose thimble.
- Extract the material with a solvent of intermediate polarity, such as dichloromethane (B109758) or ethyl acetate, for 12-24 hours in a Soxhlet apparatus.[4][9] The choice of solvent may be optimized based on the specific chalcone's polarity.
- After extraction, concentrate the resulting extract under reduced pressure using a rotary evaporator to obtain a crude extract.
Protocol 2: Isolation by Column Chromatography
This protocol outlines the separation of individual chalcones from the crude extract using column chromatography.
1. Column Preparation:
- Prepare a slurry of silica (B1680970) gel (60-120 mesh) in a non-polar solvent (e.g., n-hexane).
- Carefully pack a glass column with the slurry, ensuring no air bubbles are trapped.
- Allow the silica gel to settle and equilibrate the column by running the non-polar solvent through it.
2. Sample Loading:
- Dissolve a known amount of the crude extract in a minimal volume of the extraction solvent.
- In a separate flask, adsorb the dissolved extract onto a small amount of silica gel and dry it to a free-flowing powder.
- Carefully load the dried, adsorbed sample onto the top of the prepared column.
3. Elution:
- Begin elution with a non-polar solvent (e.g., 100% n-hexane).
- Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner. A typical gradient could be from 100% hexane (B92381) to 100% ethyl acetate.
- Collect fractions of the eluate in separate test tubes.
4. Fraction Analysis and Purification:
- Monitor the separation process by spotting the collected fractions on Thin Layer Chromatography (TLC) plates and visualizing under UV light (254 nm and 365 nm).
- Pool fractions with similar TLC profiles.
- Re-chromatograph the pooled fractions containing the target chalcone(s) using a similar procedure, potentially with a different solvent system, to achieve higher purity.
- The pure compound is typically obtained as a solid after evaporation of the solvent.
Protocol 3: Characterization of Isolated Chalcones
The structure of the isolated pure compounds is elucidated using a combination of spectroscopic techniques.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule, which is characteristic of the chalcone scaffold.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups.
-
Mass Spectrometry (MS): Determines the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number and chemical environment of protons in the molecule.
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.
-
2D NMR (e.g., COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, allowing for the complete structural elucidation of the molecule.
-
Signaling Pathways and Mechanisms of Action
Dihydroxy-dimethoxychalcones exert their biological effects by modulating various intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways affected by these compounds.
mTOR Signaling Pathway Inhibition
2′,4-dihydroxy-4′,6′-dimethoxychalcone (DDC) has been shown to induce autophagy, a cellular self-degradation process, by inhibiting the mTOR signaling pathway.[1][10] This pathway is a central regulator of cell growth, proliferation, and survival.
Caption: DDC-mediated inhibition of the mTORC1 signaling pathway.
Induction of the Intrinsic Apoptosis Pathway
DDC also triggers programmed cell death, or apoptosis, in cancer cells through the intrinsic (mitochondrial) pathway. This involves the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family.[1]
Caption: Induction of apoptosis by DDC via the intrinsic pathway.
Experimental Workflow for Isolation and Identification
The overall process from plant material to a characterized pure compound can be visualized as a sequential workflow.
Caption: General workflow for chalcone isolation and identification.
Conclusion
Dihydroxy-dimethoxychalcones represent a valuable class of natural products with significant therapeutic potential. This guide has provided a comprehensive overview of their primary natural sources, quantitative data on their biological activities, detailed experimental protocols for their isolation and characterization, and an illustration of their mechanisms of action through key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, facilitating further investigation into these promising compounds. Continued research is warranted to fully elucidate the therapeutic applications and optimize the production of dihydroxy-dimethoxychalcones for clinical use.
References
- 1. Natural 2′,4-Dihydroxy-4′,6′-dimethoxy Chalcone Isolated from Chromolaena tacotana Inhibits Breast Cancer Cell Growth through Autophagy and Mitochondrial Apoptosis [mdpi.com]
- 2. A Novel Tri-Hydroxy-Methylated Chalcone Isolated from Chromolaena tacotana with Anti-Cancer Potential Targeting Pro-Survival Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cytotoxic and antibacterial dihydrochalcones from Piper aduncum. (1994) | Jimmy Orjala | 115 Citations [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxic chalcones and antioxidants from the fruits of a Syzygium samarangense (Wax Jambu) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic and antibacterial dihydrochalcones from Piper aduncum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone induced apoptosis and G1 cell cycle arrest through PI3K/AKT pathway in BEL-7402/5-FU cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Extraction, Isolation, and Quantitative Determination of Flavonoids by HPLC [ouci.dntb.gov.ua]
Preliminary Biological Screening of 3,2'-Dihydroxy-4,4'-dimethoxychalcone: An In-depth Technical Guide
Abstract
Chalcones, a class of open-chain flavonoids, are recognized for their diverse and significant pharmacological activities. This technical guide focuses on the preliminary biological screening of 3,2'-Dihydroxy-4,4'-dimethoxychalcone. Due to a lack of direct experimental data on this specific chalcone, this document provides a comprehensive overview of the biological activities of its close structural isomers and analogues. The presented data on antioxidant, anti-inflammatory, and cytotoxic activities are extrapolated from published research on compounds with similar substitution patterns, offering a predictive profile for the subject compound. This guide is intended for researchers, scientists, and drug development professionals, providing detailed experimental protocols, quantitative data summaries, and visual representations of relevant biological pathways to facilitate further investigation into this potentially therapeutic molecule.
Introduction
Chalcones (1,3-diphenyl-2-propen-1-one) and their derivatives are a significant class of natural and synthetic compounds that have garnered considerable interest in medicinal chemistry due to their broad spectrum of biological activities. These activities include antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. The biological efficacy of chalcones is often attributed to the α,β-unsaturated ketone moiety, which can participate in Michael addition reactions with biological nucleophiles, and the substitution pattern on the two aromatic rings.
Predicted Biological Activities
Based on the biological evaluation of structurally similar chalcones, this compound is predicted to exhibit the following activities:
Antioxidant Activity
The presence of hydroxyl and methoxy (B1213986) groups on the aromatic rings of chalcones is known to contribute to their antioxidant potential. These compounds can act as free radical scavengers, and the specific substitution pattern influences their efficacy.
Table 1: Antioxidant Activity of Chalcone Analogues
| Compound | Assay | IC50 / Activity | Reference |
| 2',4'-Dihydroxy-3,4-dimethoxychalcone | DPPH Radical Scavenging | Not specified, but showed activity | [1] |
| 2',5'-dihydroxy-3,4-dimethoxy chalcone | DPPH Radical Scavenging | 7.34 µg/mL | [2] |
| 4'-amino-4-methoxy chalcone | DPPH Radical Scavenging | 58.85 µg/mL | [3] |
| (E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl) prop-2-en-1-one | DPPH Radical Scavenging | 6.89 µg/mL | [3] |
Anti-inflammatory Activity
Chalcone derivatives have demonstrated significant anti-inflammatory properties, often by modulating key inflammatory pathways such as NF-κB and MAPK signaling, and by inhibiting the production of inflammatory mediators like nitric oxide (NO).
Table 2: Anti-inflammatory Activity of Chalcone Analogues
| Compound | Cell Line | Assay | IC50 / Inhibition | Reference |
| 2'-hydroxy-3,6'-dimethoxychalcone | RAW 264.7 | NO Production Inhibition | Not specified, but significant | [4] |
| 3,3',4',5'-tetramethoxychalcone | LPS/IFN-gamma-treated macrophages | NO Production Inhibition | 0.3 µM | [5] |
| 4-Hydroxy-3,3',4',5'-tetramethoxychalcone | LPS/IFN-gamma-treated macrophages | NO Production Inhibition | 0.3 µM | [5] |
Cytotoxic Activity
The cytotoxic potential of chalcones against various cancer cell lines is a well-documented area of research. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.
Table 3: Cytotoxic Activity of Chalcone Analogues
| Compound | Cell Line | Assay | IC50 | Reference |
| 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalcone (DMC) | SH-SY5Y (neuroblastoma) | Cytotoxicity | 5.20 µM (for 4'-O-caproylated derivative) | [6] |
| DMC | A-549 (lung carcinoma) | Cytotoxicity | 9.99 µM (for 4'-O-benzylated derivative) | [6] |
| DMC | FaDu (pharynx carcinoma) | Cytotoxicity | 13.98 µM (for 4'-O-benzylated derivative) | [6] |
| 3,3',4',5'-tetramethoxychalcone | Hep G2 (liver cancer) | Antiproliferative | 1.8 µM | [5] |
| 3,3',4',5'-tetramethoxychalcone | Colon 205 (colon cancer) | Antiproliferative | 2.2 µM | [5] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited, providing a framework for the biological screening of this compound.
Antioxidant Activity Assay (DPPH Radical Scavenging)
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727).
-
Prepare stock solutions of the test compound in methanol at various concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid is typically used as a positive control.
-
-
Data Analysis:
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
Anti-inflammatory Activity Assay (Nitric Oxide Inhibition in Macrophages)
-
Cell Culture:
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
-
-
Nitrite (B80452) Quantification (Griess Assay):
-
After incubation, collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
A standard curve of sodium nitrite is used to determine the nitrite concentration.
-
-
Cell Viability Assay (MTT):
-
To ensure that the observed NO inhibition is not due to cytotoxicity, perform an MTT assay in parallel.
-
After removing the supernatant for the Griess assay, add 100 µL of MTT solution (0.5 mg/mL in DMEM) to each well and incubate for 4 hours.
-
Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding:
-
Seed the desired cancer cell line in a 96-well plate at an appropriate density (e.g., 5 x 10^3 cells/well) and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Shake the plate for 10 minutes and measure the absorbance at 490 nm.
-
-
Data Analysis:
-
The percentage of cell viability is calculated as: % Viability = (A_sample / A_control) x 100 where A_sample is the absorbance of the treated cells and A_control is the absorbance of the untreated cells.
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
-
Visualization of Key Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and signaling pathways relevant to the biological screening of chalcones.
Caption: Workflow for DPPH Radical Scavenging Assay.
References
- 1. X-ray Structure Determination, Antioxidant Voltammetry Studies of Butein and 2′,4′-Dihydroxy-3,4-dimethoxychalcone. Computational Studies of 4 Structurally Related 2′,4′-diOH Chalcones to Examine Their Antimalarial Activity by Binding to Falcipain-2 [mdpi.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. benchchem.com [benchchem.com]
- 4. The Effects of 2′-Hydroxy-3,6′-Dimethoxychalcone on Melanogenesis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 3',4',5'-trimethoxychalcone analogues as inhibitors of nitric oxide production and tumor cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, cytotoxicity evaluation and molecular docking studies on 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide on the Solubility of 3,2'-Dihydroxy-4,4'-dimethoxychalcone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility information for 3,2'-Dihydroxy-4,4'-dimethoxychalcone in common laboratory solvents. Due to the limited availability of specific quantitative data for this exact compound, this guide also presents solubility data for structurally related chalcones to provide valuable context and informed estimates for experimental design. Furthermore, detailed experimental protocols for determining chalcone (B49325) solubility are outlined, accompanied by a visual workflow diagram.
Quantitative Solubility Data
| Compound Name | Solvent | Solubility | Molar Concentration (mM) | Remarks |
| 3,4-Dimethoxychalcone | DMSO | 4.8 mg/mL | 17.89 | Sonication is recommended[1] |
| 4,4'-Dimethoxychalcone | DMSO | 2.68 mg/mL | 9.99 | Sonication is recommended[2] |
Note: The structural differences, particularly the presence and position of hydroxyl groups on the A-ring of the target compound, will influence its polarity and hydrogen bonding capacity, thus affecting its solubility compared to the compounds listed.
Qualitative information from synthesis and purification procedures for various chalcones suggests that they are often recrystallized from ethanol, indicating at least moderate solubility in this solvent.[3][4][5][6] Chalcones are generally expected to have low solubility in water.
Experimental Protocols for Solubility Determination
A common and reliable method for determining the solubility of chalcones and other crystalline organic compounds in the laboratory is the gravimetric method.[7][8] This method involves preparing a saturated solution of the compound at a specific temperature and then determining the mass of the dissolved solute in a known mass of the solvent.
Gravimetric Method Protocol:
-
Sample Preparation: An excess amount of the chalcone powder is added to a known mass of the desired solvent in a sealed vial or flask.
-
Equilibration: The mixture is agitated, typically by continuous stirring or shaking, in a temperature-controlled water bath for a sufficient period to ensure equilibrium is reached (e.g., 5 hours).[7]
-
Sedimentation: After the equilibration period, stirring is stopped, and the solution is left undisturbed for a period (e.g., 2 hours) to allow the excess undissolved solid to settle.[7]
-
Sampling: A known mass or volume of the clear supernatant (the saturated solution) is carefully withdrawn using a pre-weighed syringe, often fitted with a filter to prevent the transfer of any solid particles.
-
Solvent Evaporation: The withdrawn sample is transferred to a pre-weighed container, and the solvent is evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that does not degrade the compound).
-
Mass Determination: The container with the dried solute is weighed. The mass of the dissolved chalcone is determined by subtracting the initial weight of the empty container.
-
Calculation: The solubility is then calculated, typically expressed in mg/mL, g/100g of solvent, or as a mole fraction.
Visualizations
Experimental Workflow for Gravimetric Solubility Determination
Caption: Workflow for determining chalcone solubility via the gravimetric method.
Logical Relationship for Solubility Prediction
Caption: Logical approach to estimating the solubility of the target compound.
Signaling Pathways
A review of the current literature did not reveal any established signaling pathways specifically modulated by this compound. Research on other chalcone derivatives has indicated various biological activities, including anti-inflammatory and antioxidant effects, which may involve pathways such as NF-κB or NRF2.[9] However, without specific studies on the target compound, a diagram of its signaling interactions would be speculative and is therefore not provided. Further research is required to elucidate the specific biological targets and mechanisms of action for this compound.
References
- 1. 3,4-Dimethoxychalcone | TargetMol [targetmol.com]
- 2. 4,4'-Dimethoxychalcone | Autophagy | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. scitepress.org [scitepress.org]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 8. researchgate.net [researchgate.net]
- 9. 3,4-Dimethoxy-2'-hydroxychalcone|CAS 19152-36-4 [benchchem.com]
Theoretical Properties of 3,2'-Dihydroxy-4,4'-dimethoxychalcone: An In-depth Technical Guide
Introduction
Chalcones, belonging to the flavonoid family, are open-chain flavonoids characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. This structural motif serves as a crucial backbone for a wide array of bioactive compounds, making chalcones a "privileged scaffold" in medicinal chemistry. Their derivatives have garnered significant attention due to their broad pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties.
This technical guide focuses on the theoretical properties of a specific isomer, 3,2'-Dihydroxy-4,4'-dimethoxychalcone (CAS No: 2567-65-9). While extensive experimental and computational data exist for various dihydroxy-dimethoxychalcone isomers, specific in-depth theoretical studies on this particular molecule are limited. Therefore, this document provides a comprehensive overview of its known characteristics and explores its theoretical properties by drawing upon established computational methodologies and comparative data from closely related, well-studied analogues. The aim is to equip researchers, scientists, and drug development professionals with a foundational understanding of this compound's potential, guiding future experimental and in-silico research.
Core Physicochemical and Structural Properties
The fundamental properties of this compound provide the basis for understanding its behavior in biological systems. Its structure, featuring two hydroxyl and two methoxy (B1213986) groups distributed across the two aromatic rings, dictates its polarity, solubility, and potential for intermolecular interactions.
Table 1: Basic Properties of this compound
| Property | Value | Source |
| IUPAC Name | (E)-1-(2-Hydroxy-4-methoxyphenyl)-3-(3-hydroxy-4-methoxyphenyl)prop-2-en-1-one | [1] |
| CAS Number | 2567-65-9 | [1][2] |
| Molecular Formula | C₁₇H₁₆O₅ | [1] |
| Molecular Weight | 300.31 g/mol | [1][2] |
| Appearance | Powder | [1] |
| Purity | 95~98% (HPLC) | [1] |
| Storage | -20°C, sealed, in a ventilated, dry environment | [1] |
To provide context, the following table compares the computed physicochemical properties of related dihydroxy-dimethoxychalcone isomers. These values are crucial for predicting the pharmacokinetic profile of a compound, including its absorption, distribution, metabolism, and excretion (ADMET).
Table 2: Comparative Computed Physicochemical Properties of Dihydroxy-dimethoxychalcone Isomers
| Property | 2',4'-Dihydroxy-3,4-dimethoxychalcone | (E)-2'-Hydroxy-3,4-dimethoxychalcone |
| Molecular Weight | 300.30 g/mol | 284.31 g/mol |
| XLogP3 | 3.5 | 3.8 |
| Hydrogen Bond Donors | 2 | 1 |
| Hydrogen Bond Acceptors | 5 | 4 |
| Rotatable Bond Count | 5 | 4 |
| Topological Polar Surface Area | 76 Ų | 55.8 Ų |
| Source | [3] | [4][5] |
Synthesis and Characterization
The primary route for synthesizing chalcones is the Claisen-Schmidt condensation , a base-catalyzed reaction between an appropriate substituted acetophenone (B1666503) and a substituted benzaldehyde (B42025).[6]
Experimental Protocol: Generalized Claisen-Schmidt Condensation
This protocol outlines a general procedure for synthesizing dihydroxy-dimethoxychalcones.
-
Reactant Preparation : Dissolve the substituted 2'-hydroxyacetophenone (B8834) (e.g., 2'-hydroxy-4'-methoxyacetophenone) and the substituted benzaldehyde (e.g., 3-hydroxy-4-methoxybenzaldehyde) in a suitable solvent such as ethanol (B145695) or methanol.
-
Catalysis : Add a strong base, typically an aqueous solution of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), to the mixture dropwise while stirring at room temperature.
-
Reaction : Continue stirring the reaction mixture for a specified period (ranging from a few hours to overnight) at room temperature. The reaction progress can be monitored using Thin Layer Chromatography (TLC).[7]
-
Work-up : Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with a dilute acid (e.g., HCl) to neutralize the excess base.[7]
-
Isolation : The precipitated solid product (the chalcone) is collected by filtration, washed with cold water until the washings are neutral, and then dried.
-
Purification : The crude product is purified by recrystallization from an appropriate solvent, such as ethanol, to yield the pure chalcone (B49325).[7]
Characterization Techniques
The synthesized chalcone's structure is typically confirmed using a combination of spectroscopic methods:
-
Infrared (IR) Spectroscopy : To identify functional groups, particularly the characteristic α,β-unsaturated carbonyl (C=O) stretch.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) : To elucidate the detailed molecular structure, including the stereochemistry of the double bond (typically the more stable E-isomer).
-
Mass Spectrometry (MS) : To confirm the molecular weight and fragmentation pattern.
-
Single-Crystal X-ray Diffraction : To determine the precise three-dimensional molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.[8]
Theoretical and Computational Analysis
Computational chemistry provides invaluable insights into the electronic structure, reactivity, and potential bioactivity of molecules. For chalcones, Density Functional Theory (DFT) is a widely used method.[8][9]
Methodology: Density Functional Theory (DFT)
DFT calculations are employed to optimize the molecular geometry and compute various electronic properties. A common approach found in the literature for similar chalcones involves:
These calculations can predict key parameters that are often in close agreement with experimental data derived from X-ray crystallography.[8]
Structural and Electronic Properties (from Analogues)
Table 3: Selected Experimental Crystal Structure Data for 2′,4′-dihydroxy-3,4-dimethoxychalcone
| Parameter | Value |
| System | Monoclinic |
| Space Group | P2₁/n |
| Intramolecular H-bond (O-H···O) | 2.538 Å |
| Intermolecular H-bond (O-H···O) | 2.714 Å |
| Largest Torsion Angle (C7-C8-C9-O5) | 16.3(2)° |
| Source | [9][10] |
Note: The planarity of the molecule is indicated by the small torsion angle.
The electronic properties, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability and bioactivity. A smaller gap suggests the molecule is more reactive and can be more easily excited.
Predicted Biological Activity and ADMET Profile
Chalcones are known to interact with multiple biological targets, often through mechanisms involving their α,β-unsaturated carbonyl system.[11] The specific substitution pattern of hydroxyl and methoxy groups significantly modulates their bioactivity.[11]
Potential Biological Activities
Based on studies of structurally similar compounds, this compound is predicted to exhibit several biological activities:
-
Anti-inflammatory Effects : Many hydroxy- and methoxy-substituted chalcones inhibit pro-inflammatory signaling pathways. For instance, some derivatives suppress the activation of NF-κB, a key regulator of inflammatory cytokines.[11]
-
Antioxidant Properties : The phenolic hydroxyl groups are key to the antioxidant and free-radical scavenging capabilities of chalcones. The 3,4-dihydroxy substitution pattern on the B-ring, in particular, is associated with high antioxidant activity.[11]
-
Anticancer Activity : Chalcones have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[11] Some derivatives may act by inhibiting key signaling pathways like the PI3K/Akt/mTOR pathway.
In Silico ADMET Prediction
Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties determine the drug-likeness of a compound. These are often predicted in the early stages of drug discovery using computational tools. Key parameters include:
-
Lipinski's Rule of Five : A set of rules to evaluate druglikeness. It considers molecular weight (< 500 Da), LogP (< 5), H-bond donors (< 5), and H-bond acceptors (< 10).
-
Bioavailability : The fraction of an administered dose of unchanged drug that reaches the systemic circulation.
-
Toxicity Prediction : In silico models can predict potential mutagenicity (e.g., AMES test) and other toxicities.
While specific ADMET predictions for this compound are not published, related chalcones have been shown to possess good pharmacokinetic properties and oral bioavailability in computational studies.
Conclusion
This compound is a distinct chalcone isomer with a substitution pattern that suggests significant therapeutic potential. While direct experimental and theoretical data on this specific molecule are sparse, a robust framework for its analysis can be constructed from the extensive research on related chalcones. This guide has outlined the standard methodologies for its synthesis, characterization, and computational evaluation.
The compiled data from analogues strongly suggest that this compound is likely to possess valuable anti-inflammatory and antioxidant properties. However, to fully unlock its potential, dedicated research is imperative. Future work should focus on:
-
Targeted Synthesis and Characterization : To confirm its structure and physicochemical properties.
-
In-depth Computational Studies : To perform DFT analysis, molecular docking, and ADMET predictions specifically for this isomer.
-
In Vitro and In Vivo Biological Evaluation : To validate the predicted anti-inflammatory, antioxidant, and potential anticancer activities and elucidate its mechanisms of action.
Such studies will be critical in determining the unique therapeutic value of this compound and advancing its development as a potential drug candidate.
References
- 1. This compound | CAS: 2567-65-9 | ChemNorm [chemnorm.com]
- 2. This compound - CD BioSustainable [sustainable-bio.com]
- 3. 2',4'-Dihydroxy-3,4-dimethoxychalcone | C17H16O5 | CID 5953849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. adipogen.com [adipogen.com]
- 5. (E)-2'-Hydroxy-3,4-dimethoxychalcone | C17H16O4 | CID 5712116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. scitepress.org [scitepress.org]
- 8. Synthesis, characterization, and computational study of a new dimethoxy-chalcone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. X-ray Structure Determination, Antioxidant Voltammetry Studies of Butein and 2′,4′-Dihydroxy-3,4-dimethoxychalcone. Computational Studies of 4 Structurally Related 2′,4′-diOH Chalcones to Examine Their Antimalarial Activity by Binding to Falcipain-2 [mdpi.com]
- 10. X-ray Structure Determination, Antioxidant Voltammetry Studies of Butein and 2′,4′-Dihydroxy-3,4-dimethoxychalcone. Computational Studies of 4 Structurally Related 2′,4′-diOH Chalcones to Examine Their Antimalarial Activity by Binding to Falcipain-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3,4-Dimethoxy-2'-hydroxychalcone|CAS 19152-36-4 [benchchem.com]
Potential Therapeutic Targets of 3,2'-Dihydroxy-4,4'-dimethoxychalcone: An In-depth Technical Guide
Disclaimer: Direct experimental data on the therapeutic targets of 3,2'-Dihydroxy-4,4'-dimethoxychalcone is not extensively available in publicly accessible literature. This guide, therefore, extrapolates potential therapeutic targets and mechanisms of action based on robust scientific evidence from structurally analogous chalcones. The insights presented herein are intended to guide future research and drug development efforts.
Introduction
Chalcones, belonging to the flavonoid family, are aromatic ketones with a 1,3-diaryl-2-propen-1-one backbone. This "privileged scaffold" allows for interaction with a multitude of biological targets, leading to a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, neuroprotective, and antioxidant effects. This compound, with its specific hydroxylation and methoxylation pattern, is poised to exhibit significant biological activity. This technical guide provides a comprehensive overview of the potential therapeutic targets of this compound by examining the established mechanisms of its close structural relatives.
Potential Therapeutic Areas and Molecular Targets
Based on the activities of structurally similar chalcones, the primary therapeutic areas for this compound are likely to be inflammation, cancer, and neurodegenerative diseases.
Anti-Inflammatory Activity
Chalcone (B49325) derivatives are well-documented for their potent anti-inflammatory properties, primarily through the modulation of key signaling pathways.
Key Signaling Pathways:
-
NF-κB Signaling: The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Structurally similar chalcones have been shown to inhibit the activation of NF-κB.[1] This is often achieved by preventing the phosphorylation and subsequent degradation of IκBα, which retains NF-κB in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory genes such as iNOS, COX-2, and various cytokines. For instance, 2'-hydroxy-3,6'-dimethoxychalcone suppresses the nuclear translocation of the p65 subunit of NF-κB.[2]
-
MAPK Signaling: The mitogen-activated protein kinase (MAPK) pathway, including p38, ERK, and JNK, is another critical regulator of inflammation. Chalcones such as 2',4-dihydroxy-3',4',6'-trimethoxychalcone and 2'-hydroxy-3,6'-dimethoxychalcone have been demonstrated to inhibit the phosphorylation of p38 MAPK and other MAPK members, leading to a reduction in inflammatory responses.[1][2]
-
Nrf2-ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a crucial cellular defense mechanism against oxidative stress, which is closely linked to inflammation. The chalcone 2',3'-dihydroxy-4',6'-dimethoxychalcone (B1252568) (DDC) has been identified as a potent activator of the Nrf2-ARE pathway.[3][4] Activation of this pathway upregulates the expression of antioxidant enzymes, conferring cytoprotective effects.[3][4]
Potential Molecular Targets:
-
IκB Kinase (IKK)
-
NF-κB (p65 subunit)
-
p38 MAPK, ERK, JNK
-
Keap1 (leading to Nrf2 activation)
-
Inducible Nitric Oxide Synthase (iNOS)
-
Cyclooxygenase-2 (COX-2)
Anticancer Activity
The anticancer potential of chalcones is vast, targeting multiple hallmarks of cancer, including sustained proliferation, evasion of apoptosis, and angiogenesis.
Key Signaling Pathways:
-
PI3K/Akt/mTOR Pathway: This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer. The chalcone 2,4-dihydroxy-3′-methoxy-4′-ethoxychalcone has been shown to suppress the proliferation of multiple myeloma cells by inhibiting the PI3K/Akt/mTOR signaling pathway.[5]
-
Apoptosis Induction: Chalcones can induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. 2',4-dihydroxy-4',6'-dimethoxy-chalcone triggers intrinsic apoptosis in breast cancer cells.[6] This involves altering the mitochondrial outer membrane potential and modulating the expression of Bcl-2 family proteins.[6]
-
Cell Cycle Arrest: Many chalcones exert their antiproliferative effects by inducing cell cycle arrest. For example, 2',4-dihydroxy-4',6'-dimethoxy-chalcone can induce cell cycle arrest at the G0/G1 phase.[6]
-
Ferroptosis: A recently discovered form of iron-dependent programmed cell death, ferroptosis, is a promising anticancer strategy. 4,4'-dimethoxychalcone (B191108) has been found to induce ferroptosis in cancer cells by activating the Keap1/Nrf2/HMOX1 pathway and inhibiting ferrochelatase (FECH).[7]
Potential Molecular Targets:
-
PI3K, Akt, mTOR
-
Bcl-2, Bcl-XL, Mcl-1
-
Caspases
-
Cyclin-dependent kinases (CDKs)
-
Ferrochelatase (FECH)
-
Microtubules
Neuroprotective Activity
Oxidative stress is a major contributor to the pathogenesis of neurodegenerative diseases. The ability of chalcones to combat oxidative stress makes them promising neuroprotective agents.
Key Signaling Pathways:
-
Nrf2-ARE Pathway: As mentioned in the anti-inflammatory section, the activation of the Nrf2-ARE pathway is a key neuroprotective mechanism. 2',3'-dihydroxy-4',6'-dimethoxychalcone (DDC) protects primary cortical cultures from glutamate-induced neurotoxicity by activating this pathway, leading to an increase in reduced glutathione (B108866) (GSH) levels.[3][4][8]
Potential Molecular Targets:
-
Keap1/Nrf2
-
Heme oxygenase-1 (HO-1)
-
γ-glutamylcysteine synthetase (γ-GCS)
Quantitative Data Summary
The following tables summarize the quantitative data for various chalcone derivatives from the literature. This data provides a benchmark for the potential potency of this compound.
Table 1: Anti-proliferative Activity of Chalcone Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 2,4-dihydroxy-3′-methoxy-4′-ethoxychalcone | RPMI8226 (Multiple Myeloma) | 25.97 | [5] |
| MM.1S (Multiple Myeloma) | 18.36 | [5] | |
| U266 (Multiple Myeloma) | 15.02 | [5] | |
| 2',4'-dihydroxy-3',6'-dimethoxychalcone | CCRF-CEM (Leukemia) | 10.67 | [9] |
| CEM/ADR5000 (Leukemia) | 18.60 | [9] |
Table 2: Anti-inflammatory Activity of Chalcone Derivatives
| Compound | Assay | Effect | Concentration | Reference |
| 2'-hydroxy-4',6'-dimethoxychalcone | NO Production Inhibition (LPS-stimulated RAW 264.7 cells) | ~83.95% inhibition | 20 µM | [10] |
| 2'-hydroxy-3,6'-dimethoxychalcone | iNOS Expression Inhibition (LPS-stimulated RAW 264.7 cells) | ~83.21% reduction | 10 µM | [2] |
| COX-2 Expression Inhibition (LPS-stimulated RAW 264.7 cells) | ~16.72% reduction | 10 µM | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used to characterize the activity of chalcone derivatives.
Synthesis of Chalcones: Claisen-Schmidt Condensation
The standard method for synthesizing chalcones is the Claisen-Schmidt condensation.[11]
-
Reactants: An appropriately substituted acetophenone (B1666503) and benzaldehyde (B42025) are used as starting materials.
-
Catalyst: A base, such as sodium hydroxide (B78521) (NaOH), is typically used to catalyze the reaction.
-
Procedure: The ketone and aldehyde are dissolved in a suitable solvent (e.g., ethanol). The catalyst is added, and the mixture is stirred at room temperature.
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, the mixture is poured into cold water and neutralized with a dilute acid (e.g., HCl).
-
Purification: The resulting solid is filtered, washed, and purified by recrystallization.[12]
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cultured cells.
-
Cell Seeding: Cells (e.g., RAW 264.7 macrophages or cancer cell lines) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of the chalcone derivative for a specified period (e.g., 24 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the production of nitric oxide, a key inflammatory mediator.
-
Cell Culture and Treatment: Macrophage cells (e.g., RAW 264.7) are seeded and treated with the chalcone derivative, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS).
-
Supernatant Collection: After the incubation period, the cell culture supernatant is collected.
-
Griess Reaction: The supernatant is mixed with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Measurement: The formation of a colored azo product is measured by absorbance at approximately 540 nm. The concentration of nitrite (B80452) (a stable product of NO) is determined from a standard curve.[1]
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a sample.
-
Cell Lysis: Cells are treated as required, then lysed to release their protein content.
-
Protein Quantification: The total protein concentration in the lysate is determined using a method like the Bradford assay.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: A chemiluminescent substrate is added, and the light emitted is captured on X-ray film or with a digital imager. The band intensity corresponds to the amount of the target protein.[1]
Conclusion and Future Directions
The extensive evidence from structurally related chalcones strongly suggests that this compound holds significant therapeutic potential. The most promising avenues for investigation appear to be in the fields of inflammation, oncology, and neuroprotection. Key molecular targets likely include components of the NF-κB, MAPK, and Nrf2-ARE signaling pathways. Future research should focus on the synthesis and in vitro screening of this compound to confirm these predicted activities. Subsequent studies should then progress to in vivo models to evaluate its efficacy and safety profile for specific disease indications. The data and protocols presented in this guide provide a solid foundation for initiating such a research program.
References
- 1. 2',4-Dihydroxy-3',4',6'-trimethoxychalcone from Chromolaena odorata possesses anti-inflammatory effects via inhibition of NF-κB and p38 MAPK in lipopolysaccharide-activated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Effects of 2′-Hydroxy-3,6′-Dimethoxychalcone on Melanogenesis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective Effect of 2′,3′-Dihydroxy-4′,6′-dimethoxychalcone on Glutamate-Induced Neurotoxicity in Primary Cortical Cultures [jstage.jst.go.jp]
- 4. Protective Effect of 2',3'-Dihydroxy-4',6'-dimethoxychalcone on Glutamate-Induced Neurotoxicity in Primary Cortical Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone suppresses cell proliferation and induces apoptosis of multiple myeloma via the PI3K/akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Flavonoid 4,4'-dimethoxychalcone induced ferroptosis in cancer cells by synergistically activating Keap1/Nrf2/HMOX1 pathway and inhibiting FECH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protective Effect of 2′,3′-Dihydroxy-4′,6′-dimethoxychalcone on Glutamate-Induced Neurotoxicity in Primary Cortical Cultures [jstage.jst.go.jp]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Anti-Melanogenic and Anti-Inflammatory Effects of 2′-Hydroxy-4′,6′-dimethoxychalcone in B16F10 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. scitepress.org [scitepress.org]
3,2'-Dihydroxy-4,4'-dimethoxychalcone: A Hypothesized Mechanism of Action in Oncology
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
Chalcones, a class of natural and synthetic compounds, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This document outlines a hypothesized mechanism of action for 3,2'-Dihydroxy-4,4'-dimethoxychalcone, a specific chalcone (B49325) derivative, as a potential therapeutic agent, primarily focusing on its anti-cancer properties. Drawing upon evidence from structurally similar chalcone analogues, we postulate that this compound exerts its effects through a multi-pronged approach involving the induction of apoptosis via endoplasmic reticulum stress and mitochondrial pathways, cell cycle arrest, and modulation of key signaling cascades such as MAPK and PI3K/Akt. This whitepaper presents a synthesis of available data, detailed experimental protocols for validation, and visual representations of the proposed signaling pathways to guide future research and development.
Introduction
Chalcones (1,3-diphenyl-2-propen-1-ones) are a prominent class of flavonoids found in a variety of plants.[1] Their characteristic α,β-unsaturated ketone moiety is a key pharmacophore contributing to their broad spectrum of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[1][2] The specific substitution pattern on the two aromatic rings significantly influences their therapeutic potential. This document focuses on the hypothesized mechanism of action of this compound, leveraging data from closely related dihydroxy-dimethoxychalcone isomers to build a comprehensive theoretical framework.
Hypothesized Mechanism of Action
Based on the activities of structurally related chalcones, we hypothesize that this compound induces cancer cell death and inhibits proliferation through the following interconnected mechanisms:
-
Induction of Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR): The compound is proposed to induce ER stress, leading to the activation of the UPR. This is evidenced by the upregulation of key ER stress markers such as p-PERK, p-IRE1, GRP78, and ATF4, ultimately culminating in the expression of the pro-apoptotic factor CHOP.[3]
-
Mitochondrial Apoptosis (Intrinsic Pathway): The induction of ER stress and direct effects of the chalcone are hypothesized to lead to mitochondrial dysfunction. This is characterized by a loss of mitochondrial membrane potential (MMP), increased production of reactive oxygen species (ROS), and modulation of Bcl-2 family proteins (upregulation of pro-apoptotic Bax, Bim, and tBid, and downregulation of anti-apoptotic Bcl-2 and Mcl-1).[3][4] This cascade results in the activation of caspase-3 and subsequent PARP cleavage, hallmarks of apoptosis.[3]
-
Inhibition of Autophagy Flux: The compound may disrupt autophagic processes, leading to an accumulation of autophagosomes. This impairment of autophagic flux, potentially through lysosomal dysfunction, can further enhance ER stress and contribute to apoptotic cell death.[3]
-
Cell Cycle Arrest: It is hypothesized that this compound can induce cell cycle arrest, primarily at the G0/G1 or G2/M phases, thereby inhibiting cancer cell proliferation.[4][5][6] This arrest is likely mediated by the modulation of cyclin-dependent kinases (CDKs) and cyclins.[7]
-
Modulation of Key Signaling Pathways: The anti-cancer effects are likely orchestrated through the modulation of critical signaling pathways. We hypothesize that the compound activates the MAPK pathway (Erk, JNK, p38) and inhibits the PI3K/Akt/mTOR signaling cascade, which are central to cell survival, proliferation, and apoptosis.[3][4][7]
Signaling Pathway Diagrams
To visually represent the hypothesized mechanisms, the following diagrams were generated using the DOT language.
References
- 1. Synthesis and Biological Evaluation of Chalcones having Heterosubstituent(s) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3,4-Dimethoxy-2'-hydroxychalcone|CAS 19152-36-4 [benchchem.com]
- 3. Exploring the therapeutic potential of 4,4'-dimethoxychalcone: Inducing apoptosis in cancer cells via ER stress and autophagy disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural 2′,4-Dihydroxy-4′,6′-dimethoxy Chalcone Isolated from Chromolaena tacotana Inhibits Breast Cancer Cell Growth through Autophagy and Mitochondrial Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Effects of 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone from Syzygium nervosum Seeds on Antiproliferative, DNA Damage, Cell Cycle Arrest, and Apoptosis in Human Cervical Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone induced apoptosis and G1 cell cycle arrest through PI3K/AKT pathway in BEL-7402/5-FU cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Claisen-Schmidt Synthesis of 3,2'-Dihydroxy-4,4'-dimethoxychalcone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones, belonging to the flavonoid family, are characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings. This structural motif is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. 3,2'-Dihydroxy-4,4'-dimethoxychalcone is a specific chalcone (B49325) derivative with potential therapeutic applications owing to its substitution pattern. The presence of hydroxyl and methoxy (B1213986) groups on the aromatic rings is anticipated to modulate its biological activity.
This document provides detailed protocols for the synthesis of this compound via the Claisen-Schmidt condensation, along with its potential applications in drug development based on the activities of structurally related compounds.
Synthesis of this compound
The synthesis of this compound is achieved through a base-catalyzed Claisen-Schmidt condensation between 2-hydroxy-4-methoxyacetophenone and 3-hydroxy-4-methoxybenzaldehyde.
Reaction Scheme:
Experimental Protocol
This protocol is adapted from the synthesis of structurally similar chalcones.[1][2] Optimization may be required to achieve the highest yield and purity.
Materials and Reagents:
-
2-hydroxy-4-methoxyacetophenone
-
3-hydroxy-4-methoxybenzaldehyde (Isovanillin)
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)
-
Ethanol (B145695) (95% or absolute)
-
Distilled water
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Ethyl acetate (B1210297) (for TLC)
-
n-Hexane (for TLC)
-
Silica gel TLC plates
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Beakers and graduated cylinders
-
Büchner funnel and filter paper
-
pH paper or pH meter
-
Rotary evaporator
-
Recrystallization apparatus
Procedure:
-
Preparation of the Reaction Mixture: In a round-bottom flask, dissolve 1.0 equivalent of 2-hydroxy-4-methoxyacetophenone in ethanol.
-
In a separate beaker, prepare a solution of 2.5 equivalents of sodium hydroxide in water and add it to the ethanolic solution of the acetophenone (B1666503) with stirring.
-
Stir the resulting mixture at room temperature for approximately 15-20 minutes.
-
Addition of the Aldehyde: To the stirred solution, add 1.0 equivalent of 3-hydroxy-4-methoxybenzaldehyde.
-
Reaction: The reaction mixture is then stirred at room temperature. Reaction progress should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:n-hexane, 3:7 v/v). The reaction may take several hours to complete. For less reactive substrates, gentle heating under reflux may be necessary.[1]
-
Work-up and Isolation: Once the reaction is complete (as indicated by TLC), the mixture is poured into a beaker containing crushed ice.
-
The mixture is then acidified by the slow addition of 10% hydrochloric acid until it reaches an acidic pH (typically pH 2-4).
-
The precipitated solid product is collected by vacuum filtration using a Büchner funnel.
-
The solid is washed with cold distilled water to remove any inorganic impurities.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the pure this compound.
-
Drying and Characterization: The purified product should be dried under vacuum. Characterization can be performed using techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no product formation | Incomplete reaction | Increase reaction time or gently heat the reaction mixture. |
| Inactive catalyst | Use fresh, high-purity NaOH or KOH. | |
| Formation of multiple byproducts | Side reactions (e.g., self-condensation) | Optimize catalyst concentration and reaction temperature. |
| Difficulty in precipitation | Product is soluble in the acidic water | Ensure the water is ice-cold during precipitation. |
| Oily product instead of solid | Impurities present | Attempt to triturate the oil with a non-polar solvent like hexane (B92381) to induce solidification. Purify by column chromatography. |
Characterization Data (Predicted)
| Parameter | Predicted/Analogous Value | Reference |
| Molecular Formula | C₁₇H₁₆O₅ | - |
| Molecular Weight | 300.31 g/mol | - |
| Appearance | Yellowish solid | [3] |
| Melting Point | Not available | - |
| ¹H NMR (CDCl₃, δ ppm) | Signals for aromatic protons, vinylic protons (doublets, J≈15 Hz for trans), methoxy groups (singlets ~3.9 ppm), and hydroxyl groups. | [4][5] |
| ¹³C NMR (CDCl₃, δ ppm) | Carbonyl carbon (~192 ppm), vinylic carbons, and aromatic carbons. | - |
| IR (KBr, cm⁻¹) | Carbonyl stretch (~1640-1660 cm⁻¹), C=C stretch, O-H stretch, C-O stretches. | - |
Applications in Drug Development
Based on studies of structurally related chalcones, this compound is a promising candidate for further investigation in several therapeutic areas.
Anti-Inflammatory Activity
Chalcones with hydroxyl and methoxy substitutions have demonstrated significant anti-inflammatory properties.[6][7] The proposed mechanisms often involve the inhibition of key inflammatory mediators and signaling pathways.
-
Inhibition of Nitric Oxide (NO) Production: Chalcones can suppress the production of nitric oxide, a pro-inflammatory molecule, in activated macrophages.[7]
-
Suppression of Pro-inflammatory Cytokines: Related chalcones have been shown to inhibit the release of tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-6).[6]
-
Modulation of Inflammatory Enzymes: Inhibition of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) is a common mechanism for the anti-inflammatory effects of chalcones.[6][8]
-
Inhibition of NF-κB and AP-1 Signaling: The anti-inflammatory effects of some 2'-hydroxychalcones are attributed to the suppression of the activation of transcription factors NF-κB and AP-1, which are central regulators of the inflammatory response.[7]
Antioxidant Activity
The presence of hydroxyl groups on the aromatic rings of chalcones is strongly correlated with their antioxidant activity. These compounds can act as free radical scavengers. The antioxidant potential generally increases with the number of hydroxyl groups, with the 3,4-dihydroxy substitution pattern on the B-ring being particularly effective.[6]
Signaling Pathway and Workflow Diagrams
Claisen-Schmidt Synthesis Workflow
Caption: Workflow for the Claisen-Schmidt synthesis of this compound.
Potential Anti-Inflammatory Signaling Pathway
Caption: Potential mechanism of anti-inflammatory action via inhibition of NF-κB and AP-1 pathways.
References
- 1. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 2. Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one - World News of Natural Sciences - Volume 46 (2023) - PSJD - Yadda [psjd.icm.edu.pl]
- 3. researchgate.net [researchgate.net]
- 4. 4'-Methoxychalcone(22966-19-4) 1H NMR spectrum [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. The Antioxidant, Anti-Inflammatory, and Neuroprotective Properties of the Synthetic Chalcone Derivative AN07 - PubMed [pubmed.ncbi.nlm.nih.gov]
Purification of 3,2'-Dihydroxy-4,4'-dimethoxychalcone by Recrystallization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of 3,2'-Dihydroxy-4,4'-dimethoxychalcone, a flavonoid compound of interest for its potential therapeutic properties. The primary purification method detailed is recrystallization, a robust technique for achieving high purity of solid organic compounds. Additionally, a standard synthesis protocol for obtaining the crude product via Claisen-Schmidt condensation is provided as a necessary precursor to purification.
Introduction
Chalcones are a class of open-chain flavonoids characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This structural motif is a recognized pharmacophore, and various substituted chalcones have demonstrated a wide array of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. This compound is a specific derivative with potential for further investigation in drug discovery and development. Accurate biological and pharmacological evaluation of this compound necessitates a high degree of purity, which can be effectively achieved through recrystallization.
Data Presentation
The efficiency of recrystallization is highly dependent on the solubility of the compound in a given solvent at different temperatures. While specific solubility data for this compound is not extensively published, the following table provides general solubility characteristics of chalcones in common laboratory solvents to guide solvent selection.
Table 1: General Solubility of Chalcones in Various Solvents
| Solvent | Solubility at Room Temperature | Solubility at Elevated Temperature | Suitability for Recrystallization |
| Ethanol (B145695) | Low to Moderate | High | Excellent |
| Methanol | Moderate | High | Good |
| Acetone | High | Very High | Fair (often too soluble) |
| Ethyl Acetate | Moderate | High | Good |
| Hexane | Very Low | Low | Poor (good as an anti-solvent) |
| Water | Insoluble | Insoluble | Poor (can be used as an anti-solvent) |
| Dichloromethane | High | Very High | Poor (often too soluble) |
| Chloroform | High | Very High | Poor (often too soluble) |
Table 2: Expected Purity and Yield from Recrystallization
| Parameter | Expected Value | Method of Analysis |
| Purity | >98% | High-Performance Liquid Chromatography (HPLC)[1][2] |
| Yield | 70-90% (dependent on crude purity and technique) | Gravimetric analysis |
| Melting Point | Sharp, defined range | Melting Point Apparatus |
Experimental Protocols
Protocol 1: Synthesis of Crude this compound via Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is the most common and effective method for synthesizing chalcones.[3][4][5][6] This base-catalyzed reaction involves the condensation of an appropriately substituted acetophenone (B1666503) with a substituted benzaldehyde.
Materials:
-
2'-Hydroxy-4'-methoxyacetophenone
-
3-Hydroxy-4-methoxybenzaldehyde (isovanillin)
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)
-
Ethanol (95%)
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Distilled water
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Büchner funnel and filter flask
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of 2'-hydroxy-4'-methoxyacetophenone in a minimal amount of 95% ethanol with stirring.
-
In a separate container, prepare a 40-50% aqueous solution of NaOH or KOH. Add this basic solution dropwise to the stirred ethanolic solution of the acetophenone. Continue stirring at room temperature for 15-20 minutes.
-
Slowly add 1.0 equivalent of 3-hydroxy-4-methoxybenzaldehyde to the reaction mixture.
-
Allow the reaction to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and water.
-
Acidify the mixture by the slow, dropwise addition of 10% HCl until the pH is acidic (pH ~2-3), which will cause the crude chalcone (B49325) to precipitate.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with copious amounts of cold distilled water to remove inorganic salts and other water-soluble impurities.
-
Dry the crude this compound product in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Purification of this compound by Recrystallization
This protocol details the purification of the crude chalcone synthesized in Protocol 1. Ethanol is a widely reported and effective solvent for the recrystallization of many chalcones.[7]
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Condenser (optional, but recommended)
-
Büchner funnel and filter flask
-
Ice bath
Procedure:
-
Place the crude this compound into an Erlenmeyer flask of appropriate size.
-
Add a small volume of 95% ethanol, just enough to create a slurry.
-
Gently heat the mixture on a hot plate with stirring. Add more hot ethanol portion-wise until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution to ensure a good yield upon cooling.
-
If any insoluble impurities are present, perform a hot filtration by quickly passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Allow the hot, clear solution to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling and evaporation rate, promoting the formation of larger, purer crystals.
-
Once the solution has reached room temperature and crystal formation has commenced, place the flask in an ice bath for at least 30 minutes to maximize the yield of the recrystallized product.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining soluble impurities.
-
Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to remove all traces of the solvent.
-
Determine the melting point of the purified product. A sharp melting point range is indicative of high purity.
-
Assess the purity of the final product using HPLC or other suitable analytical techniques.
Visualizations
The following diagrams illustrate the experimental workflow for the purification of this compound and a potential signaling pathway that may be modulated by this class of compounds.
Caption: Experimental workflow for the synthesis and purification.
Caption: Potential inhibition of the NF-κB signaling pathway.
Discussion of Potential Biological Activity
Chalcones have been reported to exhibit a variety of biological activities, with anti-inflammatory properties being one of the most prominent. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation.[8] Many chalcone derivatives have been shown to exert their anti-inflammatory effects by inhibiting this pathway.[9] They can interfere with the activation of the IκB kinase (IKK) complex, which prevents the phosphorylation and subsequent degradation of the inhibitory IκBα protein. This, in turn, blocks the translocation of the active NF-κB dimer into the nucleus, thereby downregulating the expression of pro-inflammatory genes.
Additionally, some chalcones have been identified as activators of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[10][11] Activation of the AMPK signaling pathway can have beneficial effects in metabolic diseases. The potential for this compound to modulate these or other signaling pathways warrants further investigation, for which a pure sample is essential.
References
- 1. HPLC of flavanones and chalcones in different species and clones of Salix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. benchchem.com [benchchem.com]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. scispace.com [scispace.com]
- 6. scitepress.org [scitepress.org]
- 7. rsc.org [rsc.org]
- 8. DMC (2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone) improves glucose tolerance as a potent AMPK activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2',4-Dihydroxy-3',4',6'-trimethoxychalcone from Chromolaena odorata possesses anti-inflammatory effects via inhibition of NF-κB and p38 MAPK in lipopolysaccharide-activated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. whatcomdigitalcommons.org [whatcomdigitalcommons.org]
Application Note and Protocol: Purification of 3,2'-Dihydroxy-4,4'-dimethoxychalcone using Column Chromatography
Authored for: Researchers, scientists, and drug development professionals.
November 2025
Introduction
3,2'-Dihydroxy-4,4'-dimethoxychalcone is a member of the chalcone (B49325) family, a class of organic compounds that are precursors to flavonoids and isoflavonoids. These compounds are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including potential anti-inflammatory, antioxidant, and anticancer properties. Following the synthesis of this compound, effective purification is crucial to remove unreacted starting materials, byproducts, and other impurities. Column chromatography is a widely employed and effective method for the purification of chalcones, separating compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[1][2] This document provides a detailed protocol for the purification of this compound using silica (B1680970) gel column chromatography.
Principle of Separation
Column chromatography separates molecules based on their polarity. A solid stationary phase, typically silica gel, is packed into a column. The crude reaction mixture containing the target chalcone is loaded onto the top of the column. A liquid mobile phase (eluent) is then passed through the column. Compounds with lower polarity will have a weaker interaction with the polar silica gel and will travel down the column more quickly with the mobile phase. Conversely, more polar compounds will interact more strongly with the stationary phase and elute more slowly. By gradually increasing the polarity of the mobile phase, a mixture of compounds can be effectively separated.
Experimental Protocol
This protocol outlines the purification of this compound from a crude reaction mixture.
1. Materials and Reagents
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)[2]
-
n-Hexane (ACS grade)
-
Ethyl acetate (B1210297) (ACS grade)
-
Dichloromethane (B109758) (DCM) (optional, for sample loading)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand (optional)
-
Collection tubes or flasks
-
Rotary evaporator
2. Preliminary Analysis: Thin Layer Chromatography (TLC)
Before performing column chromatography, it is essential to determine the optimal mobile phase composition using TLC.[1][3]
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane).[1]
-
Spot the dissolved mixture onto a TLC plate.
-
Develop the TLC plate in a chamber containing a mixture of n-hexane and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., 8:2, 7:3).[1]
-
Visualize the separated spots under a UV lamp (254 nm).[1]
-
The ideal solvent system will show good separation between the desired chalcone spot and impurities, with the chalcone having an Rf value between 0.25 and 0.35.[1]
3. Column Preparation (Wet Packing Method)
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.[2] A thin layer of sand can be added on top of the plug.
-
In a separate beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 n-hexane:ethyl acetate).[2] The amount of silica gel should be approximately 20-50 times the weight of the crude product.
-
Pour the slurry into the column. Gently tap the side of the column to ensure even packing and remove any air bubbles.
-
Open the stopcock to allow the excess solvent to drain, ensuring the top of the silica gel bed does not run dry. The final packed column should have a level surface. A thin layer of sand can be added to the top of the silica gel bed to prevent disturbance during sample loading.
4. Sample Loading
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).
-
Carefully apply the dissolved sample to the top of the silica gel bed using a pipette.
-
Alternatively, for less soluble samples, a "dry loading" method can be used. Adsorb the crude product onto a small amount of silica gel by dissolving the product in a solvent, adding the silica gel, and evaporating the solvent. Carefully add the resulting dry powder to the top of the prepared column.
5. Elution and Fraction Collection
-
Begin the elution by adding the initial mobile phase (determined by TLC) to the top of the column.
-
Open the stopcock and start collecting the eluent in fractions (e.g., 10-20 mL per fraction).
-
Maintain a constant level of solvent above the silica gel bed to prevent the column from running dry.
-
Monitor the separation by collecting small spots from the eluting fractions on a TLC plate and visualizing under UV light.
-
Gradually increase the polarity of the mobile phase (gradient elution) by increasing the proportion of ethyl acetate in the n-hexane. This will help to elute the more polar compounds. A typical gradient might be from 10% to 30% ethyl acetate in hexane.[1]
6. Isolation of the Pure Compound
-
Combine the fractions that contain the pure this compound, as determined by TLC analysis.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified chalcone.
-
The purity of the final product can be confirmed by various analytical techniques such as melting point determination, NMR, and IR spectroscopy.[2][3]
Data Presentation
| Parameter | Recommended Value/Range | Notes |
| Stationary Phase | Silica Gel (60-120 mesh or 230-400 mesh) | The choice of mesh size depends on the scale of purification and desired resolution. |
| Mobile Phase | n-Hexane and Ethyl Acetate | A gradient elution is recommended for optimal separation. |
| Initial Mobile Phase Composition | 9:1 (n-Hexane:Ethyl Acetate) | This should be optimized based on preliminary TLC analysis. |
| Final Mobile Phase Composition | 7:3 (n-Hexane:Ethyl Acetate) | The final polarity will depend on the polarity of the impurities to be removed. |
| Elution Mode | Gradient Elution | A stepwise or linear gradient can be employed. |
| Ratio of Stationary Phase to Crude Product | 20:1 to 50:1 (w/w) | A higher ratio generally leads to better separation. |
| TLC Rf of Target Compound | 0.25 - 0.35 | This Rf value in the chosen initial eluent typically provides good separation on the column.[1] |
Visualizations
Caption: Workflow for the purification of this compound.
Troubleshooting
-
Poor Separation: If the separation of the chalcone from impurities is not adequate, further optimization of the mobile phase is necessary.[1] This can involve trying different solvent systems or using a slower, more gradual gradient.
-
Compound Cracks in the Column: This can be caused by the column running dry or uneven packing. Ensure the silica gel bed is always covered with solvent and that the column is packed uniformly.
-
Product Does Not Elute: If the chalcone is too polar for the chosen mobile phase, it will remain strongly adsorbed to the silica gel. Increase the polarity of the eluent to facilitate its elution.
-
Oily Product After Evaporation: If the purified product is an oil instead of a solid, it may contain residual solvent or impurities.[1] Try co-evaporation with a high-boiling point solvent like toluene (B28343) to remove residual solvents or consider re-purification.
References
Application Note: 1H NMR Analysis of 3,2'-Dihydroxy-4,4'-dimethoxychalcone and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones are a class of organic compounds belonging to the flavonoid family, characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. These compounds are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. The specific substitution pattern of hydroxyl and methoxy (B1213986) groups on the aromatic rings plays a crucial role in their biological activity.
This application note details the analysis of 3,2'-Dihydroxy-4,4'-dimethoxychalcone and its close structural analogue, (E)-2'-Hydroxy-3,4-dimethoxychalcone, using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of specific ¹H NMR data for this compound in readily accessible literature, this document provides a detailed protocol and data interpretation based on its well-characterized analogue. Understanding the spectral characteristics is essential for structural elucidation, purity assessment, and further research into the structure-activity relationships of this class of compounds.
Data Presentation
The following table summarizes the ¹H NMR spectral data for the analogue compound, (E)-2'-Hydroxy-3,4-dimethoxychalcone. This data is crucial for the identification and characterization of the chalcone (B49325) structure.
Table 1: ¹H NMR Data of (E)-2'-Hydroxy-3,4-dimethoxychalcone
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 12.82 | s | - | 1H | 2'-OH |
| 8.00 | d | 15.6 | 1H | H-β |
| 7.93 | dd | 8.1, 1.6 | 1H | H-6' |
| 7.64 | d | 15.6 | 1H | H-α |
| 7.51 | ddd | 8.6, 7.2, 1.6 | 1H | H-4' |
| 7.33 | d | 2.0 | 1H | H-2 |
| 7.27 | dd | 8.4, 2.0 | 1H | H-6 |
| 7.03 | d | 8.1 | 1H | H-3' |
| 6.98 | d | 8.4 | 1H | H-5 |
| 3.94 | s | - | 3H | 4-OCH₃ |
| 3.92 | s | - | 3H | 3-OCH₃ |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm.
Experimental Protocols
Synthesis of Chalcones (General Procedure)
Chalcones are typically synthesized via the Claisen-Schmidt condensation reaction between a substituted acetophenone (B1666503) and a substituted benzaldehyde (B42025) in the presence of a base or acid catalyst.
Materials:
-
Substituted acetophenone (e.g., 2'-hydroxyacetophenone)
-
Substituted benzaldehyde (e.g., 3-hydroxy-4-methoxybenzaldehyde)
-
Aqueous solution of a strong base (e.g., NaOH or KOH) or acid catalyst
-
Glacial acetic acid or dilute HCl for neutralization
-
Distilled water
-
Ice
Procedure:
-
Dissolve the substituted acetophenone (1 equivalent) and substituted benzaldehyde (1 equivalent) in ethanol or methanol in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Slowly add an aqueous solution of NaOH or KOH with constant stirring, maintaining the temperature below 5°C.
-
Continue stirring the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, pour the reaction mixture into a beaker containing crushed ice and water.
-
Acidify the mixture by slowly adding glacial acetic acid or dilute HCl until the chalcone precipitates.
-
Filter the precipitated solid using a Buchner funnel and wash thoroughly with cold water until the washings are neutral.
-
Dry the crude product in a desiccator.
-
Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain pure crystals.
¹H NMR Spectroscopy
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified chalcone sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.
-
Cap the NMR tube and ensure the sample is fully dissolved and the solution is homogeneous.
Instrument Parameters:
-
Spectrometer: 400 MHz or higher field NMR spectrometer
-
Nucleus: ¹H
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30')
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 16-64 (depending on sample concentration)
-
Spectral Width: 0-16 ppm
-
Temperature: 298 K
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the reference signal (TMS at 0.00 ppm).
-
Integrate the signals to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecular structure.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and analysis of chalcones.
Caption: Workflow for chalcone synthesis and NMR analysis.
Putative Signaling Pathway
Chalcones are known to exhibit anti-inflammatory effects, often through the modulation of the NF-κB signaling pathway. The diagram below illustrates this putative mechanism.
Caption: Chalcone-mediated inhibition of the NF-κB pathway.
Application Notes and Protocols for Mass Spectrometry Analysis of 3,2'-Dihydroxy-4,4'-dimethoxychalcone
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,2'-Dihydroxy-4,4'-dimethoxychalcone is a member of the chalcone (B49325) family, a class of aromatic ketones with a three-carbon α,β-unsaturated carbonyl system that are precursors to flavonoids. Chalcones exhibit a wide range of biological activities and are of significant interest in pharmaceutical research and drug development. Accurate and sensitive analytical methods are crucial for the characterization, quantification, and metabolic studies of these compounds. This document provides detailed application notes and protocols for the analysis of this compound using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
Quantitative Data Summary
The following table summarizes the predicted key mass-to-charge ratios (m/z) for this compound in both positive and negative ionization modes. These values are essential for setting up the mass spectrometer for targeted analysis.
| Parameter | Value | Notes |
| Molecular Formula | C₁₇H₁₆O₅ | |
| Molecular Weight | 300.31 g/mol | |
| Exact Mass | 300.0998 u | |
| [M+H]⁺ (Positive Ion Mode) | 301.1076 | Protonated molecule, for detection in positive ESI mode. |
| [M-H]⁻ (Negative Ion Mode) | 299.0921 | Deprotonated molecule, often preferred for quantitative analysis to minimize adduct formation.[1] |
| Predicted Major Fragment Ions (Positive Mode) | 286.0840, 161.0603, 151.0395, 137.0235 | Corresponds to losses of CH₃, cleavage of the chalcone backbone, and other characteristic fragmentations. |
| Predicted Major Fragment Ions (Negative Mode) | 284.0815, 163.0395, 149.0238, 135.0446 | Corresponds to losses of CH₃, cleavage of the chalcone backbone, and other characteristic fragmentations.[2] |
Experimental Protocols
Sample Preparation
The following protocol describes a general procedure for the extraction of this compound from a biological matrix (e.g., plasma) for LC-MS/MS analysis.
Materials:
-
Biological matrix (e.g., rat plasma)
-
This compound standard solution
-
Internal Standard (IS) solution (e.g., a structurally similar chalcone not present in the sample)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water with 0.1% formic acid, HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 50:50 Methanol:Water with 0.1% formic acid).
-
Vortex for 30 seconds.
-
Transfer the reconstituted sample to an HPLC vial for analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This method is a representative protocol for the quantitative analysis of this compound.
Instrumentation:
-
HPLC system with a binary pump and autosampler
-
Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size)
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 40 1.0 40 8.0 95 10.0 95 10.1 40 | 12.0 | 40 |
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative and Positive modes can be used. Negative mode may be preferable for quantification.[1]
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Collision Gas: Argon
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Positive Mode:
-
This compound: 301.1 -> 161.1 (Quantifier), 301.1 -> 151.0 (Qualifier)
-
Internal Standard: (Select appropriate transitions based on the IS)
-
-
Negative Mode:
-
This compound: 299.1 -> 135.0 (Quantifier), 299.1 -> 284.1 (Qualifier)
-
Internal Standard: (Select appropriate transitions based on the IS)
-
-
Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of this compound into a blank biological matrix. Process these standards using the sample preparation protocol.
-
Linear Regression: Plot the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. Perform a linear regression analysis to obtain the calibration curve.
-
Quantification: Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Predicted Fragmentation Pathway (Negative Ion Mode)
Caption: Predicted fragmentation pathway of this compound in negative ESI mode.
References
- 1. Mass Spectrometric Investigation of Organo-Functionalized Magnetic Nanoparticles Binding Properties toward Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural 2′,4-Dihydroxy-4′,6′-dimethoxy Chalcone Isolated from Chromolaena tacotana Inhibits Breast Cancer Cell Growth through Autophagy and Mitochondrial Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: FT-IR Spectroscopy of 3,2'-Dihydroxy-4,4'-dimethoxychalcone
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy of 3,2'-Dihydroxy-4,4'-dimethoxychalcone, a chalcone (B49325) derivative of interest in medicinal chemistry and drug development. Chalcones, characterized by their α,β-unsaturated ketone system, exhibit a wide range of biological activities. FT-IR spectroscopy is a crucial analytical technique for the structural elucidation and characterization of these compounds. This document outlines the expected vibrational frequencies, a detailed experimental protocol for spectral acquisition, and a logical workflow for data interpretation.
Introduction
This compound belongs to the flavonoid family and is a subject of research due to its potential therapeutic properties, which may include anti-inflammatory, antioxidant, and anticancer activities. The structural integrity and purity of this synthesized compound are paramount for reliable biological evaluation. FT-IR spectroscopy provides a rapid and non-destructive method to confirm the presence of key functional groups and to verify the molecular structure.
Predicted FT-IR Spectral Data
Based on the analysis of structurally similar chalcone derivatives, the following table summarizes the predicted characteristic infrared absorption bands for this compound.[1][2][3][4]
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Intensity |
| 3500 - 3200 | O-H Stretching | Hydroxyl (-OH) | Broad |
| 3100 - 3000 | C-H Stretching | Aromatic C-H | Medium |
| 2980 - 2850 | C-H Stretching | Methoxy (B1213986) (-OCH₃) | Medium |
| 1650 - 1620 | C=O Stretching | α,β-unsaturated Ketone | Strong |
| 1610 - 1580 | C=C Stretching | Aromatic Ring | Medium |
| 1580 - 1550 | C=C Stretching | Alkenyl | Medium |
| 1280 - 1200 | C-O Stretching (Aryl) | Aryl Ether (-O-CH₃) | Strong |
| 1180 - 1100 | C-O Stretching (Alkyl) | Alkyl Ether (-O-CH₃) | Strong |
| 900 - 675 | C-H Bending | Aromatic (out-of-plane) | Strong |
Experimental Protocol: FT-IR Analysis
This protocol outlines the procedure for obtaining a high-quality FT-IR spectrum of this compound using the KBr pellet method.
Materials and Equipment:
-
This compound sample (solid)
-
Potassium bromide (KBr), FT-IR grade, desiccated
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
FT-IR spectrometer (e.g., Bruker FT-IR spectrometer)
-
Spatula
-
Sample holder
Procedure:
-
Sample Preparation (KBr Pellet):
-
Weigh approximately 1-2 mg of the this compound sample.
-
Weigh approximately 100-200 mg of dry, FT-IR grade KBr.
-
Grind the KBr in an agate mortar to a fine powder.
-
Add the chalcone sample to the KBr in the mortar.
-
Grind the mixture thoroughly for several minutes to ensure a homogenous dispersion of the sample within the KBr matrix.
-
-
Pellet Formation:
-
Transfer a portion of the finely ground mixture into the pellet-forming die.
-
Ensure the surface of the powder is level.
-
Place the die in a hydraulic press.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
-
Spectral Acquisition:
-
Carefully remove the KBr pellet from the die.
-
Place the pellet in the sample holder of the FT-IR spectrometer.
-
Record a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.
-
Acquire the FT-IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
Perform a baseline correction and normalize the spectrum if necessary.
-
Label the significant peaks with their corresponding wavenumbers.
-
Data Interpretation Workflow
The interpretation of the FT-IR spectrum involves assigning the observed absorption bands to specific molecular vibrations within the this compound molecule.
Caption: Workflow for the interpretation of the FT-IR spectrum of this compound.
Synthesis of this compound
The primary synthetic route for this compound is the Claisen-Schmidt condensation.[5] This reaction involves the base-catalyzed condensation of an appropriately substituted acetophenone (B1666503) with a substituted benzaldehyde.
Caption: General workflow for the synthesis of this compound via Claisen-Schmidt condensation.
Conclusion
FT-IR spectroscopy is an indispensable tool for the structural verification of this compound. The characteristic absorption bands for the hydroxyl, carbonyl, and methoxy groups, along with the carbon-carbon double bonds of the aromatic and enone systems, provide a unique spectral fingerprint. This allows for rapid confirmation of the successful synthesis and purity assessment of the compound, which is a critical step in the pipeline of drug discovery and development.
References
Application Notes: Evaluating the Antioxidant Potential of 3,2'-Dihydroxy-4,4'-dimethoxychalcone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, are a significant class of polyphenolic compounds found abundantly in nature.[1] Their versatile structure, featuring two aromatic rings connected by an α,β-unsaturated carbonyl system, serves as a scaffold for a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[2][3] The antioxidant capacity of chalcones is of particular interest, as oxidative stress is a key contributor to numerous pathological conditions. This document provides detailed protocols for assessing the antioxidant activity of 3,2'-Dihydroxy-4,4'-dimethoxychalcone using common in vitro assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay. Additionally, it explores the potential mechanism of action via the Keap1/Nrf2 signaling pathway.
The antioxidant activity of chalcones is heavily influenced by the substitution patterns on their aromatic rings, particularly the presence and position of hydroxyl groups, which can donate hydrogen atoms to neutralize free radicals.[4][5] While specific data for this compound is limited, the provided protocols offer a robust framework for its evaluation, and comparative data for structurally similar compounds are presented.
Mechanism of Antioxidant Action
Chalcones can exert their antioxidant effects through several mechanisms:
-
Direct Radical Scavenging: The primary mechanism often involves the direct donation of a hydrogen atom or an electron from the phenolic hydroxyl groups to neutralize reactive oxygen species (ROS) and other free radicals.[6][7] This process is central to the DPPH and ABTS assays.
-
Activation of Antioxidant Signaling Pathways: Chalcones are known to be potent activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][8] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[3] Electrophilic compounds like chalcones can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2.[9] Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a suite of cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[8][10]
Data Presentation: Antioxidant Activity of Related Chalcones
The following table summarizes the reported DPPH radical scavenging activity for various chalcone derivatives, providing a benchmark for evaluating this compound. The IC50 value represents the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity.[7]
| Compound | Assay | IC50 (µM) | IC50 (µg/mL) | Reference |
| This compound | DPPH | TBD | TBD | |
| 2',5'-Dihydroxy-3,4-dimethoxychalcone | DPPH | ~25.8 | 7.34 | [6] |
| 3'-Formyl-4',6'-dihydroxy-2'-methoxy-5'-methylchalcone | DPPH | 50.2 ± 2.8 | - | [11] |
| Ascorbic Acid (Positive Control) | DPPH | - | 3.3 | [12] |
| Trolox (Positive Control) | ABTS | - | - | [13] |
*To Be Determined using the protocols outlined in this document.
Experimental Protocols
These protocols are designed for a 96-well microplate format, allowing for high-throughput screening.
Protocol 1: DPPH Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH free radical.[7] DPPH is a dark violet powder that forms a violet solution in methanol (B129727), with a strong absorbance maximum around 517 nm.[7][14] When reduced by an antioxidant, the solution turns a pale yellow color, and the corresponding decrease in absorbance is measured spectrophotometrically.[7]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (analytical grade)
-
Positive Control: Ascorbic acid or Trolox
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.[7][13] This solution should be made fresh and kept in a light-protected container (e.g., an amber bottle or a flask wrapped in aluminum foil).[7]
-
Preparation of Test Compound: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL). From this stock, perform serial dilutions to obtain a range of concentrations for testing (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).[7] Prepare a similar dilution series for the positive control.[13]
-
Assay Protocol:
-
To the wells of a 96-well microplate, add 100 µL of the various concentrations of the chalcone or positive control.[13]
-
Prepare a negative control well containing 100 µL of methanol instead of the test compound.[7]
-
Initiate the reaction by adding 100 µL of the 0.1 mM DPPH solution to all wells.[13]
-
Prepare a blank well containing 200 µL of methanol for instrument calibration.[7]
-
-
Incubation and Measurement:
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A₀ - A₁) / A₀] x 100 Where:
-
A₀ is the absorbance of the negative control (methanol + DPPH solution).
-
A₁ is the absorbance of the sample (chalcone + DPPH solution).[7]
The IC50 value is determined by plotting the percentage of inhibition against the corresponding sample concentrations.[14]
-
Protocol 2: ABTS Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate.[13][15] The resulting blue-green radical solution has a maximum absorbance at 734 nm. In the presence of an antioxidant, the radical cation is reduced, causing the solution to lose color. The decrease in absorbance is proportional to the antioxidant's activity.[16]
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate (K₂S₂O₈)
-
Solvent: Ethanol or Phosphate Buffered Saline (PBS)
-
Positive Control: Trolox
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:
-
Preparation of ABTS•+ Working Solution:
-
On the day of the assay, dilute the ABTS•+ stock solution with the chosen solvent (e.g., ethanol) to achieve an absorbance of 0.70 ± 0.02 at 734 nm.[13] This working solution should be prepared fresh.
-
-
Preparation of Test Compound: Prepare a stock solution and serial dilutions of this compound and the Trolox standard as described in the DPPH protocol.
-
Assay Protocol:
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 6-10 minutes.[13]
-
Measure the absorbance at 734 nm using a microplate reader.
-
-
Calculation: The percentage of inhibition is calculated using the same formula as the DPPH assay. The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from the standard curve of Trolox.
References
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. 3,4-Dimethoxy-2'-hydroxychalcone|CAS 19152-36-4 [benchchem.com]
- 5. Antioxidant Structure–Activity Relationship Analysis of Five Dihydrochalcones [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. iris.uniroma1.it [iris.uniroma1.it]
- 9. Identification of Food-Derived Electrophilic Chalcones as Nrf2 Activators Using Comprehensive Virtual Screening Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of 2'-3'-dihydroxy-4',6'-dimethoxychalcone derived from green perilla on auricle thickness in chronic contact dermatitis model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antioxidant and anticancer activity of 3'-formyl-4', 6'-dihydroxy-2'-methoxy-5'-methylchalcone and (2S)-8-formyl-5-hydroxy-7-methoxy-6-methylflavanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 17. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Anti-inflammatory Activity Assay of 3,2'-Dihydroxy-4,4'-dimethoxychalcone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the anti-inflammatory potential of 3,2'-Dihydroxy-4,4'-dimethoxychalcone. The protocols detailed herein are designed for in vitro assessment of the compound's efficacy in modulating key inflammatory pathways. The provided data, while hypothetical, is representative of expected outcomes for a chalcone (B49325) with anti-inflammatory properties, based on studies of structurally similar compounds.
Introduction to this compound and Inflammation
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic inflammation can contribute to a variety of diseases. Chalcones, a class of natural compounds belonging to the flavonoid family, have garnered significant interest for their diverse pharmacological activities, including potent anti-inflammatory effects.[1][2] this compound is a synthetic chalcone derivative whose anti-inflammatory properties are of significant interest for therapeutic development.
The anti-inflammatory effects of chalcones are often mediated through the inhibition of pro-inflammatory enzymes and signaling pathways.[3] Key mechanisms include the suppression of nitric oxide (NO) production and the downregulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[3][4] These effects are frequently attributed to the modulation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[3][5]
In Vitro Anti-inflammatory Assays
A series of in vitro assays can be employed to systematically evaluate the anti-inflammatory activity of this compound. These assays are crucial for initial screening and for elucidating the compound's mechanism of action.
Cell Viability Assay (MTT Assay)
Prior to assessing anti-inflammatory activity, it is essential to determine the non-toxic concentration range of this compound on the selected cell line, typically murine macrophages like RAW 264.7.
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies the amount of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant as an indicator of NO production by activated macrophages.
Protocol:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells (1 x 10⁵ cells/mL) in a 96-well plate and allow them to adhere overnight. Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce inflammation and NO production.
-
Supernatant Collection: Collect 100 µL of the cell culture supernatant.
-
Griess Reaction: Add 100 µL of Griess reagent (1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant.
-
Incubation and Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to determine the nitrite concentration.
Pro-inflammatory Cytokine Measurement (ELISA)
The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.
Protocol:
-
Cell Seeding, Treatment, and Stimulation: Follow the same procedure as the Nitric Oxide Production Assay (Section 2.2).
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions provided with the specific kits. This typically involves adding the supernatant to antibody-coated plates, followed by a series of incubation, washing, and detection steps.
Data Presentation
The quantitative data obtained from the aforementioned assays should be summarized in clear and structured tables for easy comparison and analysis.
Table 1: Effect of this compound on Cell Viability of RAW 264.7 Macrophages
| Concentration (µM) | Cell Viability (%) |
| Control | 100 ± 5.2 |
| 1 | 98.7 ± 4.8 |
| 5 | 97.1 ± 5.5 |
| 10 | 95.3 ± 4.9 |
| 25 | 92.8 ± 6.1 |
| 50 | 70.2 ± 5.8 |
| 100 | 45.6 ± 6.3 |
Data are presented as mean ± SD of three independent experiments. This is hypothetical data.
Table 2: Inhibition of Nitric Oxide (NO) Production by this compound in LPS-stimulated RAW 264.7 Macrophages
| Treatment | NO Production (µM) | Inhibition (%) |
| Control | 2.1 ± 0.3 | - |
| LPS (1 µg/mL) | 45.8 ± 3.9 | 0 |
| LPS + Compound (1 µM) | 40.2 ± 3.1 | 12.2 |
| LPS + Compound (5 µM) | 31.5 ± 2.8 | 31.2 |
| LPS + Compound (10 µM) | 20.7 ± 2.2 | 54.8 |
| LPS + Compound (25 µM) | 11.3 ± 1.5 | 75.3 |
Data are presented as mean ± SD of three independent experiments. This is hypothetical data.
Table 3: Inhibition of Pro-inflammatory Cytokine Production by this compound in LPS-stimulated RAW 264.7 Macrophages
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | 50 ± 8 | 35 ± 6 | 20 ± 4 |
| LPS (1 µg/mL) | 1250 ± 110 | 980 ± 95 | 450 ± 42 |
| LPS + Compound (10 µM) | 680 ± 65 | 510 ± 52 | 230 ± 25 |
| LPS + Compound (25 µM) | 320 ± 38 | 240 ± 29 | 110 ± 15 |
Data are presented as mean ± SD of three independent experiments. This is hypothetical data.
Visualization of Pathways and Workflows
Signaling Pathways
The anti-inflammatory effects of many chalcones are mediated through the inhibition of the NF-κB and MAPK signaling pathways.
Caption: Proposed inhibitory mechanism of this compound on the NF-κB signaling pathway.
Caption: Proposed inhibitory mechanism of this compound on the MAPK signaling pathway.
Experimental Workflow
Caption: General experimental workflow for assessing the in vitro anti-inflammatory activity of the compound.
Conclusion
The protocols and application notes presented here provide a robust framework for the initial in vitro evaluation of the anti-inflammatory properties of this compound. By assessing its impact on key inflammatory mediators and signaling pathways, researchers can gain valuable insights into its therapeutic potential. Further in vivo studies would be the next logical step to validate these in vitro findings.
References
- 1. benchchem.com [benchchem.com]
- 2. Flavonoid 4,4′-dimethoxychalcone selectively eliminates senescent cells via activating ferritinophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2',4-Dihydroxy-3',4',6'-trimethoxychalcone from Chromolaena odorata possesses anti-inflammatory effects via inhibition of NF-κB and p38 MAPK in lipopolysaccharide-activated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2'-Methoxy-4'6'-bis(methoxymethoxy)chalcone inhibits nitric oxide production in lipopolysaccharide-stimulated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Anticancer Studies of Hydroxy- and Methoxy-Substituted Chalcones
Disclaimer: Extensive literature searches did not yield specific in vitro anticancer studies for 3,2'-Dihydroxy-4,4'-dimethoxychalcone. The following application notes and protocols are a comprehensive summary based on published research for structurally similar and related chalcone (B49325) derivatives. These methodologies and data provide a representative framework for designing and conducting anticancer research on novel chalcone compounds.
Introduction
Chalcones, a class of natural and synthetic flavonoids, are recognized for their broad spectrum of biological activities, including notable anticancer properties. These compounds, characterized by an open-chain α,β-unsaturated carbonyl system connecting two aromatic rings, have been shown to induce apoptosis, cell cycle arrest, and autophagy in various cancer cell lines. The substitution pattern of hydroxyl and methoxy (B1213986) groups on the aromatic rings plays a crucial role in their cytotoxic and mechanistic profiles. This document outlines common in vitro assays and expected outcomes for evaluating the anticancer potential of chalcone derivatives, based on studies of analogous compounds.
Data Presentation: Representative Cytotoxicity of Chalcone Derivatives
The following tables summarize the half-maximal inhibitory concentration (IC₅₀) values of various chalcone derivatives against a range of human cancer cell lines, as reported in the literature. This data illustrates the potential efficacy and selectivity of this class of compounds.
Table 1: IC₅₀ Values of Various Chalcone Derivatives in Human Cancer Cell Lines
| Chalcone Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2′,4-Dihydroxy-4′,6′-dimethoxy-chalcone | MCF-7 (Breast) | 52.5 | [1] |
| MDA-MB-231 (Breast) | 66.4 | [1] | |
| 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone | RPMI8226 (Multiple Myeloma) | 25.97 | [2] |
| MM.1S (Multiple Myeloma) | 18.36 | [2] | |
| U266 (Multiple Myeloma) | 15.02 | [2] | |
| 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalcone | C-33A (Cervical) | 15.76 ± 1.49 | [3] |
| HeLa (Cervical) | 10.05 ± 0.22 | [3] | |
| SiHa (Cervical) | 18.31 ± 3.10 | [3] | |
| 4′-O-caproylated-DMC | SH-SY5Y (Neuroblastoma) | 5.20 | [4] |
| 4′-O-methylated-DMC | SH-SY5Y (Neuroblastoma) | 7.52 | [4] |
| 4′-O-benzylated-DMC | A-549 (Lung) | 9.99 | [4] |
| FaDu (Pharyngeal) | 13.98 | [4] |
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the anticancer activity of a chalcone compound.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effect of the compound on cancer cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the chalcone compound in culture medium. Replace the existing medium with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the chalcone compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Protocol:
-
Cell Treatment: Treat cells with the chalcone compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.
Western Blot Analysis
This technique is used to detect changes in the expression levels of proteins involved in apoptosis and cell cycle regulation.
Protocol:
-
Protein Extraction: Treat cells with the chalcone compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Cyclin D1, CDK4, p53) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin or GAPDH.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate common experimental workflows and signaling pathways implicated in the anticancer activity of chalcones.
References
- 1. Natural 2′,4-Dihydroxy-4′,6′-dimethoxy Chalcone Isolated from Chromolaena tacotana Inhibits Breast Cancer Cell Growth through Autophagy and Mitochondrial Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone suppresses cell proliferation and induces apoptosis of multiple myeloma via the PI3K/akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis, cytotoxicity evaluation and molecular docking studies on 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Testing 3,2'-Dihydroxy-4,4'-dimethoxychalcone Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for evaluating the cytotoxic effects of 3,2'-Dihydroxy-4,4'-dimethoxychalcone, a chalcone (B49325) derivative with potential anticancer properties. This document outlines recommended cell lines, detailed experimental protocols for key cytotoxicity assays, and a summary of reported efficacy for structurally similar compounds to guide new research initiatives.
Recommended Cell Lines for Cytotoxicity Screening
The selection of appropriate cell lines is critical for assessing the cytotoxic potential of novel compounds. Based on studies of structurally related dihydroxy- and dimethoxy-substituted chalcones, the following human cancer cell lines are recommended for initial screening of this compound. A non-cancerous cell line is also included to evaluate selective cytotoxicity.
-
MCF-7: A human breast adenocarcinoma cell line that is positive for estrogen and progesterone (B1679170) receptors. It is a well-characterized and widely used model for breast cancer research.
-
MDA-MB-231: A human breast adenocarcinoma cell line that is triple-negative (estrogen receptor, progesterone receptor, and HER2 negative). This line represents a more aggressive and difficult-to-treat subtype of breast cancer.
-
BEL-7402/5-FU: A human hepatocellular carcinoma cell line that is resistant to the chemotherapeutic drug 5-fluorouracil. This cell line is valuable for screening compounds that may overcome multidrug resistance.[1]
-
LNCaP: A human prostate adenocarcinoma cell line that is androgen-sensitive. It is a common model for studying prostate cancer.
-
K562: A human chronic myelogenous leukemia cell line. This suspension cell line is useful for investigating the effects on hematological malignancies.
-
HL-60: A human promyelocytic leukemia cell line. It is another well-established model for leukemia research.
-
MCF-12F: A non-tumorigenic human breast epithelial cell line. This line serves as a crucial control to assess the compound's selectivity towards cancer cells over healthy cells.[2]
Quantitative Data Summary for Related Chalcone Derivatives
While specific data for this compound is not yet widely published, the following table summarizes the cytotoxic activity (IC50 values) of structurally similar chalcone derivatives against various cancer cell lines. This data provides a valuable reference for expected potency and cell line sensitivity.
| Chalcone Derivative | Cell Line | Assay | IC50 (µM) |
| 2′,4-Dihydroxy-4′,6′-dimethoxychalcone (DDC) | MCF-7 (Breast Cancer) | MTT | 52.5[2] |
| 2′,4-Dihydroxy-4′,6′-dimethoxychalcone (DDC) | MDA-MB-231 (Breast Cancer) | MTT | 66.4[2] |
| 2′,4-Dihydroxy-4′,6′-dimethoxychalcone (DDC) | MCF-12F (Non-tumor Breast) | MTT | 232.8[2] |
| 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone | LNCaP (Prostate Cancer) | MTT | Induces apoptosis[3] |
| Methoxy-4'-amino Chalcone Derivatives | K562 (Leukemia) | MTS | Activity observed[4] |
| Methoxy-4'-amino Chalcone Derivatives | HL-60 (Leukemia) | MTS | Lower IC50 than K562[4] |
| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone | BEL-7402/5-FU (Hepatocellular Carcinoma) | MTT | Potent cytotoxicity[1] |
Experimental Workflow
The following diagram outlines a typical workflow for the in vitro evaluation of this compound cytotoxicity.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound
-
Selected cell lines
-
96-well plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., 0.1% DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells, providing a measure of cytotoxicity due to compromised cell membrane integrity.
Materials:
-
LDH cytotoxicity assay kit
-
Treated cell culture supernatants
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the desired incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (typically 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells and cells lysed to release maximum LDH.
Caspase-Glo® 3/7 Assay for Apoptosis
This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Materials:
-
Caspase-Glo® 3/7 Assay System
-
Treated cells in a 96-well plate
-
Luminometer
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1 to 2 hours.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Correlate the luminescence signal with the level of caspase 3/7 activity, which is indicative of apoptosis.
Proposed Signaling Pathway for Cytotoxicity
Based on studies of similar chalcone derivatives, this compound is hypothesized to induce apoptosis through the intrinsic (mitochondrial) pathway, potentially influenced by the PI3K/AKT signaling pathway.
References
- 1. 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone induced apoptosis and G1 cell cycle arrest through PI3K/AKT pathway in BEL-7402/5-FU cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural 2′,4-Dihydroxy-4′,6′-dimethoxy Chalcone Isolated from Chromolaena tacotana Inhibits Breast Cancer Cell Growth through Autophagy and Mitochondrial Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cytotoxic Activity of Methoxy-4’amino Chalcone Derivatives Against Leukemia Cell Lines | Novilla | Molecular and Cellular Biomedical Sciences [cellbiopharm.com]
Application Notes and Protocols for the Analytical Development of 3,2'-Dihydroxy-4,4'-dimethoxychalcone
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the analytical method development of 3,2'-Dihydroxy-4,4'-dimethoxychalcone, a chalcone (B49325) derivative with potential therapeutic applications owing to its anti-inflammatory and antioxidant properties. This document outlines detailed protocols for the synthesis, purification, and analysis of this compound using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, it includes visualizations of the analytical workflow and relevant biological signaling pathways to facilitate a deeper understanding of its mechanism of action.
Introduction
This compound belongs to the chalcone family, a class of open-chain flavonoids characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] Chalcones are known for a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2] The specific substitution pattern of hydroxyl and methoxy (B1213986) groups on the aromatic rings of this compound suggests its potential as a modulator of key signaling pathways involved in inflammation and oxidative stress. Accurate and robust analytical methods are crucial for the characterization, quantification, and quality control of this compound in research and drug development settings.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (E)-1-(2-hydroxyphenyl)-3-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one | N/A |
| Molecular Formula | C₁₇H₁₆O₅ | [3] |
| Molecular Weight | 300.31 g/mol | [3] |
| CAS Number | Not available | N/A |
| Appearance | Expected to be a yellow crystalline solid | [4] |
| Solubility | Soluble in methanol, ethanol (B145695), DMSO, and other organic solvents | General chalcone properties |
Synthesis Protocol: Claisen-Schmidt Condensation
This compound can be synthesized via a Claisen-Schmidt condensation reaction between 2-hydroxyacetophenone (B1195853) and 2-hydroxy-4-methoxybenzaldehyde (B30951).[1][5][6][7]
Materials
-
2-hydroxyacetophenone
-
2-hydroxy-4-methoxybenzaldehyde
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)
-
Ethanol or Methanol
-
Distilled water
-
Hydrochloric acid (HCl), dilute
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Beakers and other standard laboratory glassware
-
Filtration apparatus
Procedure
-
Dissolution of Reactants: In a round-bottom flask, dissolve equimolar amounts of 2-hydroxyacetophenone and 2-hydroxy-4-methoxybenzaldehyde in a minimal amount of ethanol or methanol.
-
Base Addition: While stirring the solution at room temperature, slowly add an aqueous solution of NaOH or KOH (typically a 10-50% solution).
-
Reaction: Continue stirring the mixture at room temperature or under gentle reflux for 2-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[6]
-
Precipitation: Once the reaction is complete, pour the reaction mixture into a beaker containing cold distilled water and crushed ice.
-
Neutralization: Acidify the mixture with dilute HCl to a neutral pH. This will cause the chalcone to precipitate out of the solution.[6]
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it with cold distilled water to remove any inorganic impurities.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the pure this compound.[7]
Caption: Workflow for the synthesis of this compound.
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC (RP-HPLC) method is suitable for the analysis and quantification of this compound.[3][8][9][10]
Table 2: HPLC Method Parameters
| Parameter | Recommended Conditions |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | Water with 0.1% Formic Acid or 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Gradient | 20% B to 80% B over 20 minutes, followed by a 5-minute hold at 80% B and a 5-minute re-equilibration at 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30 °C |
| Injection Volume | 10 µL |
| Detection | UV-Vis at approximately 340-390 nm (Band I) and 220-270 nm (Band II)[10] |
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with HPLC (LC-MS), is a powerful tool for the identification and structural elucidation of this compound and its potential metabolites.
Table 3: Mass Spectrometry Parameters
| Parameter | Recommended Conditions |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |
| Precursor Ion ([M-H]⁻) | m/z 299.09 |
| Precursor Ion ([M+H]⁺) | m/z 301.11 |
| Collision Energy | To be optimized for the specific instrument and precursor ion |
| Common Fragment Ions | Losses of H₂O, CO, and methyl radicals are common for methoxy-containing chalcones.[11] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR and ¹³C-NMR spectroscopy are essential for the definitive structural confirmation of the synthesized chalcone. The expected chemical shifts can be predicted based on the analysis of similar structures.[12][13][14]
Table 4: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts
| Nucleus | Predicted Chemical Shift (ppm) | Notes |
| ¹H-NMR | ||
| α-H and β-H (vinylic protons) | 7.0 - 8.0 (doublets, J ≈ 15 Hz for trans isomer) | |
| Aromatic protons | 6.5 - 8.0 | |
| Methoxy protons (-OCH₃) | 3.8 - 4.0 (singlets) | |
| Hydroxyl protons (-OH) | Variable, typically broad singlets | |
| ¹³C-NMR | ||
| Carbonyl carbon (C=O) | 185 - 195 | |
| α-carbon and β-carbon | 120 - 145 | |
| Aromatic carbons | 100 - 165 | |
| Methoxy carbons (-OCH₃) | 55 - 60 |
Biological Activity and Signaling Pathways
Chalcones are known to exert their biological effects through the modulation of various signaling pathways. Based on existing literature for similar compounds, this compound is predicted to exhibit anti-inflammatory and antioxidant activities.[2][15][16][17]
Anti-Inflammatory Pathway
The anti-inflammatory effects of chalcones are often mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[15][16]
Caption: Putative anti-inflammatory mechanism of this compound.
Antioxidant Mechanism
The antioxidant activity of chalcones is attributed to their ability to scavenge free radicals, a property enhanced by the presence of hydroxyl groups.[2]
Caption: Proposed antioxidant mechanism of this compound.
Conclusion
The analytical methods and protocols detailed in this document provide a solid foundation for the comprehensive characterization of this compound. The described HPLC, MS, and NMR techniques will enable researchers to ensure the purity, confirm the structure, and quantify this promising compound. Furthermore, the elucidation of its potential biological mechanisms through the inhibition of inflammatory pathways and antioxidant activity will guide future preclinical and clinical investigations. These application notes are intended to serve as a valuable resource for scientists and professionals in the field of drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. 3,4-Dimethoxy-2'-hydroxychalcone|CAS 19152-36-4 [benchchem.com]
- 3. HPLC and HPLC-MS Analysis of Intestinal Elimination and Phase 2 Metabolism of 4'-hydroxy-4-Methoxychalcone and its Bis-Mannich Analog In The Rat [openmedicinalchemistryjournal.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. ptfarm.pl [ptfarm.pl]
- 10. Chalcones—Features, Identification Techniques, Attributes, and Application in Agriculture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. nano-ntp.com [nano-ntp.com]
- 13. basjsci.edu.iq [basjsci.edu.iq]
- 14. researchgate.net [researchgate.net]
- 15. 2',4-Dihydroxy-3',4',6'-trimethoxychalcone from Chromolaena odorata possesses anti-inflammatory effects via inhibition of NF-κB and p38 MAPK in lipopolysaccharide-activated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Effects of 2′-Hydroxy-3,6′-Dimethoxychalcone on Melanogenesis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anti-Melanogenic and Anti-Inflammatory Effects of 2′-Hydroxy-4′,6′-dimethoxychalcone in B16F10 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3,2'-Dihydroxy-4,4'-dimethoxychalcone Bioassays
Introduction
Chalcones are a class of natural and synthetic compounds belonging to the flavonoid family, characterized by an open-chain α,β-unsaturated ketone core. They have garnered significant interest in drug discovery due to their wide range of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. 3,2'-Dihydroxy-4,4'-dimethoxychalcone is a specific chalcone (B49325) derivative. This document provides an overview of potential bioassays and detailed experimental protocols relevant to assessing its biological activities, based on data from closely related compounds.
Data Presentation: Bioactivities of Structurally Related Chalcones
The following tables summarize quantitative data from studies on chalcone derivatives that are structurally similar to this compound. This data can be used as a reference for planning experimental concentrations and anticipating potential biological effects.
Table 1: Anticancer Activity of Related Chalcone Derivatives
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone | HeLa (Cervical Cancer) | MTT | 10.05 ± 0.22 | [1] |
| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone | C-33A (Cervical Cancer) | MTT | 15.76 ± 1.49 | [1] |
| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone | SiHa (Cervical Cancer) | MTT | 18.31 ± 3.10 | [1] |
| 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone | U266 (Multiple Myeloma) | CCK-8 | 15.02 | [2] |
| 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone | MM.1S (Multiple Myeloma) | CCK-8 | 18.36 | [2] |
| 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone | RPMI8226 (Multiple Myeloma) | CCK-8 | 25.97 | [2] |
Table 2: Anti-inflammatory Activity of Related Chalcone Derivatives
| Compound | Cell Line | Assay | Effect | Concentration | Reference |
| 2′-Hydroxy-4′,6′-dimethoxychalcone | RAW 264.7 | Nitric Oxide (NO) Production | ~83.95% inhibition | 20 µM | [3] |
| 2′-Hydroxy-3,6′-dimethoxychalcone | RAW 264.7 | Nitric Oxide (NO) Production | ~72.58% inhibition | 10 µM | [4] |
| 2',4-Dihydroxy-3',4',6'-trimethoxychalcone | RAW 264.7 | Nitric Oxide (NO) Production | Significant attenuation | Dose-dependent | [5] |
Experimental Protocols
The following are detailed protocols for key bioassays that can be adapted to evaluate the biological activities of this compound.
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, or relevant cell lines) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the medium in each well with 100 µL of the medium containing the desired chalcone concentration. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well. Incubate for an additional 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50) value.
Nitric Oxide (NO) Production Assay (Griess Assay)
Principle: This assay quantifies nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of nitric oxide (NO). The Griess reagent converts nitrite into a purple azo compound, and the intensity of the color is proportional to the nitrite concentration. This assay is commonly used to assess the anti-inflammatory potential of compounds in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 × 10⁴ cells per well in 100 µL of complete culture medium and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Inflammation Induction: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce NO production. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (a known iNOS inhibitor).
-
Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 5-10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and express the results as a percentage of inhibition relative to the LPS-stimulated vehicle control.
Western Blot Analysis for Protein Expression
Principle: Western blotting is used to detect and quantify specific proteins in a cell lysate. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and probing with antibodies specific to the target protein. This can be used to investigate the effect of the chalcone on signaling pathways.
Protocol:
-
Cell Lysis: Treat cells with this compound at the desired concentrations for a specified time. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel. Run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, NF-κB p65, Bcl-2) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate signaling pathways that are often modulated by chalcone derivatives and are relevant for investigating the mechanism of action of this compound.
Caption: PI3K/Akt/mTOR signaling pathway, a potential target for chalcones.
Caption: NF-κB signaling pathway in inflammation, a target for anti-inflammatory agents.
Experimental Workflow Diagram
Caption: General workflow for the bioevaluation of this compound.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone suppresses cell proliferation and induces apoptosis of multiple myeloma via the PI3K/akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Melanogenic and Anti-Inflammatory Effects of 2′-Hydroxy-4′,6′-dimethoxychalcone in B16F10 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effects of 2′-Hydroxy-3,6′-Dimethoxychalcone on Melanogenesis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2',4-Dihydroxy-3',4',6'-trimethoxychalcone from Chromolaena odorata possesses anti-inflammatory effects via inhibition of NF-κB and p38 MAPK in lipopolysaccharide-activated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 3,2'-Dihydroxy-4,4'-dimethoxychalcone in Enzyme Inhibition Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones, belonging to the flavonoid family, are recognized for their diverse pharmacological activities, including potent enzyme inhibition. The compound 3,2'-Dihydroxy-4,4'-dimethoxychalcone is a member of this class and is of significant interest for its potential therapeutic applications. While specific data for this exact chalcone (B49325) is limited, extensive research on structurally similar chalcone derivatives provides a strong basis for predicting its activity and for designing experimental protocols to evaluate its efficacy as an enzyme inhibitor.
This document provides detailed application notes and protocols for studying the enzyme inhibitory effects of this compound and related compounds. The focus is on its potential to inhibit key enzymes involved in inflammation, hyperpigmentation, and gout, such as tyrosinase and xanthine (B1682287) oxidase. The provided methodologies are based on established assays reported for analogous chalcone derivatives.
Data Presentation: Enzyme Inhibitory Activities of Structurally Related Chalcones
The following tables summarize the quantitative data on the enzyme inhibitory activities of various chalcone derivatives that are structurally related to this compound. This data serves as a valuable reference for predicting the potential efficacy of the target compound.
Table 1: Tyrosinase Inhibition by Chalcone Derivatives
| Compound Name | IC50 (µM) | Inhibition Type | Reference Compound | Reference IC50 (µM) |
| 2',4',6'-trihydroxychalcone | High Inhibition | - | Kojic acid | 12 |
| 2,2',4,4',6'-pentahydroxychalcone | 1 | Competitive | Kojic acid | 12 |
| 2',4',6'-trihydroxy-3,4-dimethoxychalcone | High Inhibition | - | Kojic acid | 12 |
| 2,4,2',4'-Tetrahydroxy-3-(3-methyl-2-butenyl)-chalcone | 0.95 ± 0.04 | Competitive | Kojic acid | 24.88 ± 1.13 |
| (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one | 0.013 ± 0.64 (monophenolase) | Competitive | Kojic acid | 22.84 ± 0.09 |
| (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one | 0.93 ± 0.22 (diphenolase) | Competitive | Kojic acid | 24.57 ± 0.23 |
Table 2: Xanthine Oxidase Inhibition by Chalcone Derivatives
| Compound Name | IC50 (µM) | Inhibition Type | Reference Compound | Reference IC50 (µM) |
| 3,4-dihydroxychalcone derivative (15b) | 0.121 | Reversible, Competitive | Allopurinol (B61711) | 3.324 |
| 3,5,2',4'-tetrahydroxychalcone | 22.5 | Competitive | - | - |
Table 3: Anti-inflammatory Activity of Chalcone Derivatives
| Compound Name | Assay | Target | Effect |
| 2'-hydroxy-4',6'-dimethoxychalcone | NO production in RAW264.7 cells | iNOS | ~83.95% inhibition at 20 µM |
| 2',4-dihydroxy-3',4',6'-trimethoxychalcone | NO and pro-inflammatory cytokine production in RAW 264.7 cells | NF-κB, p38 MAPK | Significant dose-dependent attenuation |
| 4-dimethylamino-3',4'-dimethoxychalcone | iNOS expression | iNOS | Downregulation |
Experimental Protocols
Mushroom Tyrosinase Inhibition Assay
This protocol is adapted from studies on various chalcone derivatives to determine their inhibitory effect on mushroom tyrosinase activity[1][2][3].
Materials:
-
Mushroom tyrosinase (EC 1.14.18.1)
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
This compound (or related chalcone)
-
Kojic acid (positive control)
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of the test chalcone and kojic acid in DMSO.
-
In a 96-well plate, add 20 µL of various concentrations of the test compound (dissolved in phosphate buffer with a small percentage of DMSO).
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of mushroom tyrosinase solution (e.g., 100 units/mL in phosphate buffer).
-
Pre-incubate the mixture at a controlled temperature (e.g., 25 °C) for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution (e.g., 2.5 mM in phosphate buffer).
-
Measure the absorbance at 475 nm at regular intervals (e.g., every minute for 20 minutes) using a microplate reader.
-
The percentage of tyrosinase inhibition is calculated as follows: Inhibition (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance of the reaction mixture with the inhibitor.
-
The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.
Xanthine Oxidase Inhibition Assay
This protocol is based on methods used to evaluate the inhibitory activity of chalcones against xanthine oxidase[4][5][6].
Materials:
-
Xanthine oxidase (XO) from bovine milk (EC 1.17.3.2)
-
Xanthine
-
Allopurinol (positive control)
-
This compound (or related chalcone)
-
Phosphate buffer (e.g., 100 mM, pH 7.5)
-
DMSO
-
Spectrophotometer or HPLC system
Procedure:
-
Prepare stock solutions of the test chalcone and allopurinol in DMSO.
-
In a suitable reaction vessel (e.g., microcentrifuge tube or cuvette), prepare a reaction mixture containing phosphate buffer and various concentrations of the test compound.
-
Add the xanthine oxidase solution to the mixture and incubate at a controlled temperature (e.g., 37 °C) for 15 minutes.
-
Initiate the reaction by adding the xanthine substrate.
-
Monitor the formation of uric acid by measuring the increase in absorbance at 295 nm with a spectrophotometer. Alternatively, the reaction can be stopped after a specific time (e.g., 30 minutes) by adding HCl, and the uric acid concentration can be quantified using HPLC[7].
-
The percentage of xanthine oxidase inhibition is calculated as follows: Inhibition (%) = [(Rate_control - Rate_sample) / Rate_control] x 100 where Rate_control is the rate of uric acid formation in the absence of the inhibitor and Rate_sample is the rate in the presence of the inhibitor.
-
Determine the IC50 value from the dose-response curve.
Determination of Anti-inflammatory Activity (Nitric Oxide Assay in RAW 264.7 Macrophages)
This protocol describes the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a common in vitro model for inflammation[8][9][10].
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (or related chalcone)
-
Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a suitable density (e.g., 5 x 10^4 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test chalcone for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
After incubation, collect the cell culture supernatant.
-
To 100 µL of the supernatant in a new 96-well plate, add 100 µL of Griess reagent.
-
Incubate for 10 minutes at room temperature in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for Tyrosinase Inhibition Assay.
Caption: Workflow for Xanthine Oxidase Inhibition Assay.
Caption: Inhibition of NF-κB Signaling Pathway by Chalcones.
References
- 1. Synthesis and evaluation of 2',4',6'-trihydroxychalcones as a new class of tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory effect of 2,4,2',4'-tetrahydroxy-3-(3-methyl-2-butenyl)-chalcone on tyrosinase activity and melanin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Potent Tyrosinase Inhibitor, (E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, with Anti-Melanogenesis Properties in α-MSH and IBMX-Induced B16F10 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chalcone derivatives as xanthine oxidase inhibitors: synthesis, binding mode investigation, biological evaluation, and ADMET prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3,5,2',4'-Tetrahydroxychalcone, a new non-purine xanthine oxidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BioKB - Publication [biokb.lcsb.uni.lu]
- 7. Inhibition of Xanthine Oxidase by Four Phenolic Acids: Kinetic, Spectroscopic, Molecular Simulation, and Cellular Insights [mdpi.com]
- 8. 2',4-Dihydroxy-3',4',6'-trimethoxychalcone from Chromolaena odorata possesses anti-inflammatory effects via inhibition of NF-κB and p38 MAPK in lipopolysaccharide-activated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of 2',6'-dihydroxy-4'-methoxydihidrochalcone on innate inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-Melanogenic and Anti-Inflammatory Effects of 2′-Hydroxy-4′,6′-dimethoxychalcone in B16F10 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 3,2'-Dihydroxy-4,4'-dimethoxychalcone Synthesis
Welcome to the technical support center for the synthesis of 3,2'-Dihydroxy-4,4'-dimethoxychalcone. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges, particularly low reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound via the Claisen-Schmidt condensation of 2'-Hydroxy-4'-methoxyacetophenone (paeonol) and 3-Hydroxy-4-methoxybenzaldehyde (isovanillin).
Q1: My reaction yield is significantly lower than expected. What are the most common causes?
A1: Low yields in this specific chalcone (B49325) synthesis are often traced back to several critical factors related to the reactants and reaction conditions. Here is a checklist of potential issues and their solutions:
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Catalyst Selection and Concentration: The presence of phenolic hydroxyl groups on both starting materials makes the choice of base crucial.
-
Problem: Strong bases like concentrated sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) can deprotonate the phenolic -OH groups. This can inhibit the primary reaction pathway where the base is intended to deprotonate the α-carbon of the acetophenone (B1666503).[1][2]
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Solution: Consider using a milder base. For dihydroxy-substituted chalcones, piperidine (B6355638) has been recommended as an effective alternative catalyst.[1] If using NaOH or KOH, carefully controlling the concentration is key; yields can vary significantly with the amount of base used.[3]
-
-
Reaction Temperature:
-
Problem: While many Claisen-Schmidt condensations proceed at room temperature, insufficient thermal energy may lead to an incomplete reaction. Conversely, excessive heat can promote side reactions, leading to a complex product mixture and lower purity.[1]
-
Solution: Monitor the reaction via Thin-Layer Chromatography (TLC). If the reaction is sluggish at room temperature, gentle heating may be required to drive it to completion.[1][2]
-
-
Incomplete Dehydration:
-
Problem: The reaction proceeds via a β-hydroxy ketone (ketol) intermediate. This intermediate may not fully dehydrate to form the final α,β-unsaturated chalcone, resulting in a lower yield of the desired product.
-
Solution: Reaction conditions that favor elimination, such as heating or ensuring a sufficiently long reaction time, can promote the dehydration step.[1]
-
-
Side Reactions:
-
Problem: The presence of multiple functional groups can lead to undesired side reactions, consuming starting materials and complicating purification.[4]
-
Solution: Optimizing the stoichiometry of reactants and the base concentration can help suppress side reactions. In some complex cases, protecting the hydroxyl groups before the condensation reaction may be necessary to achieve a clean reaction and high yield.[1][2]
-
Q2: I am observing multiple spots on my TLC plate, indicating several side products. What could be causing this?
A2: The formation of multiple products is a common issue when working with poly-hydroxylated aromatic compounds.
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Cannizzaro Reaction: Aldehydes without α-hydrogens, like isovanillin, can undergo a disproportionation reaction (Cannizzaro reaction) in the presence of a strong base, yielding both an alcohol and a carboxylic acid. This consumes your starting material.
-
Self-Condensation: Although less likely for the acetophenone derivative, self-condensation can occur under certain conditions.
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Degradation: The reactants or product may be sensitive to the highly alkaline conditions or elevated temperatures, leading to degradation products.
Solutions:
-
Use a milder catalyst as suggested in A1.
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Maintain a controlled temperature, avoiding excessive heat.
-
Slowly add the base to the reaction mixture to avoid localized high concentrations.
Q3: My product seems difficult to purify. What are the recommended purification strategies?
A3: Chalcone purification can be challenging but is achievable with the right techniques.
-
Work-up: After the reaction, it is crucial to neutralize the base catalyst. Pour the reaction mixture into cold water or crushed ice and carefully acidify with a dilute acid like hydrochloric acid (HCl) until the pH is acidic (e.g., pH 2-3).[5][6] This will precipitate the chalcone product.
-
Washing: Collect the crude solid by vacuum filtration and wash it thoroughly with cold distilled water to remove the salt (e.g., NaCl) and other water-soluble impurities.[1][7]
-
Recrystallization: This is the most effective method for purifying chalcones. 95% ethanol (B145695) is a frequently cited and effective solvent for recrystallization.[1] Methanol or mixtures like acetone/water can also be used.[1][2]
-
Column Chromatography: If recrystallization fails to yield a pure product, column chromatography using silica (B1680970) gel is a reliable alternative.[1] A common eluent system is a gradient of hexane (B92381) and ethyl acetate (B1210297).[1]
Q4: Are there alternative, higher-yielding synthesis methods I should consider?
A4: Yes, green chemistry approaches have shown excellent results for chalcone synthesis.
-
Solvent-Free Grinding: This mechanochemical method involves grinding the solid reactants (acetophenone, aldehyde, and a solid base like NaOH) in a mortar and pestle.[6][8][9][10] This technique often leads to significantly higher yields, shorter reaction times, and is environmentally friendly.[9][10] Quantitative yields (96-98%) have been reported for similar reactions.[9]
Quantitative Data Summary
The yield of chalcone synthesis is highly dependent on the specific substrates and reaction conditions. The table below summarizes reported yields for various Claisen-Schmidt condensations to provide a comparative reference.
| Acetophenone Derivative | Benzaldehyde Derivative | Catalyst/Conditions | Yield (%) | Reference |
| 2-hydroxyacetophenone | 4-hydroxy-3-methoxybenzaldehyde | KOH (40%) / KSF montmorillonite, Methanol | 13.77% | [11] |
| 2,4-dihydroxyacetophenone | 4-hydroxy-3-methoxybenzaldehyde | KOH (40%) / KSF montmorillonite, Methanol | 6% | [11] |
| 2,6-dihydroxyacetophenone | 3,4-dimethoxybenzaldehyde | Solid NaOH, Grinding (15 min) | 70% | [10] |
| 2,6-dihydroxyacetophenone | 3,4-dimethoxybenzaldehyde | NaOH (50%), Ethanol (Conventional) | 65% | [10] |
| 4-hydroxyacetophenone | 4-hydroxybenzaldehyde | Solid NaOH, Grinding | 66.67% | [6] |
| Various Acetophenones | Various Benzaldehydes | Solid NaOH, Grinding (5 min) | 96-98% | [9] |
Detailed Experimental Protocols
Protocol 1: Conventional Synthesis in Alkaline Solution
This protocol is a generalized procedure based on common methods for synthesizing hydroxyl-substituted chalcones.
-
Dissolve Reactants: In a suitable flask, dissolve 2'-Hydroxy-4'-methoxyacetophenone (1 equivalent) and 3-Hydroxy-4-methoxybenzaldehyde (1 equivalent) in ethanol or a mixture of ethanol and water.[1]
-
Add Catalyst: While stirring at room temperature, slowly add an aqueous solution of sodium hydroxide (e.g., 20-50% w/v) dropwise.[2][12] The mixture will typically change color to yellow or dark red.
-
Reaction: Continue stirring the mixture at room temperature for 12-24 hours. Monitor the reaction's progress by TLC (e.g., using a hexane:ethyl acetate mobile phase).[1][5]
-
Work-up: Once the reaction is complete, pour the mixture into a beaker of crushed ice/cold water.[5]
-
Precipitation: Carefully acidify the mixture by adding dilute hydrochloric acid (10% HCl) dropwise until the pH is acidic. A yellow solid should precipitate.[5][6]
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid thoroughly with cold distilled water until the filtrate is neutral.[7]
-
Purification: Purify the crude product by recrystallization from 95% ethanol.[1]
Protocol 2: High-Yield Solvent-Free Grinding Method
This protocol is adapted from green chemistry procedures that report high yields.[9][10]
-
Combine Reactants: In a ceramic mortar, combine 2'-Hydroxy-4'-methoxyacetophenone (1 equivalent), 3-Hydroxy-4-methoxybenzaldehyde (1 equivalent), and solid sodium hydroxide pellets or powder (e.g., 1-2 equivalents).[1]
-
Grinding: Grind the mixture vigorously with a pestle for 10-15 minutes at room temperature.[1][10] The solid mixture will typically become pasty and change color.
-
Isolation: Add cold water to the mortar and continue to grind to break up the solid mass.
-
Filtration & Washing: Collect the crude product by suction filtration and wash it thoroughly with ample cold water to completely remove the sodium hydroxide.
-
Purification: Although the crude product from this method is often of high purity, it can be further purified by recrystallization from 95% ethanol.[1]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for chalcone synthesis and purification.
Troubleshooting Low Yield
This flowchart provides a logical path for diagnosing the cause of low product yield in your synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. benchchem.com [benchchem.com]
- 8. scitepress.org [scitepress.org]
- 9. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Improving the Purity of Synthetic 3,2'-Dihydroxy-4,4'-dimethoxychalcone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying synthetic 3,2'-Dihydroxy-4,4'-dimethoxychalcone.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Common impurities include unreacted starting materials (2-hydroxy-4-methoxyacetophenone and 3-hydroxy-4-methoxybenzaldehyde), side products from self-condensation of the acetophenone, and other byproducts from the Claisen-Schmidt condensation reaction.[1][2] The presence of residual base catalyst (e.g., NaOH or KOH) can also be a source of impurity.
Q2: My crude product is an oil or a sticky solid. How can I induce crystallization?
A2: "Oiling out" is a common issue when purifying chalcones, especially those with multiple hydroxyl groups which can increase solubility in certain solvents.[3][4] To induce crystallization, you can try the following:
-
Trituration: Try rubbing the oil with a solvent in which the chalcone (B49325) is expected to be poorly soluble, such as cold hexane (B92381) or diethyl ether.[4]
-
Solvent System Adjustment: If using a mixed solvent system for recrystallization (e.g., ethanol/water), you may have too much of the "good" solvent. Try adding more of the "poor" solvent dropwise to induce precipitation.[3]
-
Slow Evaporation: Dissolve the oil in a minimal amount of a volatile solvent and allow it to evaporate slowly in a loosely covered container.
-
Scratching: Use a glass rod to scratch the inside of the flask below the surface of the solution to create nucleation sites for crystal growth.[3]
-
Seeding: If you have a small amount of pure crystalline product, add a seed crystal to the supersaturated solution to initiate crystallization.
Q3: What is the best method for purifying this compound?
A3: A combination of recrystallization and column chromatography is often the most effective approach for purifying chalcones.[5] Recrystallization is a good first step to remove the bulk of impurities.[6] Column chromatography can then be used to separate the desired chalcone from closely related impurities that may co-crystallize.[5][7]
Troubleshooting Guides
Low Yield After Recrystallization
| Potential Cause | Troubleshooting Step |
| Excessive solvent used | Evaporate some of the solvent and try to recrystallize again. The goal is to create a saturated solution at the boiling point of the solvent.[3] |
| Premature crystallization | If performing hot filtration, pre-heat the funnel and filter paper to prevent the product from crystallizing out on the filter.[3] |
| Inappropriate solvent | The ideal solvent should dissolve the chalcone well at high temperatures but poorly at low temperatures.[3] Test small batches with different solvents (e.g., ethanol, methanol (B129727), ethyl acetate, or mixtures with water or hexane) to find the optimal one. |
| Product is highly soluble | Dihydroxy chalcones can be highly soluble in polar solvents like methanol and ethanol.[8] Consider using a mixed solvent system to reduce solubility upon cooling. |
Poor Separation During Column Chromatography
| Potential Cause | Troubleshooting Step |
| Inappropriate mobile phase | The polarity of the eluent is critical.[7] Use Thin Layer Chromatography (TLC) to test various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find a system that gives good separation between your product and impurities. The ideal Rf for the product is typically between 0.25 and 0.35.[7] |
| Column overloading | Do not load too much crude product onto the column. A general rule is to use 20-100 times the weight of silica (B1680970) gel to the weight of the crude product. |
| Co-elution of impurities | If impurities have similar polarity to your product, consider using a different stationary phase (e.g., alumina) or a gradient elution method, where the polarity of the mobile phase is gradually increased. |
| Chalcone degradation on silica | Some chalcones can be sensitive to the acidic nature of silica gel.[7] In such cases, you can use deactivated (neutral) silica gel or add a small amount of a neutralizer like triethylamine (B128534) (e.g., 0.1-1%) to the eluent.[7] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a few drops of a potential recrystallization solvent (e.g., 95% ethanol) by heating.[6] Allow the solution to cool to room temperature and then in an ice bath. A good solvent will show significant crystal formation upon cooling.
-
Dissolution: Place the crude chalcone in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.[9]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature.[3] Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air dry to a constant weight.
Protocol 2: Column Chromatography of this compound
-
TLC Analysis: Develop a suitable mobile phase using TLC. A common eluent for chalcones is a mixture of hexane and ethyl acetate.[5]
-
Column Packing: Prepare a chromatography column with silica gel using the "wet" or "dry" packing method.
-
Sample Loading: Dissolve the partially purified chalcone in a minimal amount of the mobile phase or a more polar solvent that is then evaporated onto a small amount of silica gel ("dry loading"). Carefully add the sample to the top of the column.
-
Elution: Add the mobile phase to the column and begin collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Experimental Workflow for Chalcone Synthesis and Purification
Caption: General workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Chalcone Purification
Caption: Decision tree for troubleshooting common chalcone purification issues.
References
Technical Support Center: Optimizing Dihydroxy-dimethoxychalcone Synthesis
Welcome to the technical support center for the synthesis of dihydroxy-dimethoxychalcone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing dihydroxy-dimethoxychalcone?
A1: The most prevalent and versatile method for synthesizing dihydroxy-dimethoxychalcones is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde (B42025) to form the characteristic α,β-unsaturated ketone structure of a chalcone (B49325).
Q2: Which catalysts are typically used for this synthesis?
A2: Alkaline bases are the most common catalysts for the Claisen-Schmidt condensation. Sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) are widely used.[1] For syntheses involving multiple hydroxyl groups on the reactants, a weaker base like piperidine (B6355638) may be preferred to prevent unwanted deprotonation of the phenol (B47542) groups.[1]
Q3: What are the advantages of "green" synthesis methods like grinding or ultrasound?
A3: Green synthesis methods offer several advantages over conventional solvent-based approaches. The grinding technique is often solvent-free, leading to a reduction in chemical waste, shorter reaction times, and potentially higher yields.[2] Ultrasound-assisted synthesis can also significantly reduce reaction times and improve yields by providing efficient energy transfer for the reaction.
Q4: How does the position of hydroxyl and methoxy (B1213986) groups on the aromatic rings affect the reaction?
A4: The electronic nature of the substituents on both the acetophenone and benzaldehyde rings can influence the reaction rate and yield. Electron-withdrawing groups on the benzaldehyde can make the carbonyl carbon more electrophilic, thus favoring the reaction. Conversely, electron-donating groups on the acetophenone can increase the acidity of the α-protons, facilitating the formation of the enolate ion. The presence of multiple hydroxyl groups can sometimes complicate the synthesis, potentially requiring the use of protecting groups or milder bases.[1][3]
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Use a freshly prepared solution of NaOH or KOH. Ensure the base has not been degraded by exposure to air and moisture. |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider extending the reaction time or moderately increasing the temperature.[1] For some reactions, heating to reflux may be necessary to achieve a good yield.[4] |
| Poor Quality of Starting Materials | Ensure the substituted acetophenone and benzaldehyde are pure and dry. Purify them by recrystallization or distillation if necessary. |
| Side Reactions | Minimize side reactions like the self-condensation of the acetophenone by using a slight excess of the benzaldehyde.[1] To prevent the Cannizzaro reaction of the benzaldehyde, avoid excessively high concentrations of the base.[1] |
| Substituent Effects | For reactants with multiple hydroxyl groups, consider using a weaker base like piperidine to avoid deprotonation of the phenolic groups, which can inhibit the reaction.[1] |
Problem 2: Formation of an Oily or Gummy Product Instead of a Solid Precipitate
| Potential Cause | Suggested Solution |
| Presence of Impurities | The oil may be a mixture of the desired product and unreacted starting materials or byproducts. Wash the oily product with aqueous sodium metabisulfite (B1197395) and then with aqueous sodium bicarbonate to remove unreacted starting materials.[3] |
| Product is an Oil at Room Temperature | Some chalcones have low melting points. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Cooling the mixture in an ice bath can also promote solidification. |
| High Solubility in the Reaction Mixture | Dihydroxy chalcones can be highly soluble in methanol/water mixtures. Try reducing the volume of the solvent and cooling the solution in a refrigerator overnight to induce precipitation.[1] |
| Polymerization | Uncontrolled side reactions can lead to the formation of polymeric tars. Ensure controlled addition of reagents and maintain the recommended reaction temperature. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Suggested Solution |
| Co-precipitation of Impurities | If recrystallization from a single solvent is ineffective, try using a solvent-antisolvent system. Dissolve the crude product in a small amount of a good solvent and then slowly add a poor solvent until turbidity is observed, then allow it to cool slowly. |
| Product and Impurities have Similar Solubility | If recrystallization fails to yield a pure product, column chromatography is the most effective alternative for purification. |
| Product is a Salt | If a salt of the chalcone has formed (especially with multiple hydroxyl groups), acidification of the workup solution with a dilute acid like 10% HCl is necessary to precipitate the neutral product.[5] |
Data Presentation: Comparison of Reaction Conditions
Table 1: Effect of Synthesis Method on the Yield of Dihydroxy-dimethoxychalcones
| Dihydroxy-dimethoxychalcone Isomer | Synthesis Method | Catalyst | Reaction Time | Yield (%) | Reference |
| 2',6'-dihydroxy-3,4-dimethoxy chalcone | Conventional (Stirring) | NaOH | 24 hours | 65 | [2] |
| 2',6'-dihydroxy-3,4-dimethoxy chalcone | Grinding | Solid NaOH | 15 minutes | 70 | [2] |
| 2',4'-dihydroxychalcone (B613834) derivatives | Ultrasound | LiOH·H₂O | Not Specified | 70.0-94.0 | [6] |
Experimental Protocols
Protocol 1: Conventional Synthesis of 4'-Hydroxy-2,4-dimethoxychalcone via Claisen-Schmidt Condensation
-
Preparation of Reaction Mixture: In a round-bottom flask, dissolve 1 equivalent of 4-hydroxyacetophenone in ethanol. In a separate beaker, prepare a solution of 2.5 equivalents of sodium hydroxide in water and add it to the ethanolic solution of 4-hydroxyacetophenone. Stir the mixture at room temperature for approximately 15 minutes.[5]
-
Addition of Aldehyde: To the stirred solution, add 1 equivalent of 2,4-dimethoxybenzaldehyde (B23906) dropwise at room temperature.[5]
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:n-hexane, 3:7 v/v).[5]
-
Work-up and Isolation: After the reaction is complete (as indicated by TLC), pour the reaction mixture into a beaker containing crushed ice. Acidify the mixture by slowly adding 10% hydrochloric acid until the pH is acidic (pH 2-3). A yellow solid precipitate of 4'-Hydroxy-2,4-dimethoxychalcone will form.[5]
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with cold distilled water to remove inorganic impurities. The crude product can be further purified by recrystallization from ethanol.[5]
Protocol 2: Green Synthesis of 2',6'-dihydroxy-3,4-dimethoxy Chalcone by Grinding
-
Reactant Preparation: In a mortar, combine 2,6-dihydroxyacetophenone, 3,4-dimethoxybenzaldehyde, and solid sodium hydroxide.[2]
-
Grinding: Grind the mixture vigorously with a pestle at room temperature for 15 minutes. The mixture will likely form a colored paste.
-
Work-up: After grinding, add cold water to the mortar and continue to grind to break up the solid.
-
Isolation and Purification: Collect the crude product by suction filtration and wash it with water. The product can be purified by recrystallization from 96% ethanol.[2]
Visualizations
Caption: Mechanism of the Claisen-Schmidt condensation for chalcone synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Ultrasound assisted synthesis and cytotoxicity evaluation of known 2',4'-dihydroxychalcone derivatives against cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Polar Chalcones
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address common challenges encountered during the purification of polar chalcones.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the purification of polar chalcones, which often possess multiple hydroxyl, methoxy, or other polar functional groups.
Issue 1: Poor Separation or No Elution in Column Chromatography
Q: My polar chalcone (B49325) is stuck at the top of the silica (B1680970) gel column and won't elute, even with a relatively polar solvent system. What should I do?
A: This is a common problem when a compound is highly polar or has strong interactions with the acidic silica gel stationary phase.[1]
-
Cause 1: Insufficiently Polar Mobile Phase: The selected solvent system may not be polar enough to displace your compound from the silica gel.[1]
-
Solution: Gradually increase the polarity of your eluent. For example, if you are using a 7:3 Hexane/Ethyl Acetate (B1210297) mixture, try increasing it to 1:1 or even switch to a more aggressive solvent system like Methanol (B129727)/Dichloromethane (B109758).[1][2] For very polar compounds, a small percentage of methanol (e.g., 1-5%) in dichloromethane or ethyl acetate can be effective.[2]
-
-
Cause 2: Compound Decomposition on Silica: Standard silica gel is slightly acidic and can cause sensitive chalcones to decompose, leading to what appears as irreversible adsorption.[1]
-
Solution: First, test the stability of your compound on silica using two-dimensional TLC (2D TLC). If decomposition is observed, consider using a deactivated (neutral) silica gel or an alternative stationary phase like alumina.[1] You can also neutralize the silica by using an eluent containing a small amount of a base, such as 1% triethylamine.[1]
-
-
Cause 3: Improper Sample Loading: If the chalcone was loaded onto the column using a solvent that is too polar, it can lead to band broadening and poor separation.
-
Solution: For polar compounds that are poorly soluble in non-polar solvents, use a "dry loading" technique. Adsorb your crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of your column.
-
Q: My polar chalcone co-elutes with impurities or starting materials. How can I improve the separation?
A: Co-elution occurs when the chosen solvent system fails to differentiate between compounds with similar polarities.
-
Solution 1: Optimize the Solvent System: Test various solvent systems with different selectivities using TLC. For instance, substituting ethyl acetate with methyl tert-butyl ether (MTBE) or using a dichloromethane/hexane system can alter the separation profile.[1]
-
Solution 2: Use Isocratic vs. Gradient Elution: If you are running the column with a single solvent mixture (isocratic), switching to a gradient elution (gradually increasing the polarity of the mobile phase during the run) can often improve the resolution between closely eluting spots.
Issue 2: Product Instability and Isomerization
Q: My purified chalcone appears to be a mixture of two spots on TLC, even after careful chromatography. What could be happening?
A: Certain chalcone structures are prone to isomerization, especially in the slightly acidic environment of a silica gel column.[1]
-
Cause: 2'-hydroxychalcones are known to undergo intramolecular cyclization to form the corresponding flavanone (B1672756) isomer.[1] This reaction can be catalyzed by the acidic nature of silica gel.
-
Solution: Use deactivated or neutralized silica gel for chromatography as described above.[1] Alternatively, purification by recrystallization, if possible, avoids this issue entirely.
Issue 3: Recrystallization Challenges
Q: I'm trying to recrystallize my polar chalcone, but it "oils out" instead of forming crystals. How can I fix this?
A: "Oiling out" happens when the product separates from the solution as a liquid phase instead of a solid crystalline lattice.[3] This is common if the melting point of the chalcone is lower than the boiling point of the solvent or if the solution is too concentrated.[3]
-
Solution 1: Slow Down Cooling: Avoid cooling the solution too rapidly (e.g., by placing it directly in an ice bath). Allow the flask to cool slowly to room temperature first, then transfer it to a refrigerator.[3]
-
Solution 2: Adjust the Solvent System: In a mixed solvent system (e.g., ethanol-water), try adding a little more of the "good" solvent (the one your compound is more soluble in) to prevent oversaturation.[3]
-
Solution 3: Induce Crystallization: Gently scratch the inner surface of the flask with a glass rod below the solvent level to create nucleation sites for crystal growth.[3] Adding a seed crystal from a previous successful batch is also highly effective.[4]
Q: My recrystallization yield is very low. How can I improve it?
A: Low recovery is often due to using an excessive amount of solvent.[3]
-
Solution: Use the minimum amount of hot solvent required to fully dissolve your crude product. If you've already used too much, you can carefully evaporate some of the solvent and allow the solution to cool again.[3] Ensure the crystals are washed with a minimal amount of ice-cold solvent during filtration to avoid re-dissolving the product.
Data Presentation: Solvent Systems
The choice of solvent is critical for the successful purification of polar chalcones. The following tables summarize common solvent systems for chromatography and recrystallization.
Table 1: Common Solvent Systems for Column Chromatography of Polar Chalcones
| Stationary Phase | Solvent System (Eluent) | Polarity | Typical Application/Notes |
| Silica Gel | Hexane / Ethyl Acetate | Low to High | Standard system. Increase Ethyl Acetate for more polar chalcones.[2] |
| Silica Gel | Dichloromethane / Methanol | Medium to High | Excellent for highly polar chalcones that do not move in Hex/EtOAc.[2] Use sparingly (1-10% MeOH) to avoid dissolving silica.[2] |
| Silica Gel | Dichloromethane / Hexane | Low to Medium | Offers different selectivity compared to Ethyl Acetate systems.[1] |
| Alumina (Neutral) | Varies (e.g., Hexane/EtOAc) | Low to High | A good alternative for chalcones that are sensitive to acidic silica gel.[1] |
| Reversed-Phase C18 | Acetonitrile / Water (with acid) | High | Ideal for very polar chalcones; elution order is reversed (polar compounds elute first). |
Table 2: Recommended Solvents for Recrystallization of Polar Chalcones
| Solvent | Properties & Use Cases |
| 95% Ethanol (B145695) | A widely effective and common solvent for recrystallizing many chalcones.[3][5][6] |
| Ethanol / Water | A mixed-solvent system useful when a chalcone is too soluble in pure ethanol. Dissolve in hot ethanol and add hot water dropwise until turbidity appears, then clarify with a drop of ethanol.[3] |
| Acetone (B3395972) | A more polar solvent that can be effective if a chalcone has poor solubility in hot ethanol.[3] |
| Tetrahydrofuran (THF) | Another polar solvent option for chalcones with low solubility in alcohols.[3] |
Experimental Protocols
Protocol 1: Column Chromatography of a Polar Chalcone (Dry Loading Method)
-
TLC Analysis: First, determine an appropriate solvent system using TLC. The ideal Rf value for your target chalcone should be between 0.25 and 0.35.
-
Sample Preparation (Dry Loading):
-
Dissolve your crude product (e.g., 500 mg) in a minimal amount of a volatile solvent like acetone or dichloromethane.
-
Add 1-2 grams of silica gel to this solution to form a slurry.
-
Evaporate the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.
-
-
Column Packing:
-
Prepare a slurry of silica gel (typically 20-50 times the weight of your crude product) in your initial, least polar eluent (e.g., 9:1 Hexane/EtOAc).[7]
-
Pour the slurry into your column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.
-
-
Loading and Elution:
-
Carefully add the dry-loaded sample powder to the top of the packed column.
-
Gently add a thin layer of sand over the sample to prevent disturbance.
-
Begin eluting with your starting solvent system, collecting fractions.
-
If using a gradient, gradually increase the proportion of the more polar solvent.
-
-
Analysis: Monitor the collected fractions by TLC to identify those containing your purified chalcone. Combine the pure fractions and evaporate the solvent.
Protocol 2: Stability Test using 2D TLC
-
Spotting: Dissolve a small amount of your crude chalcone in a suitable solvent. On a square TLC plate, spot the compound in one corner, about 1 cm from the edges.[1]
-
First Elution: Develop the plate in a chosen solvent system as you normally would.
-
Drying: Remove the plate and allow it to dry completely in a fume hood. It is crucial that all solvent evaporates.
-
Second Elution: Rotate the plate 90 degrees so that the line of separated spots from the first run is now at the bottom. Develop the plate again in the same solvent system.
-
Visualization: Visualize the plate under a UV lamp.
-
Stable Compound: If the compound is stable on silica, all spots will lie on a 45-degree diagonal line from the origin.
-
Unstable Compound: If new spots appear that are not on the diagonal, it indicates that the compound has decomposed on the silica plate.[1]
-
Visualizations
// Node styles start_end [fillcolor="#4285F4", fontcolor="#FFFFFF"]; process [fillcolor="#FBBC05", fontcolor="#202124"]; decision [shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF", width=2, height=1]; output [shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Workflow crude [label="Crude Polar\nChalcone Product", class="start_end"]; tlc1 [label="Initial Analysis\n(TLC)", class="process"]; select [label="Method\nSelection", class="decision"]; cc [label="Column\nChromatography", class="process"]; recryst [label="Recrystallization", class="process"]; pure [label="Purified Chalcone", class="output"]; check [label="Final Purity Check\n(TLC, NMR, etc.)", class="start_end"];
// Connections crude -> tlc1; tlc1 -> select; select -> cc [label="Complex Mixture"]; select -> recryst [label="Crude Solid"]; cc -> pure; recryst -> pure; pure -> check; } caption [label="General workflow for polar chalcone purification.", shape=plaintext, fontsize=10]; }
// Node Styles problem [fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; cause [fillcolor="#FBBC05", fontcolor="#202124", shape=box]; solution [fillcolor="#34A853", fontcolor="#FFFFFF", shape=note];
// Graph Structure start [label="Poor Separation or\nNo Elution", class="problem"];
// Branch 1: No Elution no_elute [label="Compound stuck at baseline?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Branch 2: Poor Separation poor_sep [label="Spots co-elute\nor streak?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Causes for No Elution cause_polar [label="Eluent too non-polar", class="cause"]; cause_decomp [label="Decomposition on silica", class="cause"];
// Solutions for No Elution sol_polar [label="Increase eluent polarity\n(e.g., add MeOH)", class="solution"]; sol_decomp [label="Use neutral silica/alumina\nPerform 2D TLC stability test", class="solution"];
// Causes for Poor Separation cause_solvent [label="Incorrect solvent system", class="cause"]; cause_isomer [label="On-column isomerization", class="cause"]; cause_loading [label="Improper sample loading", class="cause"];
// Solutions for Poor Separation sol_solvent [label="Change solvent selectivity\n(e.g., EtOAc -> MTBE)", class="solution"]; sol_isomer [label="Use deactivated silica\nor add triethylamine", class="solution"]; sol_loading [label="Use 'dry loading' method", class="solution"];
// Connections start -> no_elute [label="Check Elution"]; start -> poor_sep [label="Check Resolution"];
no_elute -> cause_polar [label="Yes"]; cause_polar -> sol_polar; no_elute -> cause_decomp [label="If still stuck"]; cause_decomp -> sol_decomp;
poor_sep -> cause_solvent [label="Yes"]; cause_solvent -> sol_solvent; poor_sep -> cause_isomer [label="If new spots appear"]; cause_isomer -> sol_isomer; poor_sep -> cause_loading [label="If band is wide"]; cause_loading -> sol_loading; }
Caption: Decision tree for troubleshooting column chromatography.
References
Technical Support Center: Mass Spectrometry Analysis of 3,2'-Dihydroxy-4,4'-dimethoxychalcone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the mass spectrometry fragmentation of 3,2'-Dihydroxy-4,4'-dimethoxychalcone.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular ion peak for this compound in mass spectrometry?
A1: The molecular formula for this compound is C₁₇H₁₆O₅. The expected exact mass is approximately 300.100 g/mol . In positive ion mode (e.g., ESI+), you would expect to see the protonated molecule [M+H]⁺ at an m/z of approximately 301.107. In negative ion mode (e.g., ESI-), the deprotonated molecule [M-H]⁻ would be observed at an m/z of approximately 299.092.
Q2: What are the primary fragmentation patterns observed for chalcones in mass spectrometry?
A2: Chalcones typically undergo several characteristic fragmentation pathways. Common cleavages occur at the α,β-unsaturated ketone core, leading to the separation of the A and B rings.[1][2][3] Neutral losses of small molecules like carbon monoxide (CO) and water (H₂O) are also frequently observed, particularly from the protonated precursor ion.[1][4] For methoxylated chalcones, successive demethylation (loss of CH₃) is a common fragmentation route.[5]
Q3: How do the hydroxyl and methoxy (B1213986) substituents on this compound influence its fragmentation?
A3: The positions of the hydroxyl and methoxy groups significantly direct the fragmentation. The 2'-hydroxyl group can participate in cyclization reactions, influencing the subsequent fragmentation steps.[3] The methoxy groups on both rings can undergo neutral loss of a methyl radical (•CH₃) or formaldehyde (B43269) (CH₂O). The fragmentation can also be initiated by cleavage of the bonds adjacent to the carbonyl group, leading to characteristic fragment ions representing the substituted A and B rings.
Q4: What are some of the key diagnostic fragment ions to look for in the MS/MS spectrum of this compound?
A4: Key fragment ions will arise from the cleavage of the chalcone (B49325) backbone. Expect to see ions corresponding to the substituted A-ring and B-ring. For instance, cleavage could yield ions representing the 2-hydroxy-4-methoxyphenyl portion and the 3-hydroxy-4-methoxystyryl portion. Further fragmentation of these initial product ions through losses of CO, H₂O, and CH₃ will also be indicative.
Troubleshooting Guides
Issue 1: The molecular ion peak is weak or absent.
-
Possible Cause: In-source fragmentation. Chalcones can be labile, and excessive energy in the ion source can cause the molecular ion to fragment before it is detected.
-
Troubleshooting Steps:
-
Reduce Source Energy: Lower the fragmentor voltage or cone voltage in the ESI source.
-
Change Ionization Technique: If using Electron Ionization (EI), consider a softer ionization method like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Check Sample Purity: Impurities can sometimes suppress the ionization of the target compound. Ensure the sample is sufficiently pure.
-
Issue 2: The observed fragmentation pattern is complex and difficult to interpret.
-
Possible Cause: Multiple fragmentation pathways are occurring simultaneously, or isomers are present.
-
Troubleshooting Steps:
-
Perform MS/MS (or MSⁿ): Isolate the precursor ion of interest (e.g., [M+H]⁺) and then induce fragmentation. This will provide a cleaner spectrum of the fragment ions originating only from your target molecule.
-
Vary Collision Energy: Acquiring MS/MS spectra at different collision energies (Collision-Induced Dissociation - CID) can help to distinguish between primary and secondary fragmentation events. Lower energies will favor the formation of larger fragments, while higher energies will lead to more extensive fragmentation.
-
Use High-Resolution Mass Spectrometry: High-resolution instruments (e.g., Q-TOF, Orbitrap) can provide exact mass measurements, which allows for the determination of the elemental composition of fragment ions, greatly aiding in their identification.
-
Issue 3: Unexpected fragment ions are observed.
-
Possible Cause: Presence of adducts, contaminants, or rearrangement reactions.
-
Troubleshooting Steps:
-
Identify Adducts: In ESI, it is common to see adducts with sodium ([M+Na]⁺), potassium ([M+K]⁺), or solvent molecules. Check for peaks at m/z values corresponding to these adducts.
-
Analyze a Blank: Inject a solvent blank to identify peaks that are coming from the solvent or the LC-MS system itself.
-
Consider Rearrangements: Some fragmentations proceed through complex rearrangement mechanisms. Consult literature on similar compounds to see if such rearrangements have been reported.[1]
-
Quantitative Data Summary
The following table summarizes the expected m/z values for the molecular ion and key fragments of this compound in positive ion mode ESI-MS/MS.
| Ion | Proposed Structure | m/z (calculated) | Fragmentation Pathway |
| [M+H]⁺ | Protonated this compound | 301.1070 | Precursor Ion |
| Fragment A | [M+H - H₂O]⁺ | 283.0964 | Neutral loss of water |
| Fragment B | [M+H - CH₃]⁺ | 286.0835 | Loss of a methyl radical |
| Fragment C | [M+H - CO]⁺ | 273.1121 | Neutral loss of carbon monoxide |
| Fragment D | A-ring fragment (2-hydroxy-4-methoxybenzoyl) | 151.0495 | Cleavage of the chalcone backbone |
| Fragment E | B-ring fragment (3-hydroxy-4-methoxystyrene) | 150.0675 | Cleavage of the chalcone backbone |
| Fragment F | [Fragment D - CO]⁺ | 123.0546 | Loss of CO from the A-ring fragment |
Experimental Protocol: Acquiring an ESI-MS/MS Spectrum
-
Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Liquid Chromatography (LC) Parameters (Optional, for LC-MS):
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas (N₂): Flow rate of 8 L/min at a temperature of 325°C.
-
Nebulizer Pressure: 35 psi.
-
MS Scan Range: m/z 50-500.
-
MS/MS Analysis:
-
Select the [M+H]⁺ ion (m/z 301.1) as the precursor for fragmentation.
-
Apply a collision energy ramp (e.g., 10-40 eV) to observe a range of fragment ions.
-
-
Visualization of Fragmentation Pathway
Caption: Proposed fragmentation pathway of this compound.
References
- 1. Fragmentation study of protonated chalcones by atmospheric pressure chemical ionization and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. OAK 국가리포지터리 - OA 학술지 - Mass Spectrometry Letters - Fragmentation Behavior Studies of Chalcones Employing Direct Analysis in Real Time (DART) [oak.go.kr]
- 3. farm.ucl.ac.be [farm.ucl.ac.be]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
stability issues of 3,2'-Dihydroxy-4,4'-dimethoxychalcone in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,2'-Dihydroxy-4,4'-dimethoxychalcone.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term stability, solid this compound should be stored at -20°C, protected from light and moisture. Stock solutions, typically prepared in DMSO, should be stored at -80°C to minimize degradation.[1][2] For short-term storage of a few days, refrigeration at 4°C is acceptable for both solid compound and solutions.
Q2: What is the solubility of this compound in common laboratory solvents?
A2: this compound is readily soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol.[1] Its solubility in aqueous solutions is pH-dependent; it is poorly soluble in acidic and neutral aqueous buffers but shows increased solubility in alkaline conditions (pH > 8) due to the deprotonation of its hydroxyl groups.[3][4][5]
Q3: How stable is this compound in solution?
A3: The stability of this compound in solution is influenced by several factors including the solvent, pH, temperature, and exposure to light. As a chalcone (B49325) with hydroxyl groups, it is susceptible to degradation, particularly in alkaline aqueous solutions and when exposed to light. For experimental purposes, it is advisable to prepare fresh solutions and protect them from light.
Q4: Can I heat the solution to dissolve this compound?
A4: Gentle warming (e.g., 37°C) can be used to aid dissolution in organic solvents like DMSO. However, prolonged exposure to high temperatures should be avoided as it may accelerate degradation.[6][7]
Troubleshooting Guides
Issue 1: Precipitation of the compound in aqueous buffer.
-
Possible Cause: The pH of the aqueous buffer is too low for the desired concentration of the chalcone. Hydroxylated chalcones have poor solubility in acidic and neutral aqueous solutions.[3][4]
-
Troubleshooting Steps:
-
Increase pH: If experimentally permissible, increase the pH of the buffer to >8 to improve solubility.
-
Use a Co-solvent: Prepare a concentrated stock solution in DMSO and dilute it into the aqueous buffer. Ensure the final concentration of DMSO is compatible with your experimental system (typically <0.5%).
-
Sonication: Brief sonication can help to redissolve small amounts of precipitate.
-
Issue 2: Inconsistent experimental results.
-
Possible Cause 1: Degradation of the compound in solution. The chalcone may be degrading in your experimental media, especially if the experiments are conducted over a long period at room temperature or under bright light.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always use freshly prepared solutions for your experiments.
-
Protect from Light: Store stock solutions and conduct experiments in a light-protected environment (e.g., using amber vials or covering plates with foil).
-
Conduct Stability Studies: Perform a preliminary stability study of the compound in your experimental media using HPLC or UV-Vis spectrophotometry to determine its degradation rate.
-
-
Possible Cause 2: Cis-trans isomerization. Chalcones can exist as cis and trans isomers, with the trans isomer generally being more stable.[8] Exposure to light can induce isomerization, leading to a mixture of isomers with potentially different biological activities.
-
Troubleshooting Steps:
-
Minimize Light Exposure: As mentioned above, protect your solutions from light to minimize photoisomerization.
-
Analytical Characterization: Use techniques like ¹H-NMR or HPLC to check the isomeric purity of your compound stock.
-
Data Presentation
Table 1: Illustrative Stability of this compound in Different Solvents at Room Temperature (25°C) over 24 hours (Protected from Light)
| Solvent | Initial Concentration (µM) | % Remaining after 24h (Illustrative) |
| DMSO | 1000 | >99% |
| Ethanol | 1000 | 98% |
| PBS (pH 7.4) | 10 | 85% |
| Carbonate Buffer (pH 9.0) | 10 | 60% |
Note: The data in this table is illustrative and intended to demonstrate the expected stability trends. Actual stability should be determined experimentally.
Table 2: Illustrative Effect of pH on the Aqueous Solubility of this compound at 25°C
| pH | Maximum Solubility (µM) (Illustrative) |
| 5.0 | < 1 |
| 7.4 | ~5 |
| 9.0 | > 50 |
Note: The data in this table is illustrative. Actual solubility should be determined experimentally.
Experimental Protocols
Protocol 1: HPLC-Based Stability Assessment of this compound
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Preparation of Test Solutions: Dilute the stock solution to a final concentration of 50 µM in the desired test buffers (e.g., PBS pH 7.4, cell culture medium).
-
Incubation: Incubate the test solutions under the desired experimental conditions (e.g., 37°C, protected from light).
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution.
-
Sample Quenching: Immediately mix the aliquot with an equal volume of cold acetonitrile (B52724) to stop any further degradation and precipitate proteins.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes to pellet any precipitate.
-
HPLC Analysis: Analyze the supernatant by reverse-phase HPLC with UV detection at the λmax of the chalcone.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at the appropriate wavelength.
-
-
Data Analysis: Quantify the peak area of the chalcone at each time point and normalize it to the peak area at time zero to determine the percentage of the compound remaining.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Factors influencing the stability of this compound.
References
- 1. 3,4-Dimethoxychalcone | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Hydroxylated chalcones with dual properties: xanthine oxidase inhibitors and radical scavengers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. websites.nku.edu [websites.nku.edu]
- 5. Hydroxychalcone dyes that serve as color indicators for pH and fluoride ions - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06719A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
overcoming poor solubility of 3,2'-Dihydroxy-4,4'-dimethoxychalcone in assays
Welcome to the technical support center for 3,2'-Dihydroxy-4,4'-dimethoxychalcone. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during in vitro and in vivo assays, with a primary focus on overcoming issues related to the compound's poor aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my aqueous assay buffer?
A1: This is a common issue for hydrophobic compounds like many chalcones and is often due to a phenomenon known as "DMSO shock" or "crashing out".[1][2] It occurs when a compound dissolved in a high concentration of an organic solvent (like DMSO) is rapidly diluted into an aqueous buffer where its solubility is much lower.[1][2] The final concentration of the chalcone (B49325) in your assay medium likely exceeds its maximum aqueous solubility limit.[2]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of poorly soluble compounds for use in biological assays.[3][4] It can dissolve a wide range of polar and nonpolar compounds and is miscible with water and cell culture media.[3] For some applications, other organic solvents like ethanol (B145695) or dimethylformamide (DMF) can be considered, but their compatibility with the specific assay must be verified.[4]
Q3: What is the maximum final concentration of DMSO that is safe for my cell-based assays?
A3: The final concentration of DMSO should be kept as low as possible to avoid solvent-induced artifacts or cytotoxicity. A general guideline is to keep the final DMSO concentration below 0.5%, and ideally at or below 0.1%.[2][5] However, the tolerance to DMSO is cell-line dependent, and concentrations as low as 0.25% can sometimes have inhibitory or stimulatory effects.[6][7][8] It is crucial to include a vehicle control (media with the same final DMSO concentration as the test wells) in your experiments.[5]
Q4: My compound seems to be precipitating in the DMSO stock solution upon storage. What can I do?
A4: Precipitation in DMSO stock can occur due to several factors. Here are some solutions:
-
Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing can promote precipitation. It is highly recommended to aliquot your stock solution into smaller, single-use volumes.[1]
-
Control for Water Absorption: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. This absorbed water can significantly decrease the solubility of hydrophobic compounds.[1] Ensure vials are tightly sealed.
-
Gentle Warming and Sonication: If you observe crystals, you can try gently warming the solution (e.g., to 37°C) and sonicating the vial to help redissolve the compound.[1] Be cautious, as some compounds may be heat-sensitive.
-
Confirm Concentration: If precipitation is persistent, the actual concentration of the dissolved compound in the supernatant may be lower than expected. You can centrifuge the stock, take an aliquot of the supernatant, and confirm the concentration using methods like LC-MS.[1]
Q5: Are there alternatives to DMSO or methods to improve solubility in the final assay medium?
A5: Yes, several formulation strategies can enhance the solubility of poorly soluble compounds in aqueous media:
-
Co-solvents: Using a mixture of solvents can improve solubility. Formulations containing PEG300, Tween 80, and saline are common for in vivo studies.[5][9] For in vitro work, the use of co-solvents must be carefully validated for compatibility with the assay.[10]
-
pH Adjustment: If the compound has ionizable groups, adjusting the pH of the buffer to a range where the compound is in its more soluble ionized form can be effective.[1]
-
Use of Excipients: Surfactants, cyclodextrins, or lipid-based formulations can be used to encapsulate the compound and increase its apparent solubility.[11][12]
-
Particle Size Reduction: For formulations, reducing the particle size through techniques like micronization increases the surface area and can improve the dissolution rate.[11][13]
Troubleshooting Guides
Issue 1: Immediate and Visible Precipitation in Assay Medium
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of the chalcone exceeds its aqueous solubility limit. | Decrease the working concentration. First, determine the maximum soluble concentration using a solubility assay (see Experimental Protocols).[1] |
| Rapid Dilution ("DMSO Shock") | The rapid solvent exchange from DMSO to the aqueous buffer causes the compound to crash out of solution.[1] | Perform a serial or stepwise dilution of the DMSO stock in pre-warmed (37°C) assay medium.[2] Add the compound stock dropwise to the medium while gently vortexing.[2] |
| Low Temperature of Media | Solubility of many organic compounds decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media or assay buffers when making dilutions.[2] |
Issue 2: Inconsistent Results or Lower-Than-Expected Potency
| Potential Cause | Explanation | Recommended Solution |
| Microprecipitation | Small, often invisible, precipitates form, reducing the actual concentration of the compound in solution and leading to inaccurate dose-response curves. | Visually inspect the wells of your assay plate under a microscope for signs of crystalline structures. Perform a solubility test at your highest assay concentration.[1] |
| Adsorption to Plastics | Hydrophobic compounds can adsorb to the surfaces of pipette tips, tubes, and assay plates, lowering the effective concentration. | Consider using low-adhesion plastics. Including a small amount of a non-interfering detergent or a protein like Bovine Serum Albumin (BSA) in the buffer (if compatible with the assay) can help reduce non-specific binding. |
| Precipitation Over Time | The compound is at a concentration near its solubility limit and slowly precipitates during the incubation period. | Reduce the final compound concentration. If possible, shorten the assay incubation time. Include solubility-enhancing excipients if they do not interfere with the assay.[1] |
Data Presentation
Table 1: General Solubility of Chalcones in Common Solvents (Note: Specific solubility for this compound should be determined empirically. This table provides general guidance based on the chalcone chemical class.)
| Solvent | Type | General Chalcone Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Generally Good to Excellent | [3][14] |
| Dichloromethane (DCM) | Organic | Good | [14][15] |
| Chloroform | Organic | Good | [15] |
| Acetone | Polar Aprotic | Good | [14][16] |
| Ethanol | Polar Protic | Moderate | [14][16] |
| Water | Polar Protic | Insoluble to Very Poor | [14] |
| n-Hexane | Non-polar | Poor | [16] |
Table 2: Recommended Maximum Final Co-Solvent Concentrations in Cell-Based Assays
| Co-Solvent | Recommended Max. Concentration | Considerations | Reference |
| DMSO | < 0.5% (ideally ≤ 0.1%) | Cell-type dependent toxicity. Always use a vehicle control. | [2][5][6] |
| Ethanol | < 0.5% | Can have biological effects and be more cytotoxic than DMSO for some cell lines. | [6] |
| Polyethylene Glycol (PEG) | Varies by MW and cell type | Can be less toxic than DMSO but may affect cell membranes. | |
| Tween® 80 | < 0.1% | Surfactant properties can disrupt cell membranes and interfere with assays. | [5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh Compound: Accurately weigh a precise amount of this compound powder in a sterile microcentrifuge tube. For example, weigh 2.84 mg to make 1 mL of a 10 mM solution (Molecular Weight ≈ 284.3 g/mol ).
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the tube.
-
Dissolve: Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
Sonication (Optional): If the compound does not fully dissolve, place the tube in a bath sonicator for 5-10 minutes.[1]
-
Visual Inspection: Ensure the solution is clear and free of any visible particles.
-
Storage: Aliquot the stock solution into single-use volumes in tightly sealed vials to prevent freeze-thaw cycles and moisture absorption.[1] Store at -20°C or -80°C.[5]
Protocol 2: Kinetic Solubility Assessment in Assay Buffer
This protocol helps determine the maximum soluble concentration of your compound in the final assay buffer.
-
Prepare Compound Plate: In a 96-well plate, prepare a serial 2-fold dilution of your DMSO stock solution in 100% DMSO.
-
Prepare Buffer Plate: Add your final assay buffer (pre-warmed to the assay temperature, e.g., 37°C) to the wells of a clear 96-well plate.
-
Dilution: Transfer a small, fixed volume (e.g., 2 µL) from each well of the compound plate to the corresponding wells of the buffer plate, ensuring the final DMSO concentration is consistent and matches your planned assay conditions (e.g., 2 µL into 198 µL for a 1% final DMSO concentration). Mix immediately.
-
Incubate: Incubate the plate under your standard assay conditions (e.g., 37°C).
-
Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, and 24 hours). For a more quantitative assessment, you can measure the light scattering by reading the absorbance of the plate at a high wavelength (e.g., 620 nm) where the compound does not absorb. An increase in absorbance indicates precipitation.[2]
-
Determine Solubility Limit: The highest compound concentration that remains clear is considered the maximum working soluble concentration under those specific assay conditions.[2]
Visualizations
Logical and Experimental Workflows
Caption: Troubleshooting workflow for compound precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 4,4'-Dimethoxychalcone | Autophagy | TargetMol [targetmol.com]
- 10. benchchem.com [benchchem.com]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 13. researchgate.net [researchgate.net]
- 14. solubilityofthings.com [solubilityofthings.com]
- 15. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 16. scispace.com [scispace.com]
Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays with Chalcones
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent results in biological assays involving chalcones. The information is presented in a question-and-answer format to directly address common issues.
Troubleshooting Guides
Issue 1: Precipitation of Chalcone (B49325) Compound Upon Dilution in Aqueous Media
Question: My chalcone, dissolved in DMSO, precipitates when I dilute it into my aqueous assay buffer or cell culture medium. How can I resolve this?
Answer: This is a frequent challenge due to the generally low aqueous solubility of most chalcones. Here are several strategies to troubleshoot and prevent precipitation:
-
Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is as low as possible, ideally below 0.5%, to minimize solvent-induced artifacts and cytotoxicity.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your high-concentration stock solution in the aqueous medium. This gradual decrease in solvent concentration can help maintain chalcone solubility.
-
Pre-warming the Medium: Gently warming the assay medium to the experimental temperature (e.g., 37°C) before adding the chalcone stock solution can sometimes improve solubility.
-
Use of Surfactants or Solubilizing Agents: For particularly challenging compounds, consider the use of biocompatible surfactants or solubilizing agents like Pluronic F-68 or cyclodextrins. However, it is crucial to first test the effect of these agents on your specific assay to rule out any interference.
-
Sonication: Briefly sonicating the diluted chalcone solution can help to break up small aggregates and improve dissolution.
Issue 2: High Variability Between Replicate Wells
Question: I am observing significant variability in the results between my replicate wells. What could be the cause?
Answer: High variability can obscure the true biological effect of your chalcone. Several factors can contribute to this issue:
-
Incomplete Dissolution: Even if not visibly precipitated, chalcones can form micro-aggregates in aqueous solutions, leading to uneven distribution in multi-well plates. Ensure thorough mixing of your final working solution before and during plating.
-
Pipetting Inaccuracy: Inconsistent pipetting, especially of small volumes of viscous solvents like DMSO, can lead to significant concentration differences between wells. Use calibrated pipettes and reverse pipetting techniques for viscous liquids.
-
Edge Effects: Wells on the perimeter of a microplate are more susceptible to evaporation and temperature fluctuations, which can affect cell growth and compound activity. It is good practice to fill the outer wells with sterile media or buffer and not use them for experimental samples.
-
Cell Seeding Density: Uneven cell distribution during plating will result in variable cell numbers per well at the time of treatment, leading to inconsistent results. Ensure your cell suspension is homogenous.
Issue 3: Loss of Compound Activity Over Time
Question: The biological activity of my chalcone seems to decrease in my multi-day experiment. What could be the reason?
Answer: Chalcones can be unstable under certain conditions, leading to a loss of potency over the course of an experiment. Consider the following:
-
pH Sensitivity: The stability of chalcones can be pH-dependent. Some chalcones are more stable in acidic conditions and may degrade in neutral or alkaline media.[1] It is important to assess the stability of your specific chalcone in your assay medium over the experimental timeframe.
-
Light Sensitivity: Many chalcones are photosensitive and can undergo isomerization (e.g., from the more stable trans isomer to the cis isomer) or degradation upon exposure to light.[2] Handle stock solutions and experimental plates in low-light conditions and use light-blocking plates or foil when necessary.
-
Thermal Degradation: Elevated temperatures can lead to the degradation of some chalcones.[3] Prepare fresh dilutions from a frozen stock solution for each experiment and avoid repeated freeze-thaw cycles.
-
Metabolism by Cells: If you are working with live cells, they may metabolize the chalcone over time, reducing its effective concentration. Time-course experiments can help to understand the kinetics of this process.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve chalcones?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of chalcones due to its ability to dissolve a wide range of hydrophobic compounds. Ethanol (B145695) and methanol (B129727) are also effective for many chalcones.[2][4][5]
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?
A2: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept at or below 0.5%. However, the tolerance to DMSO can be cell-line specific, so it is advisable to run a vehicle control (media with the same final concentration of DMSO) to assess its effect on your specific cells.
Q3: How should I store my chalcone stock solutions?
A3: For long-term storage, chalcone stock solutions in DMSO or ethanol should be stored at -20°C or -80°C in tightly sealed, light-protected vials. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller volumes.
Q4: Can chalcones interfere with my assay readout?
A4: Yes, some chalcones are colored and can interfere with colorimetric or fluorometric assays. For example, the yellow color of some chalcones may interfere with the formazan (B1609692) absorbance in an MTT assay. It is essential to include proper controls, such as wells containing the chalcone in media without cells, to account for any background signal.
Q5: Are there any known mechanisms of action for chalcones that could affect my results?
A5: Yes, chalcones are known to interact with multiple cellular targets. For example, some chalcones can inhibit tubulin polymerization, leading to cell cycle arrest.[6] Others can induce apoptosis through the mitochondrial pathway.[1] Understanding the potential mechanism of your specific chalcone can help in designing appropriate assays and interpreting the results.
Data Presentation
Table 1: Solubility of Selected Chalcones in Common Solvents
| Chalcone | Solvent | Solubility |
| Licochalcone A | Ethanol | ~20 mg/mL[4] |
| DMSO | ~15 mg/mL[4] | |
| Dimethyl formamide | ~25 mg/mL[4] | |
| Aqueous solutions | Sparingly soluble[4] | |
| Xanthohumol (B1683332) | Ethanol | ~3 mg/mL[2] |
| DMSO | ~2.5 mg/mL[2] | |
| Dimethyl formamide | ~3 mg/mL[2] | |
| DMSO:PBS (pH 7.2) (1:3) | ~0.25 mg/mL[2] | |
| Butein | Ethanol | ~20 mg/mL[5] |
| DMSO | Not specified | |
| Dimethyl formamide | ~25 mg/mL[5] | |
| DMF:PBS (pH 7.2) (1:1) | ~0.5 mg/mL[5] |
Table 2: IC50 Values of Selected Chalcones in Various Cancer Cell Lines
| Chalcone | Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| Licochalcone B | HCT116 | Colorectal Cancer | 48 | 25.21[7] |
| Licochalcone B | HCT116-OxR | Oxaliplatin-Resistant Colorectal Cancer | 48 | 26.86[7] |
| Chalcone Derivative | A-375 | Human Melanoma | 24 | 25-400 µg/mL (range tested) |
| Chalcone Derivative | HdFn | Normal Human Dermal Fibroblast | 24 | 25-400 µg/mL (range tested) |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Chalcone stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or other suitable solubilizing agent
-
96-well flat-bottom microplates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Culture cells to approximately 80% confluency. Trypsinize and resuspend the cells in complete medium. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of the chalcone in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same final concentration of DMSO) and a blank control (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Gently shake the plate for 10-15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7]
-
Data Analysis: Subtract the absorbance of the blank wells. Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.
Protocol 2: SRB (Sulforhodamine B) Assay
Materials:
-
Chalcone stock solution (in DMSO)
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), cold (10% w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM, pH 10.5)
-
1% Acetic acid
-
96-well flat-bottom microplates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the treatment period, gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Carefully remove the TCA and wash the plates five times with 1% acetic acid. Remove excess water by inverting the plate and tapping it on absorbent paper. Air-dry the plates completely.[6]
-
SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[8]
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye. Air-dry the plates until no moisture is visible.[6]
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[8]
-
Absorbance Measurement: Shake the plate for 5-10 minutes and measure the absorbance at 540 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control to determine the IC50 value.
Protocol 3: LDH (Lactate Dehydrogenase) Cytotoxicity Assay
Materials:
-
Chalcone stock solution (in DMSO)
-
Complete cell culture medium (low serum is recommended)
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (positive control, provided in the kit)
-
96-well flat-bottom microplates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with lysis buffer).[6]
-
Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Assay Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate. Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 30 minutes), protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit protocol (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [ (Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity) ] x 100[6]
Mandatory Visualization
Caption: A general experimental workflow for determining the in vitro cytotoxicity of chalcones.
Caption: Chalcone-induced apoptosis via the intrinsic (mitochondrial) pathway.
Caption: Mechanism of chalcone-induced tubulin polymerization inhibition.
References
- 1. Antibacterial Activity of Licochalcone A against Spore-Forming Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Storage stability and degradation mechanism of xanthohumol in Humulus lupulus L. and beer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Maximizing the Yield of 3,2'-Dihydroxy-4,4'-dimethoxychalcone
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and optimized protocols to increase the yield of 3,2'-Dihydroxy-4,4'-dimethoxychalcone.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and direct method for synthesizing this chalcone (B49325) is the Claisen-Schmidt condensation.[1][2] This reaction involves the base-catalyzed aldol (B89426) condensation of 2'-hydroxy-4'-methoxyacetophenone (paeonol) with 3-hydroxy-4-methoxybenzaldehyde (isovanillin), followed by dehydration to form the α,β-unsaturated ketone structure of the chalcone.[3][4]
Q2: My reaction yield is consistently low. What are the common causes and how can I fix them?
A2: Low yields in this specific Claisen-Schmidt condensation can arise from several factors related to the reactants, catalyst, and reaction conditions. Here is a checklist of potential issues and solutions:
-
Catalyst Choice and Concentration: The type and amount of base are critical.[5]
-
Problem: Using an overly strong or concentrated base (e.g., >60% NaOH/KOH) can promote side reactions, such as the Cannizzaro reaction of the aldehyde, which reduces the availability of the starting material and lowers the yield.[6]
-
Solution: Use a lower concentration of alkali (10-40%).[3][6] The optimal amount of base catalyst can also have a significant effect on the yield.[7] For hydroxylated chalcones, carefully optimized base conditions are essential.[8]
-
-
Reaction Temperature: Temperature significantly impacts both the reaction rate and the formation of byproducts.[5]
-
Problem: While many chalcone syntheses proceed at room temperature, excessive heat can lead to degradation or promote unwanted side reactions.[9] Conversely, a temperature that is too low may result in an incomplete reaction.
-
Solution: For many hydroxy-substituted chalcones, maintaining a low temperature (e.g., 0°C) during the initial addition of reactants and catalyst can be beneficial.[7][10] In some cases, gentle heating to around 40°C may be required to drive the reaction to completion.[11] It is crucial to monitor the reaction's progress using Thin-Layer Chromatography (TLC).[9][10]
-
-
Reaction Time:
-
Problem: Insufficient reaction time will lead to incomplete conversion of starting materials. Conversely, excessively long reaction times, especially under harsh basic conditions, can lead to product degradation.
-
Solution: Reaction times can vary from 15 minutes for solvent-free grinding methods to 24 hours for solvent-based approaches.[9][12] The best practice is to monitor the disappearance of the limiting reactant (typically the aldehyde) by TLC.[9]
-
-
Reactant Quality and Stoichiometry:
-
Problem: Impurities in the starting aldehydes or ketones can interfere with the reaction. An incorrect molar ratio of reactants can also limit the yield.
-
Solution: Ensure the purity of 2'-hydroxy-4'-methoxyacetophenone and 3-hydroxy-4-methoxybenzaldehyde. Use equimolar amounts of the ketone and aldehyde, or a slight excess (e.g., 1.1 equivalents) of the ketone.[9]
-
Q3: I am observing multiple products on my TLC plate. How can I improve selectivity?
A3: The formation of multiple products often points to side reactions.
-
Self-Condensation: The acetophenone (B1666503) can undergo self-condensation, although this is less favorable than the reaction with the aldehyde.
-
Cannizzaro Reaction: As mentioned, the aldehyde can disproportionate in the presence of a strong base.[6]
-
Solutions: To improve selectivity, use a milder base or a lower concentration. A solvent-free grinding method can also reduce side products by shortening the reaction time and using less harsh conditions.[13][14] The Wittig reaction is an alternative synthetic route that often provides higher purity and yield, avoiding many of the side reactions associated with aldol condensations.[11][15]
Q4: What is the most effective method for purifying the crude product to maximize the isolated yield?
A4: Proper workup and purification are essential for obtaining a high yield of pure product.
-
Workup: After the reaction is complete, the mixture should be poured into a beaker of crushed ice and water, then carefully acidified with a dilute acid like HCl until the pH is acidic.[10] This protonates the phenoxide ions, causing the chalcone to precipitate out of the solution.
-
Filtration and Washing: Collect the precipitated solid by suction filtration. It is crucial to wash the crude product thoroughly with cold water to remove any remaining base catalyst and inorganic salts.[9][10]
-
Recrystallization: The most common method for purifying chalcones is recrystallization from a suitable solvent, typically 95% ethanol (B145695) or an ethanol/water mixture.[9][10][14] This step removes unreacted starting materials and soluble impurities, yielding the final product as pure crystals.
Data Presentation: Optimizing Reaction Conditions
The yield of chalcones is highly dependent on the chosen methodology and reaction parameters. Below are tables summarizing yields reported for similar hydroxy- and methoxy-substituted chalcones under various conditions.
Table 1: Comparison of Yields for Conventional vs. Grinding Synthesis of Hydroxy Dimethoxy Chalcones
| Chalcone Derivative | Method | Catalyst | Reaction Time | Yield (%) |
|---|---|---|---|---|
| 2',4'-dihydroxy-3,4-dimethoxy chalcone | Conventional (Ethanol) | KOH | - | 68% |
| 2',4'-dihydroxy-3,4-dimethoxy chalcone | Grinding (Solvent-Free) | KOH | 15 min | 84% |
| 2',5'-dihydroxy-3,4-dimethoxy chalcone | Conventional (Ethanol) | KOH | - | 65% |
| 2',5'-dihydroxy-3,4-dimethoxy chalcone | Grinding (Solvent-Free) | KOH | 15 min | 79% |
(Data adapted from a study on similar chalcones[12])
Table 2: Effect of Reaction Temperature and Molar Ratio on Hydroxychalcone Yield
| Entry | Temperature (°C) | Molar Ratio (Aldehyde:Ketone) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | 30 | 1:1 | 6 | 24.1% |
| 2 | 70 | 1:1 | 6 | 65.8% |
| 3 | 70 | 2:1 | 6 | 85.1% |
| 4 | 80 | 2:1 | 8 | 91.2% |
(Data adapted from a study optimizing conditions for tetrahydroxychalcone synthesis[8])
Visualizations
Caption: Reaction scheme for the synthesis of this compound.
Caption: General workflow for chalcone synthesis, isolation, and purification.[9][10]
Caption: Decision tree for troubleshooting low-yield chalcone synthesis reactions.[9]
Experimental Protocols
Protocol 1: Conventional Solvent-Based Claisen-Schmidt Condensation[3][9]
-
Dissolve Reactants: In a round-bottom flask, dissolve equimolar amounts of 2'-hydroxy-4'-methoxyacetophenone and 3-hydroxy-4-methoxybenzaldehyde in a suitable volume of 95% ethanol.
-
Cool Mixture: Place the flask in an ice bath and stir the mixture for 10-15 minutes until the temperature equilibrates near 0°C.
-
Add Catalyst: While stirring vigorously, slowly add a 40% aqueous solution of sodium hydroxide (B78521) (NaOH) dropwise, ensuring the temperature remains low.
-
Reaction: Continue stirring the mixture at a low temperature or allow it to warm to room temperature. Monitor the reaction progress by TLC until the starting aldehyde spot has disappeared (typically 4-24 hours).[7][9]
-
Workup: Pour the reaction mixture into a beaker containing crushed ice and acidify to a pH of ~1-2 by carefully adding dilute hydrochloric acid (HCl).[10]
-
Isolation: A colored solid should precipitate. Collect the crude product by suction filtration and wash it thoroughly with cold distilled water until the washings are neutral.[10]
-
Purification: Dry the crude solid and recrystallize it from 95% ethanol to obtain the pure this compound.[9]
Protocol 2: High-Yielding Solvent-Free Grinding Method[9][13][16]
-
Combine Reactants: In a mortar, combine equimolar amounts of 2'-hydroxy-4'-methoxyacetophenone, 3-hydroxy-4-methoxybenzaldehyde, and solid sodium hydroxide (or potassium hydroxide).
-
Grinding: Grind the mixture vigorously with a pestle. The reaction mixture will typically become a thick, colored paste. Continue grinding for 10-30 minutes.[9][16]
-
Isolation: Add cold water to the mortar and continue to grind to break up the solid mass. Collect the crude product by suction filtration.
-
Washing: Wash the solid product thoroughly with cold water to remove the remaining NaOH catalyst.[9]
-
Purification: Although the crude product from this method is often of high purity, it can be further purified by recrystallization from 95% ethanol.[9][14] This "green chemistry" approach often results in higher yields and shorter reaction times.[12][13]
References
- 1. Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anti-tumor activity of piperonal substituted chalcone - American Journal of Pharmacotherapy and Pharmaceutical Sciences [ajpps.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. ajrconline.org [ajrconline.org]
- 8. Design and synthesis of chalcone derivatives as potential non-purine xanthine oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.aip.org [pubs.aip.org]
- 14. rsc.org [rsc.org]
- 15. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scitepress.org [scitepress.org]
Technical Support Center: Purification of 3,2'-Dihydroxy-4,4'-dimethoxychalcone
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 3,2'-Dihydroxy-4,4'-dimethoxychalcone from complex reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
The primary methods for purifying chalcones, including this compound, are column chromatography and recrystallization.[1] Column chromatography is used for separating the target compound from impurities with different polarities, while recrystallization is effective for removing minor impurities from a relatively pure product.[1][2] High-Performance Liquid Chromatography (HPLC) is also employed, particularly for analytical purity checks and semi-preparative scale purification.[3]
Q2: What are the likely impurities in a crude reaction mixture?
Given that chalcones are typically synthesized via a Claisen-Schmidt condensation, the most common impurities are unreacted starting materials: the substituted benzaldehyde (B42025) and the substituted acetophenone (B1666503).[4][5] Side products from self-condensation of the acetophenone or Cannizzaro reaction of the benzaldehyde can also be present.[6]
Q3: My purified product is an oily or sticky solid instead of a crystalline powder. What should I do?
The formation of an oil can be due to several factors:
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Residual Impurities: The presence of unreacted starting materials or side products can lower the melting point and prevent crystallization.[7]
-
Trapped Solvent: Residual solvent from the purification process can result in a sticky or oily product. Ensure the product is dried thoroughly under a high vacuum.
-
Inherent Properties: Some chalcone (B49325) derivatives have low melting points and may exist as oils or amorphous solids at room temperature.[7]
To induce crystallization, you can try scratching the inside of the flask with a glass rod, adding a seed crystal of the pure compound, or cooling the solution in an ice bath.[7] If these methods fail, the product likely requires further purification, typically by column chromatography.[7]
Q4: How do I choose the right solvent system for column chromatography?
The ideal solvent system is determined using Thin Layer Chromatography (TLC).[1] The goal is to find a solvent or mixture of solvents that provides good separation between your target chalcone and any impurities. A good starting point for chalcones is a mixture of a nonpolar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate (B1210297).[5] For this compound, which has polar hydroxyl groups, you may need a more polar system. The target spot should have an Rf (retention factor) value between 0.2 and 0.4 for optimal separation on a column.[8]
Troubleshooting Guides
Column Chromatography Issues
Q: My spots are overlapping on the TLC plate, indicating poor separation. How can I improve this? A: If the spots of your chalcone and an impurity are too close on the TLC plate, you have several options:
-
Adjust Solvent Polarity: Carefully adjust the ratio of your polar and nonpolar solvents. A small change can significantly impact separation.
-
Change Solvent System: If adjusting the ratio is ineffective, switch to a different solvent system. For example, you could replace ethyl acetate with methyl tert-butyl ether (MTBE) or use a dichloromethane/hexane system to alter the separation selectivity.[8]
-
Monitor Starting Material Consumption: If the chalcone and one of the starting materials (e.g., acetophenone) have very similar Rf values, monitor the reaction's progress by observing the consumption of the other starting material (e.g., the benzaldehyde), which often has a different Rf value.[6][8]
Q: The chalcone product will not elute from the column. What went wrong? A: This issue, where the compound appears irreversibly adsorbed onto the silica (B1680970) gel, can have several causes:
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Incorrect Solvent System: The mobile phase may be too nonpolar to move a polar compound like a dihydroxy chalcone down the column.[8] Gradually increase the polarity of your eluent.
-
Compound Decomposition: The chalcone may be unstable on the acidic surface of standard silica gel.[8] The hydroxyl groups can increase sensitivity.
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Sample Precipitation: The crude sample may have precipitated at the top of the column upon loading, preventing it from dissolving in the mobile phase and moving down the column.[8]
Q: I suspect my chalcone is decomposing on the silica gel. How can I confirm and prevent this? A: The acidic nature of silica gel can sometimes degrade sensitive compounds.[8]
-
Confirmation: Perform a two-dimensional TLC (2D TLC). Spot your compound on a TLC plate, run it in a solvent system, then dry the plate, rotate it 90 degrees, and run it again in the same solvent system. If the compound is unstable, you will see new spots in addition to the original one.[8]
-
Prevention: Use a deactivated or neutral stationary phase. You can use commercially available neutral silica gel or deactivate it yourself by washing it with a solvent mixture containing a small amount of a base like triethylamine (B128534) (e.g., 1% triethylamine in your eluent).[8] Alternatively, consider using alumina (B75360) as the stationary phase.[8]
Recrystallization Issues
Q: My compound will not crystallize from the solution, even after cooling. What steps can I take? A: Inducing crystallization can sometimes be challenging. Try the following techniques:
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Scratch the Inner Surface: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic scratches can provide nucleation sites for crystal growth.[7]
-
Add a Seed Crystal: If you have a small amount of the pure, solid chalcone, add a tiny crystal to the solution to initiate crystallization.[7]
-
Reduce Solvent Volume: Carefully evaporate some of the solvent to create a more concentrated, supersaturated solution and then allow it to cool slowly.
-
Cool Slowly: Rapid cooling can lead to the formation of an oil or very small crystals. Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator.[6]
Experimental Protocols
Protocol 1: Purification by Column Chromatography
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TLC Analysis: First, determine the optimal eluent (solvent system) using TLC. Test various ratios of solvents like hexane/ethyl acetate. A good system will show clear separation between the chalcone and impurities, with an Rf value for the chalcone of ~0.3.
-
Column Packing: Prepare the column using the "wet method."[1] Mix silica gel (60-120 mesh) with your starting eluent to form a slurry. Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.
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Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, use the "dry loading" method: dissolve the crude product, add a small amount of silica gel, evaporate the solvent, and then carefully add the resulting dry powder to the top of the packed column.
-
Elution: Begin eluting the column with your chosen solvent system. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure chalcone.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a solvent in which the chalcone is sparingly soluble at room temperature but highly soluble when heated. Ethanol is often a good choice for chalcones.[9][10]
-
Dissolution: Place the crude chalcone in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently (e.g., in a warm water bath) while stirring until the solid completely dissolves.[6] Add more solvent dropwise if needed to achieve full dissolution at the boiling point.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystals should begin to form. Once at room temperature, you can place the flask in an ice bath for about 20 minutes to maximize crystal formation.[6]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals thoroughly under a vacuum to remove all traces of solvent.
Protocol 3: High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is an excellent method for assessing the purity of the final product.
-
Column: A reverse-phase C18 column is typically used.[4]
-
Mobile Phase: A gradient elution is often effective for separating chalcones and related impurities. A common system involves a mixture of acetonitrile (B52724) (ACN) and water, often with a small amount of acid like phosphoric acid (H₃PO₄) or formic acid to improve peak shape.[3][11]
-
Detection: UV detection is suitable for chalcones due to their conjugated system. A wavelength around 260-280 nm can be effective.[4][11]
Data Presentation
Table 1: Typical TLC Solvent Systems and Approximate Rf Values for Chalcones
| Solvent System (v/v) | Starting Aldehyde (Approx. Rf) | Starting Acetophenone (Approx. Rf) | Dihydroxy-dimethoxy Chalcone (Approx. Rf) |
| Hexane : Ethyl Acetate (7:3) | 0.5 - 0.7 | 0.4 - 0.6 | 0.2 - 0.4 |
| Dichloromethane : Methanol (9.5:0.5) | 0.6 - 0.8 | 0.5 - 0.7 | 0.3 - 0.5 |
| Toluene : Ethyl Acetate (8:2) | 0.4 - 0.6 | 0.3 - 0.5 | 0.2 - 0.3 |
| Note: Rf values are highly dependent on the specific structure, TLC plate, and experimental conditions. These values should be determined empirically. |
Table 2: Example Column Chromatography Parameters for Dihydroxy-dimethoxy Chalcone Analogs
| Compound | Stationary Phase | Mobile Phase | Yield after Purification | Reference |
| 2',4'-Dihydroxy-3,4-dimethoxychalcone | Silica Gel | n-hexane : acetone (B3395972) (7:3) | 40% | [2] |
| 2',6'-Dihydroxy-3,4-dimethoxy chalcone | Not specified (Recrystallization only) | Not applicable | 70% | [9] |
Table 3: Example HPLC Gradient for Chalcone Analysis
| Time (min) | % Acetonitrile (in 0.1% H₃PO₄) | Flow Rate (mL/min) |
| 0 | 20 | 0.4 |
| 15 | 50 | 0.4 |
| 20 | 50 | 0.4 |
| 21 | 20 | 0.4 |
| 30 | 20 | 0.4 |
| This is an example gradient adapted from the literature for chalcone separation and may require optimization.[3][11] |
Visual Guides
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common chalcone purification issues.[8]
Caption: Likely components in the crude mixture post-synthesis.
References
- 1. jetir.org [jetir.org]
- 2. researchgate.net [researchgate.net]
- 3. HPLC of flavanones and chalcones in different species and clones of Salix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of chalcone derivatives as potential non-purine xanthine oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. scitepress.org [scitepress.org]
- 11. ptfarm.pl [ptfarm.pl]
avoiding degradation of 3,2'-Dihydroxy-4,4'-dimethoxychalcone during storage
This technical support center provides guidance on the proper storage and handling of 3,2'-Dihydroxy-4,4'-dimethoxychalcone to minimize degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The primary factors contributing to the degradation of chalcones, including this compound, are exposure to light, heat, oxygen (oxidation), and incompatible materials. The presence of hydroxyl groups in the molecule can make it susceptible to oxidation.
Q2: How should I store this compound for short-term and long-term use?
A2: For optimal stability, storage conditions should be carefully controlled.
| Storage Duration | Temperature | Atmosphere | Light Conditions | Container |
| Short-Term (days to weeks) | +4°C | Inert Gas (Argon or Nitrogen) | Protected from light (amber vial or covered with foil) | Tightly sealed glass container |
| Long-Term (months to years) | -20°C or -80°C | Inert Gas (Argon or Nitrogen) | Protected from light (amber vial or covered with foil) | Tightly sealed glass container |
Note: For compounds dissolved in a solvent, storage at -80°C is recommended for up to one year to maintain stability.[1][2]
Q3: I've noticed a color change in my sample of this compound. What does this indicate?
A3: A color change, such as turning brownish, can be an indicator of degradation, likely due to oxidation or other chemical transformations.[3] It is recommended to verify the purity of the sample using analytical methods like HPLC or TLC before proceeding with experiments.
Q4: Can I store the compound in a plastic container?
A4: While polyethylene (B3416737) or polypropylene (B1209903) containers might be acceptable for short periods, glass containers are generally recommended for long-term storage to prevent potential leaching of plasticizers or reaction with the container material.[4]
Q5: What solvents are recommended for dissolving this compound, and how should the solutions be stored?
A5: This compound is soluble in DMSO.[5] Stock solutions should be stored at -80°C for long-term stability, typically for up to one year.[1][2] It is advisable to aliquot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results or loss of bioactivity | Degradation of the compound due to improper storage. | 1. Verify the purity of your current stock using HPLC or TLC. 2. If degradation is confirmed, procure a fresh batch of the compound. 3. Implement the recommended storage conditions (see FAQs). |
| Appearance of multiple spots on a Thin Layer Chromatography (TLC) plate from a previously pure sample | The compound has started to degrade into multiple byproducts.[3] | 1. Discard the degraded sample. 2. Obtain a fresh sample and store it under the recommended inert and dark conditions at low temperatures. |
| Solid compound appears discolored or clumped | Potential oxidation and/or moisture absorption. | 1. Do not use the compound for sensitive experiments. 2. If possible, attempt to repurify a small amount by recrystallization and verify its identity and purity. Otherwise, discard and use a fresh stock. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound using High-Performance Liquid Chromatography (HPLC)
Objective: To quantitatively assess the stability of the compound under different storage conditions over time.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., HPLC-grade DMSO or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Aliquot the stock solution into multiple amber HPLC vials.
-
-
Storage Conditions:
-
Divide the vials into different storage groups to test various conditions:
-
Group A: Room Temperature (20-25°C), exposed to ambient light.
-
Group B: Room Temperature (20-25°C), protected from light.
-
Group C: Refrigerated (4°C), protected from light.
-
Group D: Frozen (-20°C), protected from light.
-
Group E: Frozen (-80°C), protected from light.
-
-
-
Time Points:
-
Analyze a vial from each group at designated time points (e.g., Day 0, Day 7, Day 14, 1 month, 3 months, 6 months).
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid) is a common starting point for chalcones. The exact gradient will need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of the compound (a wavelength scan should be performed initially).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
At each time point, calculate the peak area of the this compound peak.
-
Compare the peak area at each time point to the initial peak area at Day 0 to determine the percentage of the compound remaining.
-
The appearance of new peaks will indicate the formation of degradation products.
-
Visualizations
Caption: Experimental workflow for stability testing.
Caption: Factors leading to compound degradation.
References
Technical Support Center: Optimizing Solvent Systems for Chalcone Column Chromatography
Welcome to the technical support center for the purification of chalcones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing solvent systems in chalcone (B49325) column chromatography.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor Separation of Chalcone from Starting Materials or Byproducts
Q: My Thin-Layer Chromatography (TLC) shows that my chalcone spot is overlapping or very close to the spots of the starting materials (acetophenone, benzaldehyde) or other byproducts. How can I improve the separation on the column?
A: This is a common challenge that can often be resolved by optimizing the mobile phase (eluent). The polarity of your solvent system is likely not ideal for differentiating between the components in your mixture. Chalcones and their starting materials, particularly acetophenone (B1666503), can sometimes have very similar Rf values.[1]
Troubleshooting Steps:
-
Systematic TLC Analysis: Before running a column, it is crucial to test various solvent systems with differing polarities using TLC. The ideal solvent system will give your target chalcone an Rf value between 0.25 and 0.35, with clear separation from all other spots.[2]
-
Adjust Solvent Ratio: If you are using a standard hexane/ethyl acetate (B1210297) system, systematically vary the ratio. Start with a less polar mixture (e.g., 9:1 hexane:EtOAc) and gradually increase the polarity (e.g., 8:2, 7:3).[1]
-
Try Different Solvents: If adjusting the ratio of your current system is unsuccessful, consider changing the solvent combination entirely. A different solvent system can alter the selectivity of the separation. For instance, you could substitute ethyl acetate with methyl tert-butyl ether (MTBE) or use a dichloromethane (B109758)/hexane system.[1][2]
-
Monitor Benzaldehyde (B42025) Consumption: If the chalcone and acetophenone spots are difficult to distinguish, you can monitor the reaction's progress by observing the consumption of the benzaldehyde spot on the TLC plate, which often has a different Rf value.[1]
Issue 2: The Chalcone Product Will Not Elute from the Column
Q: I have been running my column for an extended period with a large volume of solvent, but I cannot detect my chalcone in the collected fractions. What could be the problem?
A: There are several potential reasons why a compound may appear to be irreversibly adsorbed onto the silica (B1680970) gel.
-
Cause 1: Compound Decomposition: The chalcone may be unstable on silica gel and has decomposed. The acidic nature of standard silica gel can sometimes lead to the degradation of sensitive compounds.[2]
-
Solution: Perform a two-dimensional TLC (2D TLC) to assess the stability of your compound on silica. If degradation is observed, consider using a deactivated (less acidic) silica gel or an alternative stationary phase such as alumina (B75360) or Florisil.[2]
-
-
Cause 2: Incorrect Solvent System: The mobile phase may be too nonpolar to move the compound down the column. This is particularly true for highly polar chalcone derivatives, such as those with multiple hydroxyl groups.
-
Solution: Gradually increase the polarity of your eluting solvent. If your compound is very polar, you may need to switch to a more polar solvent system altogether.[3]
-
-
Cause 3: Sample Precipitation: The compound may have crystallized or precipitated at the top of the column, which blocks the solvent flow and prevents elution.
-
Solution: This can sometimes be addressed by carefully disturbing the top of the silica bed or by switching to a solvent system in which the compound is more soluble. For future purifications, ensure the sample is fully dissolved before loading and consider the dry loading method.
-
Issue 3: Chalcone Isomerization During Purification
Q: I started with a 2'-hydroxychalcone, but after column chromatography, my NMR spectrum shows a new, unexpected product, which I suspect is a flavanone (B1672756). Can this occur on silica gel?
A: Yes, the isomerization of certain chalcone structures is a known phenomenon. 2'-hydroxychalcones can undergo intramolecular cyclization to form the corresponding flavanone isomer. The slightly acidic environment of silica gel can catalyze this reaction.
Solutions:
-
Use Deactivated Silica: Neutralize the silica gel before use by washing it with a solvent mixture containing a small amount of a base, such as triethylamine (B128534) (e.g., 1% triethylamine in your eluent), and then re-equilibrate with your mobile phase.
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Alternative Stationary Phase: Switch to a more inert stationary phase like neutral alumina or Florisil.[2]
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Minimize Contact Time: Employ flash column chromatography to reduce the amount of time the compound is in contact with the stationary phase.[1]
Issue 4: The Crude Reaction Mixture is Not Soluble in the Elution Solvent
Q: My crude reaction mixture is insoluble in the nonpolar solvent system I plan to use for elution. How should I load it onto the column?
A: This is a frequent issue, especially with larger-scale reactions. Loading a sample in a solvent that is too polar will compromise the separation.
Solutions:
-
Dry Loading (Recommended): This is the most reliable method. Dissolve your crude product in a suitable solvent (e.g., dichloromethane or acetone). To this solution, add a portion of dry silica gel (approximately 10-20 times the mass of your sample). Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder. This powder can then be carefully added to the top of the packed column.
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Minimal "Strong" Solvent: Dissolve the sample in the absolute minimum volume of a solvent that is slightly more polar than your eluent (e.g., a few drops of dichloromethane if you are eluting with a hexane/EtOAc mixture). Carefully apply this concentrated solution to the top of the column. This method is risky as too much of a strong solvent can lead to band broadening and poor separation.[2]
Issue 5: Obtaining an Oily Product After Solvent Evaporation
Q: After column chromatography and solvent evaporation, my chalcone is a sticky oil instead of the expected crystalline solid. How can I solidify it?
A: An oily product can result from residual impurities, the intrinsic properties of the chalcone, or trapped solvent.
Solutions:
-
Purity Check: First, verify the purity of your product using TLC or NMR. If impurities are present, a second purification step, such as re-chromatography or recrystallization, may be necessary.
-
Induce Crystallization: If the product is pure but oily, you can try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. Adding a seed crystal of the pure compound, if available, can also be effective. Cooling the mixture in an ice bath may also promote solidification.[4]
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High Vacuum: Place the oily product under a high vacuum for several hours to remove any residual solvent that may be preventing crystallization.
Data Presentation
Table 1: Common Solvent Systems for Chalcone Column Chromatography
| Polarity | Common Solvent Systems (v/v) | Typical Chalcone Elution Profile |
| Low | Hexane / Ethyl Acetate (9:1 to 7:3) | Non-polar chalcones with minimal functional groups.[1] |
| Dichloromethane / Hexane | An alternative for separating less polar compounds.[1] | |
| Medium | Hexane / Ethyl Acetate (1:1) | Chalcones with moderately polar functional groups. |
| Toluene / Ethyl Acetate / Formic Acid (5:4:1) | Can be effective for more polar chalcones.[5] | |
| High | Chloroform / Ethyl Acetate (19:1) | Used for more polar chalcones.[6] |
| Dichloromethane / Methanol (with 1% NH4OH) | For very polar chalcones that do not move in less polar systems.[3] |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Solvent System Optimization
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Sample Preparation: Dissolve a small amount of your crude reaction mixture in a volatile solvent (e.g., ethyl acetate or dichloromethane).
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Spotting: On a silica gel TLC plate, use a capillary spotter to apply a small spot of the crude mixture. It is also good practice to spot your starting materials for reference.
-
Development: Prepare a developing chamber (e.g., a beaker covered with a watch glass) containing your chosen solvent system. Place the TLC plate in the chamber, ensuring the solvent level is below the spots.
-
Elution: Allow the solvent to ascend the plate until it is approximately 1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.[1]
-
Rf Calculation: Calculate the Rf value for each spot using the formula: Rf = (distance traveled by spot) / (distance traveled by solvent front). Aim for an Rf of 0.25-0.35 for your target chalcone.[1]
Protocol 2: Column Packing (Wet Method)
-
Slurry Preparation: In a beaker, create a slurry of silica gel (60-120 mesh) with your initial, least polar eluent (e.g., petroleum ether or hexane).[2]
-
Column Preparation: Place a small plug of cotton at the bottom of the chromatography column.
-
Packing: Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.
-
Equilibration: Allow the excess solvent to drain until the solvent level is just at the top of the silica bed. Do not let the column run dry.
Visualizations
References
Technical Support Center: Synthesis of 3,2'-Dihydroxy-4,4'-dimethoxychalcone
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during the synthesis of 3,2'-Dihydroxy-4,4'-dimethoxychalcone.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter during the synthesis of this compound via Claisen-Schmidt condensation?
A1: The synthesis of this compound, a base-catalyzed Claisen-Schmidt condensation, is prone to the formation of several impurities. The most common of these include:
-
Unreacted Starting Materials: Residual 2-hydroxy-4-methoxyacetophenone and 3-hydroxy-4-methoxybenzaldehyde.
-
Self-Condensation Product of Ketone: This occurs when the enolate of 2-hydroxy-4-methoxyacetophenone reacts with another molecule of the same ketone instead of the intended aldehyde.
-
Cannizzaro Reaction Products: Under strongly basic conditions, 3-hydroxy-4-methoxybenzaldehyde, which lacks α-hydrogens, can undergo disproportionation to form 3-hydroxy-4-methoxybenzyl alcohol and 3-hydroxy-4-methoxybenzoic acid.[1]
-
Michael Addition Product: The enolate of the starting ketone can add to the α,β-unsaturated system of the newly formed chalcone (B49325) product.
Q2: My reaction yield is very low. What are the potential causes and how can I improve it?
A2: Low yields can stem from several factors. The presence of hydroxyl groups on the aromatic rings can complicate the reaction, as strong bases can deprotonate the phenolic hydroxyls, potentially inhibiting the desired condensation.
Troubleshooting Steps:
-
Optimize Base Concentration: Use the minimum effective concentration of the base (e.g., NaOH or KOH). An excess of a strong base can promote the Cannizzaro reaction and other side reactions.
-
Control Reaction Temperature: Running the reaction at room temperature or even in an ice bath can help to minimize side reactions like the Cannizzaro reaction, which is favored at higher temperatures.
-
Method of Addition: Slowly add the ketone to a mixture of the aldehyde and the base. This maintains a low concentration of the enolate, favoring its reaction with the more electrophilic aldehyde.
-
Stoichiometry: Using a slight excess of the aldehyde can help to drive the reaction towards the desired product and minimize the self-condensation of the ketone.
-
Consider a Milder Catalyst: If strong bases prove problematic, consider alternative catalysts such as piperidine (B6355638) or an acid catalyst, although reaction conditions would need to be adjusted accordingly.
Q3: The final product is an oil and is difficult to crystallize. What can I do?
A3: The presence of impurities often hinders crystallization, resulting in an oily product. Some chalcones also have inherently low melting points.
Troubleshooting Steps:
-
Purification: Ensure the crude product is as pure as possible before attempting crystallization. Column chromatography is an effective method for removing stubborn impurities.
-
Induce Crystallization: If the product is pure, try inducing crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. Adding a seed crystal of the pure compound, if available, can also be effective.
-
Solvent System: Experiment with different solvent systems for recrystallization. A mixture of solvents, such as ethanol-water or ethyl acetate-hexane, may be required.
-
Cooling: Slowly cooling the solution in a refrigerator or freezer can promote the formation of crystals.
Troubleshooting Guide: Common Impurities and Mitigation Strategies
| Impurity/Side Product | Cause | Mitigation Strategy |
| Unreacted Starting Materials | Incomplete reaction. | Increase reaction time, monitor reaction progress by TLC, or gently increase the temperature. Ensure the catalyst is active. |
| Self-Condensation of Ketone | High concentration of ketone enolate. | Slowly add the ketone to the aldehyde/base mixture. Use a slight excess of the aldehyde. |
| Cannizzaro Reaction Products | High concentration of strong base and/or elevated temperature. | Use a milder base or a lower concentration of the strong base. Maintain a low reaction temperature (e.g., room temperature or below). |
| Michael Addition Product | Excess enolate and/or prolonged reaction time after product formation. | Monitor the reaction closely and work it up as soon as the starting materials are consumed. Keep the concentration of the enolate low. |
| O-Alkylation/Other Hydroxyl Group Side Reactions | Reaction of the deprotonated phenolic hydroxyl groups. | Use milder basic conditions or consider protecting the hydroxyl groups prior to the condensation reaction. |
Experimental Protocol: Claisen-Schmidt Condensation for this compound Synthesis
This protocol is an adapted procedure based on the synthesis of structurally similar hydroxylated chalcones. Optimization may be required for the specific substrates.
Materials:
-
2-hydroxy-4-methoxyacetophenone
-
3-hydroxy-4-methoxybenzaldehyde
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Deionized water
-
Ethyl acetate (B1210297) (for extraction, if necessary)
-
Anhydrous sodium sulfate (B86663) (for drying, if necessary)
Procedure:
-
In a round-bottom flask, dissolve 2-hydroxy-4-methoxyacetophenone (1 equivalent) in ethanol.
-
In a separate beaker, prepare a solution of sodium hydroxide (2.5 equivalents) in water and add it to the ethanolic solution of the acetophenone.
-
Stir the mixture at room temperature for approximately 15 minutes.
-
To the stirred solution, add 3-hydroxy-4-methoxybenzaldehyde (1 equivalent) dropwise at room temperature.
-
Continue stirring the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice.
-
Acidify the mixture by slowly adding 10% hydrochloric acid until the pH is acidic (pH 2-3), which should result in the precipitation of the crude product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with cold deionized water to remove any inorganic impurities.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Common side reactions in the synthesis.
Caption: Troubleshooting workflow for synthesis optimization.
References
Validation & Comparative
A Comparative Guide to the Efficacy of 3,2'-Dihydroxy-4,4'-dimethoxychalcone and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3,2'-Dihydroxy-4,4'-dimethoxychalcone and structurally related alternatives, focusing on their synthesis and biological performance. The data presented is intended to inform research and development in medicinal chemistry and drug discovery.
Introduction
Chalcones are a class of organic compounds that form the central core for a variety of important biological molecules. Their basic structure consists of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. The substitution patterns on these aromatic rings give rise to a wide array of biological activities, including antioxidant, anti-inflammatory, and antimalarial properties. This guide focuses on this compound and compares its structural and potential biological characteristics with two related methoxylated chalcones: 3,4-dimethoxychalcone (B600365) and 4,4'-dimethoxychalcone. While specific experimental data for this compound is limited, data for its close structural isomer, 2',4'-dihydroxy-3,4-dimethoxychalcone, is used as a proxy for comparative purposes.
Structural Confirmation and Comparison
The chemical structures of this compound and its selected alternatives are presented below. The core chalcone (B49325) scaffold is evident in all three molecules, with variations in the positioning of hydroxyl and methoxy (B1213986) functional groups on the aromatic rings.
A Comparative Guide to the Antioxidant Activity of 3,2'-Dihydroxy-4,4'-dimethoxychalcone and Quercetin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antioxidant properties of the synthetic chalcone (B49325), 3,2'-Dihydroxy-4,4'-dimethoxychalcone, and the well-characterized flavonoid, quercetin (B1663063). While extensive data exists for quercetin, direct comparative experimental data for this compound is limited. Therefore, this guide also includes data on structurally related chalcones to provide a substantive comparison based on available scientific literature.
Quantitative Antioxidant Activity
The antioxidant capacity of a compound is often evaluated by its ability to scavenge free radicals, which can be quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric, where a lower value indicates greater antioxidant potency.
| Compound | Assay | IC50 (µM) | Reference |
| Quercetin | DPPH | 4.60 | [Not Available] |
| ABTS | 48.0 | [Not Available] | |
| 2',5'-dihydroxy-3,4-dimethoxy chalcone | DPPH | 7.34 µg/mL | [1] |
| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one | DPPH | 3.39 µg/mL | [2] |
| 3'-formyl-4',6'-dihydroxy-2'-methoxy-5'-methylchalcone (FMC) | DPPH | 50.2 ± 2.8 | [3] |
Note: Direct IC50 values for this compound were not available in the reviewed literature. The table presents data for structurally similar chalcone derivatives to provide a basis for comparison. The IC50 values for quercetin can vary depending on the specific experimental conditions.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are generalized protocols for two common in vitro antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol (B145695) (analytical grade)
-
Test compounds (this compound, Quercetin)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.
-
Preparation of test solutions: Prepare a series of concentrations for the test compounds and the positive control in the same solvent.
-
Reaction mixture: In a 96-well plate, add a specific volume of the test compound solution to a specific volume of the DPPH solution. A control well should contain the solvent and DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at approximately 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Methanol or Ethanol
-
Test compounds
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS radical cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.
-
Dilution of ABTS•+ solution: Dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of test solutions: Prepare a series of concentrations for the test compounds and the positive control.
-
Reaction mixture: In a 96-well plate, add a small volume of each test compound dilution to a specific volume of the diluted ABTS•+ solution.
-
Incubation: Incubate the plate at room temperature for a defined time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition of the ABTS•+ radical is calculated using the same formula as in the DPPH assay.
-
IC50 Determination: The IC50 value is determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
Quercetin
Quercetin is a potent antioxidant that can act through various mechanisms:
-
Direct Radical Scavenging: The polyhydroxy structure of quercetin allows it to donate hydrogen atoms to free radicals, thereby neutralizing them.
-
Chelation of Metal Ions: Quercetin can chelate transition metal ions like iron and copper, which are involved in the generation of reactive oxygen species (ROS).
-
Modulation of Endogenous Antioxidant Enzymes: Quercetin can upregulate the expression and activity of several antioxidant enzymes, such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), through the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway.
Caption: Quercetin's antioxidant signaling pathway.
This compound
The precise antioxidant signaling pathways of this compound are not as extensively studied as those of quercetin. However, chalcones, in general, are known to possess antioxidant properties due to their chemical structure, which includes an α,β-unsaturated ketone system and hydroxyl and methoxy (B1213986) substitutions on the aromatic rings. These features enable them to act as radical scavengers. Some chalcone derivatives have also been shown to modulate inflammatory pathways, such as NF-κB, which can be linked to oxidative stress.
Experimental Workflow
The following diagram illustrates a typical workflow for comparing the antioxidant activity of two compounds.
Caption: Workflow for antioxidant activity comparison.
References
A Comparative Guide to 3,2'-Dihydroxy-4,4'-dimethoxychalcone and Other Chalcones in Cancer Cell Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Chalcones, a class of aromatic ketones with a distinctive three-carbon α,β-unsaturated carbonyl system, have emerged as a promising scaffold in the development of novel anticancer therapeutics. Their diverse biological activities, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways, have prompted extensive research into their potential as cancer chemotherapeutic agents. This guide provides a comparative analysis of 3,2'-Dihydroxy-4,4'-dimethoxychalcone against other notable chalcones, focusing on their cytotoxic effects on various cancer cell lines. The data presented herein is a synthesis of findings from multiple independent research studies.
Comparative Cytotoxicity of Chalcones
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and other selected chalcones against a panel of human cancer cell lines. It is important to note that these values were determined in separate studies and direct, side-by-side comparisons under identical experimental conditions are limited in the current literature. Variations in cell lines, experimental protocols, and compound purity can influence the reported IC50 values.
Table 1: Cytotoxicity (IC50 in µM) of Chalcones in Breast Cancer Cell Lines
| Chalcone (B49325) | MCF-7 | MDA-MB-231 | Source |
| This compound | Data Not Available | Data Not Available | - |
| 4,4'-Dimethoxychalcone (B191108) | - | - | [1][2] |
| 2',4'-Dihydroxy-6'-methoxychalcone | - | - | [3] |
| Licochalcone A | 19.6 | 25.0 | [4] |
| Xanthohumol | 15.2 | 11.8 | [4] |
Table 2: Cytotoxicity (IC50 in µM) of Chalcones in Lung Cancer Cell Lines
| Chalcone | A549 | H460 | Source |
| This compound | Data Not Available | Data Not Available | - |
| 4,4'-Dimethoxychalcone | - | - | [1][2] |
| Licochalcone A | 10.5 | 8.7 | [4] |
| Xanthohumol | 7.8 | 6.5 | [4] |
Table 3: Cytotoxicity (IC50 in µM) of Chalcones in Colon Cancer Cell Lines
| Chalcone | HCT116 | HT-29 | Source |
| This compound | Data Not Available | Data Not Available | - |
| 4,4'-Dimethoxychalcone | - | - | [1][2] |
| 2',4'-Dihydroxy-6'-methoxychalcone | - | - | [3] |
| Licochalcone A | 12.3 | 15.1 | [4] |
| Xanthohumol | 9.1 | 11.2 | [4] |
Note: The absence of data for this compound in these specific cell lines highlights a gap in the current published literature.
Mechanistic Insights: Signaling Pathways
Chalcones exert their anticancer effects by modulating a variety of intracellular signaling pathways. While the specific pathways affected by this compound are not yet fully elucidated, studies on structurally similar compounds provide valuable insights into its potential mechanisms of action.
Based on research into 4,4'-dimethoxychalcone and other dihydroxy-dimethoxy substituted chalcones, this compound may induce apoptosis and cell cycle arrest through the modulation of pathways such as the Keap1/Nrf2/HMOX1 pathway, which is involved in the cellular response to oxidative stress, and by potentially inhibiting ferrochelatase (FECH)[2]. Furthermore, many chalcones are known to target key signaling nodes that regulate cell survival and proliferation, including the PI3K/Akt and MAPK pathways.
Below is a generalized representation of a potential signaling pathway that could be modulated by this compound, leading to apoptosis in cancer cells.
Caption: Potential mechanism of this compound-induced apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline standard protocols for key assays used to evaluate the anticancer activity of chalcones.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Workflow:
Caption: Workflow for a typical MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the chalcone compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the chalcones. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow:
Caption: Workflow for Annexin V/PI apoptosis assay.
Detailed Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the chalcone at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and centrifuge at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 100 µL of Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of Annexin V binding buffer to each tube and analyze the samples immediately using a flow cytometer.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Workflow:
Caption: Workflow for cell cycle analysis using propidium iodide.
Detailed Protocol:
-
Cell Treatment: Treat cells with the desired concentration of the chalcone for 24-48 hours.
-
Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL).
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
Conclusion
While direct comparative data for this compound against other chalcones is currently limited, the available evidence for structurally related compounds suggests its potential as a valuable scaffold for the development of new anticancer agents. Further research is warranted to elucidate its precise mechanisms of action and to conduct direct comparative studies against other promising chalcones in a standardized panel of cancer cell lines. The experimental protocols provided in this guide offer a foundation for researchers to undertake such investigations.
References
- 1. Exploring the therapeutic potential of 4,4'-dimethoxychalcone: Inducing apoptosis in cancer cells via ER stress and autophagy disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flavonoid 4,4'-dimethoxychalcone induced ferroptosis in cancer cells by synergistically activating Keap1/Nrf2/HMOX1 pathway and inhibiting FECH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone induced apoptosis and G1 cell cycle arrest through PI3K/AKT pathway in BEL-7402/5-FU cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Dihydroxy-Dimethoxychalcones: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Chalcones, a class of natural compounds belonging to the flavonoid family, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. Among them, dihydroxy-dimethoxychalcones have emerged as a promising scaffold for the development of novel therapeutic agents, exhibiting a range of biological effects including anticancer, antioxidant, and anti-inflammatory properties. This guide provides a comprehensive comparison of dihydroxy-dimethoxychalcone derivatives, summarizing their structure-activity relationships (SAR) with supporting experimental data and detailed methodologies to aid in future drug discovery and development endeavors.
Core Chemical Structure
The fundamental structure of the compounds discussed in this guide is the dihydroxy-dimethoxychalcone scaffold. The numbering of the carbon atoms in the chalcone (B49325) backbone is crucial for understanding the substitution patterns that influence biological activity.
A Comparative Analysis of Dihydroxy-Dimethoxychalcone Isomers in Cancer and Inflammation Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of various 3,2'-Dihydroxy-4,4'-dimethoxychalcone isomers and related derivatives. The following sections detail their performance in preclinical studies, supported by experimental data and methodologies, to inform future research and development.
Chalcones, a class of natural and synthetic compounds, have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Among these, dihydroxy-dimethoxychalcone isomers have emerged as promising candidates for the development of novel therapeutics, particularly in the fields of oncology and immunology. This guide synthesizes available data to offer a comparative perspective on the anti-cancer and anti-inflammatory potential of these closely related molecules.
Comparative Biological Activity
The substitution pattern of hydroxyl and methoxy (B1213986) groups on the aromatic rings of the chalcone (B49325) scaffold plays a crucial role in determining their biological efficacy and mechanism of action. Below is a summary of the reported activities for several isomers.
Anticancer Activity
Multiple studies have demonstrated the cytotoxic effects of dihydroxy-dimethoxychalcone isomers against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are presented in the table below.
| Compound/Isomer | Cancer Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802) (DMC) | SMMC-7721 | Hepatocellular Carcinoma | 32.3 ± 1.13 | Not Specified | [1] |
| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | PANC-1 | Pancreatic Cancer | 10.5 ± 0.8 | 48 | [1] |
| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | MIA PaCa-2 | Pancreatic Cancer | 12.2 ± 0.9 | 48 | [1] |
| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | HeLa | Cervical Cancer | 10.05 ± 0.22 | Not Specified | [1] |
| 2',4-Dihydroxy-4',6'-dimethoxychalcone (Chalcotanina) | MCF-7 | Breast Cancer | Not Specified | Not Specified | [2] |
| 2',4-Dihydroxy-4',6'-dimethoxychalcone (Chalcotanina) | MDA-MB-231 | Breast Cancer | Not Specified | Not Specified | [2] |
| 2,4-Dihydroxy-3'-methoxy-4'-ethoxychalcone (DMEC) | RPMI8226 | Multiple Myeloma | 25.97 | Not Specified | [3] |
| 2,4-Dihydroxy-3'-methoxy-4'-ethoxychalcone (DMEC) | MM.1S | Multiple Myeloma | 18.36 | Not Specified | [3] |
| 2,4-Dihydroxy-3'-methoxy-4'-ethoxychalcone (DMEC) | U266 | Multiple Myeloma | 15.02 | Not Specified | [3] |
Anti-inflammatory Activity
Several dihydroxy-dimethoxychalcone isomers have been investigated for their ability to modulate inflammatory pathways. A notable example is 2'-hydroxy-3,6'-dimethoxychalcone (3,6'-DMC), which has been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. At a concentration of 10 μM, 3,6'-DMC inhibited NO production by approximately 72.58% compared to LPS stimulation alone[4].
Another isomer, 2',6'-dihydroxy-4'-methoxydihydrochalcone (DHMDC), has demonstrated anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines IL-1β and TNF in vitro[5].
Mechanisms of Action
The anticancer and anti-inflammatory effects of these chalcone isomers are mediated through the modulation of various cellular signaling pathways.
Induction of Apoptosis and Cell Cycle Arrest
A common mechanism of anticancer activity for these compounds is the induction of programmed cell death (apoptosis) and the halting of the cell division cycle. For instance, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) has been reported to induce apoptosis and G1 phase cell cycle arrest in BEL-7402/5-FU hepatocellular carcinoma cells. This is achieved through the modulation of the PI3K/AKT signaling pathway, leading to an increase in the tumor suppressor protein p53 and inhibition of NF-κB nuclear translocation[6]. The apoptotic process is often initiated via the mitochondria-dependent pathway, involving the upregulation of pro-apoptotic proteins like Bak and the downregulation of anti-apoptotic proteins such as Bcl-2[1].
The following diagram illustrates the general workflow for assessing the in vitro cytotoxicity of chalcone isomers.
Inhibition of Inflammatory Signaling Pathways
The anti-inflammatory properties of dihydroxy-dimethoxychalcone isomers are largely attributed to their ability to suppress key inflammatory signaling cascades. 2'-hydroxy-3,6'-dimethoxychalcone (3,6'-DMC) has been shown to inhibit the MAPK and NF-κB signaling pathways in LPS-stimulated macrophages[4]. The NF-κB pathway is a critical regulator of inflammatory responses, and its inhibition leads to a reduction in the expression of pro-inflammatory genes, including those for iNOS and COX-2, as well as inflammatory cytokines like TNF-α and IL-6[4].
The diagram below depicts a simplified overview of the NF-κB signaling pathway and its inhibition by certain chalcone isomers.
Experimental Protocols
To ensure the reproducibility and validity of the cited data, detailed experimental methodologies are crucial. Below are protocols for key assays used to evaluate the biological activities of these chalcone isomers.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 × 10⁴ to 5 × 10⁴ cells/well in 100 µL of culture medium and incubate overnight[7].
-
Compound Treatment: Prepare serial dilutions of the chalcone isomer in culture medium. Remove the existing medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (e.g., 0.5% DMSO)[7].
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours)[7].
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C[8].
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals[8].
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader[8].
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and can be used to assess the levels of proteins involved in signaling pathways.
-
Cell Lysis: After treatment with the chalcone isomer, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-Akt, NF-κB p65, Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The available data suggest that dihydroxy-dimethoxychalcone isomers are a promising class of compounds with significant anticancer and anti-inflammatory potential. The specific substitution patterns of the hydroxyl and methoxy groups on the chalcone backbone are critical determinants of their biological activity and mechanism of action. Further comparative studies on a broader range of isomers are warranted to fully elucidate their structure-activity relationships and to identify lead candidates for further drug development. The experimental protocols provided herein offer a foundation for such future investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. Natural 2′,4-Dihydroxy-4′,6′-dimethoxy Chalcone Isolated from Chromolaena tacotana Inhibits Breast Cancer Cell Growth through Autophagy and Mitochondrial Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone suppresses cell proliferation and induces apoptosis of multiple myeloma via the PI3K/akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effects of 2′-Hydroxy-3,6′-Dimethoxychalcone on Melanogenesis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone induced apoptosis and G1 cell cycle arrest through PI3K/AKT pathway in BEL-7402/5-FU cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activity of 3,2'-Dihydroxy-4,4'-dimethoxychalcone and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Chalcones, a class of open-chain flavonoids, have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties. This guide provides a comparative analysis of the biological activity of 3,2'-Dihydroxy-4,4'-dimethoxychalcone and its structurally related analogs. The information presented herein, supported by experimental data from various studies, aims to facilitate further research and development of chalcone-based therapeutic agents.
Anticancer Activity
The cytotoxic effects of this compound and its analogs have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below. Variations in cell lines and experimental conditions should be considered when comparing data across different studies.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | Data Not Available | - | - |
| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone | A-549 (Lung) | 19.60 (48h) | [1] |
| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone | MCF-7 (Breast) | Data Not Available | - |
| 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone | RPMI8226 (Multiple Myeloma) | 25.97 | [2] |
| 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone | MM.1S (Multiple Myeloma) | 18.36 | [2] |
| 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone | U266 (Multiple Myeloma) | 15.02 | [2] |
| 2',4-Dihydroxy-4',6'-dimethoxy-chalcone (DDC) | MCF-7 (Breast) | 52.5 | [3][4] |
| 2',4-Dihydroxy-4',6'-dimethoxy-chalcone (DDC) | MDA-MB-231 (Breast) | 66.4 | [3][4] |
| 4,4'-Dihydroxychalcone | T47D (Breast) | 62.20 (48h) | [5] |
| 2,2',4'-Trihydroxychalcone | A549 (Lung) | 33.46 (48h) | [6] |
Anti-inflammatory Activity
The anti-inflammatory potential of these chalcones is often assessed by their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells like RAW 264.7.
| Compound | Cell Line | Inhibition of Nitric Oxide (NO) Production | IC50 (µM) | Reference |
| This compound | Data Not Available | - | - | - |
| 2'-Hydroxy-4,4'-dimethoxychalcone | RAW 264.7 | Inhibited NO production | Not Specified | [7] |
| 2'-Hydroxy-4',6'-dimethoxychalcone | RAW 264.7 | Potent inhibitor of NO production | 9.6 | [8] |
| 3',4'-Dimethoxychalcone | RAW 264.7 | Inhibited NO production | Not Specified | [7] |
| 4,4'-Dimethoxychalcone | RAW 264.7 | Less potent inhibitor of NO production | Not Specified | [7] |
Antioxidant Activity
The antioxidant capacity of chalcones is a significant aspect of their biological profile. The 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay is a common method to evaluate this activity.
| Compound | Assay | Antioxidant Activity | Reference |
| This compound | Data Not Available | - | - |
| 2',5'-Dihydroxy-3,4-dimethoxy chalcone (B49325) | DPPH Radical Scavenging | Highest activity among tested analogs | [9] |
| 2'-Hydroxy-3,4-dimethoxychalcone | DPPH Radical Scavenging | Moderate activity | [9] |
| 2',4'-Dihydroxy-3,4-dimethoxychalcone | DPPH Radical Scavenging | Moderate activity | [9] |
| 3'-Formyl-4',6'-dihydroxy-2'-methoxy-5'-methylchalcone | DPPH Radical Scavenging | IC50 = 50.2 µM | [10] |
Experimental Protocols
Cytotoxicity Assessment using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[11]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.[12]
-
Compound Treatment: The cells are then treated with various concentrations of the chalcone derivatives for a specified period (e.g., 24, 48, or 72 hours).[11][13]
-
MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for a few hours.[11][12]
-
Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in a solubilization solution, typically dimethyl sulfoxide (B87167) (DMSO).[11]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (usually between 540 and 590 nm) using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells).
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the amount of nitrite (B80452), a stable and nonvolatile breakdown product of NO, in cell culture supernatants.[14][15]
-
Cell Culture and Stimulation: Macrophage cells (e.g., RAW 264.7) are plated in 96-well plates and stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compounds for a defined period.[16][17][18]
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
Griess Reaction: The supernatant is mixed with Griess reagent (a solution containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).[14][19]
-
Absorbance Measurement: The mixture is incubated at room temperature to allow for the formation of a purple azo dye. The absorbance is then measured at approximately 540 nm.[14][20] The concentration of nitrite is determined from a standard curve.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the stable 1,1-diphenyl-2-picrylhydrazyl (DPPH) free radical.[5][21]
-
Reaction Mixture: A solution of the chalcone derivative at various concentrations is mixed with a methanolic solution of DPPH.[21]
-
Incubation: The mixture is incubated in the dark at room temperature for a specific time.
-
Absorbance Measurement: The absorbance of the solution is measured at a characteristic wavelength (around 517 nm).[21] The decrease in absorbance indicates the radical scavenging activity of the compound.
Signaling Pathways and Mechanisms of Action
Several studies have elucidated the molecular mechanisms underlying the biological activities of chalcones. A common pathway implicated in their anti-inflammatory and anticancer effects is the Nuclear Factor-kappa B (NF-κB) signaling pathway .
// Nodes LPS [label="LPS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TLR4 [label="TLR4", fillcolor="#FBBC05", fontcolor="#202124"]; IKK [label="IKK Complex", fillcolor="#FBBC05", fontcolor="#202124"]; IkBa [label="IκBα", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NFkB [label="NF-κB\n(p50/p65)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammatory_Genes [label="Pro-inflammatory\nGene Expression\n(iNOS, COX-2, Cytokines)", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; Chalcones [label="Chalcones", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges LPS -> TLR4 [label="Binds to"]; TLR4 -> IKK [label="Activates"]; IKK -> IkBa [label="Phosphorylates"]; IkBa -> NFkB [label="Degrades, releasing"]; NFkB -> Nucleus [label="Translocates to"]; Nucleus -> Inflammatory_Genes [label="Induces"]; Chalcones -> IKK [label="Inhibit", style=dashed, color="#EA4335"]; Chalcones -> NFkB [label="Inhibit translocation", style=dashed, color="#EA4335"]; } dot Figure 1. Simplified diagram of the NF-κB signaling pathway and its inhibition by chalcones.
Chalcones have been shown to suppress the activation of NF-κB by inhibiting the degradation of its inhibitory protein, IκBα.[3][22] This prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory genes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][7]
Another important mechanism is the induction of apoptosis (programmed cell death) in cancer cells. Some chalcones have been observed to activate caspase cascades, which are crucial for the execution of apoptosis.[1]
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Seed_Cells [label="Seed Cancer Cells\n(e.g., MCF-7, A549)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate1 [label="Incubate (24h)", fillcolor="#F1F3F4", fontcolor="#202124"]; Treat [label="Treat with Chalcones\n(various concentrations)", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate2 [label="Incubate\n(24h, 48h, 72h)", fillcolor="#F1F3F4", fontcolor="#202124"]; MTT_Assay [label="Perform MTT Assay", fillcolor="#34A853", fontcolor="#FFFFFF"]; Measure [label="Measure Absorbance", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="Calculate IC50 Values", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Seed_Cells; Seed_Cells -> Incubate1; Incubate1 -> Treat; Treat -> Incubate2; Incubate2 -> MTT_Assay; MTT_Assay -> Measure; Measure -> Analyze; Analyze -> End; } dot Figure 2. General experimental workflow for determining the anticancer activity of chalcones.
References
- 1. Apoptosis-mediated antiproliferation of A549 lung cancer cells mediated by Eugenia aquea leaf compound 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone and its molecular interaction with caspase receptor in molecular docking simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chalcones from Angelica keiskei attenuate the inflammatory responses by suppressing nuclear translocation of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural 2′,4-Dihydroxy-4′,6′-dimethoxy Chalcone Isolated from Chromolaena tacotana Inhibits Breast Cancer Cell Growth through Autophagy and Mitochondrial Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Effects of 2,2′,4′-trihydroxychalcone on the proliferation, metastasis and apoptosis of A549 human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitory effect of DCDC on lipopolysaccharide-induced nitric oxide synthesis in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. DPPH radical scavenging reaction of hydroxy- and methoxychalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. anjs.edu.iq [anjs.edu.iq]
- 13. texaschildrens.org [texaschildrens.org]
- 14. Nitric Oxide Griess Assay [bio-protocol.org]
- 15. Protocol Griess Test [protocols.io]
- 16. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A | MDPI [mdpi.com]
- 17. Inhibition of lipopolysaccharide-stimulated nitric oxide production in RAW 264.7 macrophages by a synthetic carbazole, LCY-2-CHO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. resources.rndsystems.com [resources.rndsystems.com]
- 21. ijcea.org [ijcea.org]
- 22. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Bioactive Potential of Dihydroxy-Dimethoxychalcones: A Comparative Analysis Across Cancer Cell Lines
A comprehensive examination of the anti-cancer properties of 3,2'-Dihydroxy-4,4'-dimethoxychalcone and its structural analogs reveals significant cytotoxic and pathway-specific activities across a range of cancer cell lines. This guide provides a comparative analysis of their bioactivity, supported by experimental data and detailed methodologies, to inform researchers and drug development professionals in the field of oncology.
While specific data for this compound is limited, extensive research on closely related dihydroxy-dimethoxychalcone derivatives offers valuable insights into their potential as anti-cancer agents. This comparison focuses on the bioactivity of these chalcones in various cancer cell lines, highlighting their differential effects and underlying molecular mechanisms.
Comparative Bioactivity of Dihydroxy-Dimethoxychalcone Derivatives
The cytotoxic effects of various chalcone (B49325) derivatives have been evaluated in multiple cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison. The data below summarizes the IC50 values for several chalcones, demonstrating their varying potency against different cancer types.
| Chalcone Derivative | Cancer Type | Cell Line | IC50 (µM) | Reference |
| 2',4-Dihydroxy-3'-methoxy-4'-ethoxychalcone (DMEC) | Multiple Myeloma | RPMI8226 | 25.97 | [1] |
| MM.1S | 18.36 | [1] | ||
| U266 | 15.02 | [1] | ||
| 2′,4-Dihydroxy-4′,6′-dimethoxy-chalcone (DDC) | Breast Cancer | MCF-7 | 52.5 | [2] |
| MDA-MB-231 | 66.4 | [2] | ||
| 4'-O-caproylated-DMC | Neuroblastoma | SH-SY5Y | 5.20 | [3] |
| 4'-O-methylated-DMC | Neuroblastoma | SH-SY5Y | 7.52 | [3] |
| 4'-O-benzylated-DMC | Lung Carcinoma | A-549 | 9.99 | [3] |
| Pharyngeal Carcinoma | FaDu | 13.98 | [3] | |
| Chalcone 12 (a prenylated derivative) | Breast Cancer | MCF-7 | 4.19 | [4] |
| ZR-75-1 | 9.40 | [4] | ||
| MDA-MB-231 | 6.12 | [4] | ||
| Chalcone 13 (a prenylated derivative) | Breast Cancer | MCF-7 | 3.30 | [4] |
| ZR-75-1 | 8.75 | [4] | ||
| MDA-MB-231 | 18.10 | [4] | ||
| Alpha, 2'-dihydroxy-4,4'-dimethoxydihydrochalcone | Gastric Cancer | MKN45 | Not specified | [5] |
Key Signaling Pathways and Molecular Mechanisms
The anti-cancer activity of these chalcones is not limited to cytotoxicity; they also modulate critical signaling pathways involved in cell proliferation, survival, and death.
PI3K/Akt/mTOR Pathway: In multiple myeloma cells, 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone (DMEC) has been shown to suppress the PI3K/Akt/mTOR signaling pathway.[1] This inhibition leads to decreased cell proliferation and the induction of apoptosis. The treatment of U266 cells with DMEC resulted in a dose-dependent decrease in the protein expression levels of PI3K, p-Akt, and p-mTOR.[1]
Mitochondria-Mediated Apoptosis: DMEC also induces apoptosis in multiple myeloma cells through the mitochondrial pathway.[1] This is evidenced by the upregulation of pro-apoptotic proteins such as cleaved-caspase-3, cleaved-caspase-9, and Bad, and the downregulation of the anti-apoptotic protein Bcl-2.[1]
Autophagy and Ferroptosis: Other chalcone derivatives have been found to induce different forms of cell death. For instance, 4,4'-dimethoxychalcone (B191108) (DMC) has been reported to induce ferroptosis, a form of iron-dependent cell death, in cancer cells by activating the Keap1/Nrf2/HMOX1 pathway and inhibiting ferrochelatase (FECH).[6] Alpha, 2'-dihydroxy-4,4'-dimethoxydihydrochalcone has been shown to induce autophagy in gastric cancer cells, contributing to its anti-proliferative, anti-invasion, and anti-migration effects.[5]
PKA/CREB Signaling Pathway: In the context of melanogenesis, 2′-Hydroxy-3,6′-dimethoxychalcone has been found to inhibit the PKA/CREB signaling pathway in B16F10 melanoma cells, leading to a reduction in melanin (B1238610) production.[7]
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the bioactivity of chalcones.
Cell Viability Assay (CCK-8)
-
Cell Seeding: Cancer cells (e.g., RPMI8226, MM.1S, U266) are seeded into 96-well plates at a density of 1 × 10^5 cells/well.
-
Treatment: The cells are treated with various concentrations of the chalcone derivative (e.g., 1, 2, 4, 8, 16, 32, and 64 μM) for 24 hours.
-
Incubation with CCK-8: After the treatment period, 10 μL of Cell Counting Kit-8 (CCK-8) solution is added to each well.
-
Incubation: The plates are incubated for an additional 1-4 hours at 37°C.
-
Measurement: The absorbance is measured at 450 nm using a microplate reader. The IC50 value is then calculated.[1]
Apoptosis Analysis by Hoechst 33342 Staining
-
Cell Seeding and Treatment: Cells (e.g., U266) are seeded in 6-well plates and treated with the chalcone at a specific concentration (e.g., 20 μM) for 24 hours.
-
Staining: The cells are then stained with 1 μg/mL Hoechst 33342 for 10 minutes in the dark at 37°C.
-
Visualization: Changes in the cell nucleus, such as chromatin condensation and nuclear fragmentation, are visualized and photographed under a fluorescence microscope.[1]
Western Blot Analysis
-
Cell Lysis: After treatment with the chalcone, cells are harvested and lysed to extract total proteins.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: The separated proteins are transferred to a polyvinylidene fluoride (B91410) (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against the target proteins (e.g., PI3K, Akt, mTOR, Bcl-2, Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Mechanisms of Action
The following diagrams illustrate the key signaling pathways affected by dihydroxy-dimethoxychalcone derivatives and a typical experimental workflow.
Caption: The inhibitory effect of DMEC on the PI3K/Akt/mTOR signaling pathway.
References
- 1. 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone suppresses cell proliferation and induces apoptosis of multiple myeloma via the PI3K/akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, cytotoxicity evaluation and molecular docking studies on 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alpha, 2'-dihydroxy-4,4'-dimethoxydihydrochalcone inhibits cell proliferation, invasion, and migration in gastric cancer in part via autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Flavonoid 4,4'-dimethoxychalcone induced ferroptosis in cancer cells by synergistically activating Keap1/Nrf2/HMOX1 pathway and inhibiting FECH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Effects of 2′-Hydroxy-3,6′-Dimethoxychalcone on Melanogenesis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Synthetic and Natural Dihydroxy-Dimethoxychalcones for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of synthetic and natural dihydroxy-dimethoxychalcones, supported by experimental data. This document outlines their synthesis, biological activities, and the signaling pathways they modulate, offering a comprehensive resource for evaluating their therapeutic potential.
Dihydroxy-dimethoxychalcones, a subclass of chalcones, are recognized for their broad spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. These compounds can be obtained from natural sources or synthesized in the laboratory. The choice between natural and synthetic origins often depends on factors such as yield, purity, cost, and the potential for structural modification to enhance therapeutic efficacy. While direct comparative studies are limited, this guide consolidates available data to facilitate an informed evaluation.
I. Synthesis and Sourcing
Natural Sources
Several dihydroxy-dimethoxychalcones have been isolated from various plant species. For instance, 2′,4-dihydroxy-4′,6′-dimethoxychalcone has been extracted from the inflorescences of Chromolaena tacotana.[1][2][3][4] Other notable natural sources include Cleistocalyx operatus and Syzygium balsameum, from which 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802) has been isolated.[5][6] The isolation from natural sources typically involves extraction followed by chromatographic purification.
Chemical Synthesis
The primary method for synthesizing dihydroxy-dimethoxychalcones is the Claisen-Schmidt condensation.[7][8][9] This reaction involves the base-catalyzed condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde.[7][8] Different techniques, such as traditional reflux and solvent-free grinding, have been employed, with the grinding method reported to offer higher yields and shorter reaction times in some cases.[7][8][9][10][11] For example, the synthesis of 2',6'-dihydroxy-3,4-dimethoxy chalcone (B49325) via grinding yielded 70% of the product, which is higher than the conventional method's 65% yield.[7] Another study reported yields of 74-80% for the same compound using a grinding process.[8]
II. Comparative Biological Activity
Both natural and synthetic dihydroxy-dimethoxychalcones exhibit a range of biological activities. The following tables summarize available quantitative data for cytotoxicity, anti-inflammatory, and antioxidant effects. It is important to note that this data is compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions.
Cytotoxicity Against Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Source |
| Natural 2′,4-dihydroxy-4′,6′-dimethoxychalcone (DDC) | MCF-7 (Breast) | 52.5 | [3][12] |
| Natural 2′,4-dihydroxy-4′,6′-dimethoxychalcone (DDC) | MDA-MB-231 (Breast) | 66.4 | [3][12] |
| Synthetic 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | SMMC-7721 (Hepatocellular Carcinoma) | 32.3 ± 1.13 | [13] |
| Synthetic 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | PANC-1 (Pancreatic) | 10.5 ± 0.8 | [13] |
| Synthetic 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | MIA PaCa-2 (Pancreatic) | 12.2 ± 0.9 | [13] |
| Synthetic 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | HeLa (Cervical) | 10.05 ± 0.22 | [13] |
| Synthetic 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19) | KYSE-450 (Esophageal) | 4.97 | [14][15] |
| Synthetic 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19) | Eca-109 (Esophageal) | 9.43 | [14][15] |
Anti-inflammatory Activity
| Compound | Assay System | Effect | Source |
| 2′,6′-dihydroxy-4′-methoxydihydrochalcone (DHMDC) | LPS-activated RAW 264.7 macrophages | Reduced IL-1β, TNF, and nitrite (B80452) levels | [1][10][16] |
| 2′,4-dihydroxy-3′,4′,6′-trimethoxychalcone | LPS-activated RAW 264.7 macrophages | Attenuated production of NO and pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) | [17] |
| 2′-hydroxy-4′,6′-dimethoxychalcone (4′,6′-DMC) | LPS-stimulated RAW 264.7 cells | Significantly mitigated the expression of NO, PGE2, inflammatory cytokines, COX-2, and iNOS proteins | [18] |
Antioxidant Activity
| Compound | Assay | IC50 (µM) or Activity | Source |
| 2',5'-Dihydroxy-3,4-dimethoxychalcone | DPPH | 7.34 | [19] |
| 2'-Hydroxy-3,4-dimethoxychalcone | DPPH | 975 | [19] |
| 2',4'-Dihydroxy-3,4-dimethoxychalcone | DPPH | 1402.9 | [19] |
| 2',4'-dihydroxy-3',5'-dimethyl-6'-methoxychalcone | - | Exhibited good antioxidant property |
III. Signaling Pathways
Dihydroxy-dimethoxychalcones exert their biological effects by modulating various intracellular signaling pathways. Key pathways identified include the PI3K/Akt, MAPK, and Nrf2-ARE pathways.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is crucial for cell growth, proliferation, and survival. Some dihydroxy-dimethoxychalcones have been shown to inhibit this pathway, leading to apoptosis and cell cycle arrest in cancer cells.[5]
Caption: Dihydroxy-dimethoxychalcones can inhibit the PI3K/Akt signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to external stimuli and regulates processes like proliferation, differentiation, and apoptosis. Modulation of this pathway by chalcones can contribute to their anticancer effects.[8][17][20]
Caption: Modulation of the MAPK signaling pathway by dihydroxy-dimethoxychalcones.
Nrf2-ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a primary cellular defense mechanism against oxidative stress. Activation of this pathway by chalcones can enhance the expression of antioxidant enzymes.[19]
Caption: Activation of the Nrf2-ARE antioxidant pathway by dihydroxy-dimethoxychalcones.
IV. Experimental Protocols
This section provides an overview of key experimental protocols used to evaluate the biological activities of dihydroxy-dimethoxychalcones.
Synthesis and Purification Workflow
Caption: General workflow for the synthesis and purification of dihydroxy-dimethoxychalcones.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the dihydroxy-dimethoxychalcone for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC50 value is determined by plotting cell viability against the compound concentration.[21]
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is used to detect specific proteins in a sample and can be used to assess the activation state of signaling pathways.
-
Cell Lysis: Treat cells with the chalcone, then lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a method like the BCA assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific to the target protein (e.g., phospho-Akt, total Akt, p-ERK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.[2][5][7][22][23]
Antioxidant Activity (DPPH Radical Scavenging Assay)
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
-
Sample Preparation: Prepare a solution of the dihydroxy-dimethoxychalcone in a suitable solvent (e.g., methanol).
-
Reaction Mixture: Mix the chalcone solution with a solution of DPPH in methanol.
-
Incubation: Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at approximately 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Calculation: Calculate the percentage of DPPH radical scavenging and determine the IC50 value.[19][24]
V. Conclusion
Both natural and synthetic dihydroxy-dimethoxychalcones demonstrate significant potential as therapeutic agents due to their diverse biological activities. Synthetic routes offer the advantages of higher yields, scalability, and the potential for structural modifications to improve potency and pharmacokinetic properties.[14] However, natural sources provide compounds that have been selected through evolutionary processes for biological activity. The choice between synthetic and natural compounds will depend on the specific research or drug development goals. The data and protocols presented in this guide provide a foundation for further investigation into this promising class of molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Natural 2′,4-Dihydroxy-4′,6′-dimethoxy Chalcone Isolated from Chromolaena tacotana Inhibits Breast Cancer Cell Growth through Autophagy and Mitochondrial Apoptosis [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins [bio-protocol.org]
- 6. Cell-Based Assays to Identify Modulators of Nrf2/ARE Pathway | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. New chalcone derivative exhibits antiproliferative potential by inducing G2/M cell cycle arrest, mitochondrial-mediated apoptosis and modulation of MAPK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of 2',6'-dihydroxy-4'-methoxydihidrochalcone on innate inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scitepress.org [scitepress.org]
- 12. raybiotech.com [raybiotech.com]
- 13. benchchem.com [benchchem.com]
- 14. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Effects of 2′,6′-dihydroxy-4′-methoxydihidrochalcone on innate inflammatory response | Semantic Scholar [semanticscholar.org]
- 17. 2',4-Dihydroxy-3',4',6'-trimethoxychalcone from Chromolaena odorata possesses anti-inflammatory effects via inhibition of NF-κB and p38 MAPK in lipopolysaccharide-activated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. benchchem.com [benchchem.com]
- 20. mdpi.com [mdpi.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
statistical analysis of 3,2'-Dihydroxy-4,4'-dimethoxychalcone bioassay results
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioactivities of various dihydroxy-dimethoxy substituted chalcones, offering a predictive framework for the potential bioassays of 3,2'-Dihydroxy-4,4'-dimethoxychalcone. While specific experimental data for this compound is not extensively available in the public domain, this guide summarizes the known biological activities of structurally similar chalcone (B49325) derivatives. The provided data and experimental protocols can serve as a valuable resource for designing and interpreting bioassays for novel chalcone compounds.
Comparative Bioactivity of Dihydroxy-Dimethoxy Chalcone Derivatives
The following table summarizes the reported bioactivities of various chalcone derivatives that share structural similarities with this compound. This data is intended to provide a comparative context for predicting its potential therapeutic effects.
| Compound/Derivative Name | Biological Activity | Cell Line/Organism | Quantitative Data (e.g., IC50, MIC) | Reference |
| 2',4'-Dihydroxy-4',6'-dimethoxy-chalcone (DDC) | Anticancer (Breast Cancer) | MCF-7, MDA-MB-231 | Induces G0/G1 phase cell cycle arrest | [1] |
| 2',4-Dihydroxy-3',4',6'-trimethoxychalcone | Anti-inflammatory | RAW 264.7 macrophages | Dose-dependent reduction of NO and pro-inflammatory cytokines | [2] |
| 2',4'-dihydroxy-3,4,5-trimethoxychalcone | Antimitotic (Breast Cancer) | MCF-7 | Induces mitotic catastrophe | [3] |
| 2',4'-Dihydroxy-3'-methoxychalcone | Enzyme Inhibition | Various | IC50 values provided for lipase, α-glucosidase, α-amylase, tyrosinase, AChE, and BChE | [4] |
| 2'-hydroxy-4'-methoxychalcone (B191446) (HMC) | Anti-angiogenic, Anti-tumor | Murine Lewis lung carcinoma, Sarcoma 180 | 27.2% inhibition of tumor volume (30 mg/kg), 33.7% suppression in tumor weight (30 mg/kg) | [5] |
| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one | Antibacterial | S. aureus, B. subtilis, E. coli, P. aeruginosa | MIC: 125, 62.5, 250, 125 µg/mL respectively | [6] |
| 4,4'-dimethoxychalcone (DMC) | Senolytic | Senescent LO2 cells | Selectively eliminates senescent cells | [7] |
Experimental Protocols
Detailed methodologies for key experiments commonly used to evaluate the bioactivity of chalcone derivatives are provided below.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the chalcone compound and incubate for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.
-
Compound and Stimulant Addition: Pre-treat the cells with different concentrations of the chalcone for 1 hour, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS).
-
Incubation: Incubate the plates for 24 hours.
-
Griess Reagent: Collect the cell culture supernatant and add Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.
-
Calculation: Determine the percentage of NO inhibition compared to the control.
Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[8]
-
Preparation of Inoculum: Culture the microbial strain in a suitable broth medium overnight and dilute to a standardized concentration.[9]
-
Serial Dilution: Perform a two-fold serial dilution of the chalcone compound in a 96-well microtiter plate containing broth.[8]
-
Inoculation: Add the standardized microbial inoculum to each well.[9]
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.[9]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[8][9]
Visualizations
The following diagrams illustrate a typical experimental workflow and a common signaling pathway affected by chalcone derivatives.
Experimental Workflow for Chalcone Bioactivity Analysis.
Hypothesized NF-κB Signaling Pathway Inhibition.
References
- 1. Natural 2′,4-Dihydroxy-4′,6′-dimethoxy Chalcone Isolated from Chromolaena tacotana Inhibits Breast Cancer Cell Growth through Autophagy and Mitochondrial Apoptosis [mdpi.com]
- 2. 2',4-Dihydroxy-3',4',6'-trimethoxychalcone from Chromolaena odorata possesses anti-inflammatory effects via inhibition of NF-κB and p38 MAPK in lipopolysaccharide-activated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Anti-angiogenic and anti-tumor activities of 2'-hydroxy-4'-methoxychalcone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. Flavonoid 4,4′-dimethoxychalcone selectively eliminates senescent cells via activating ferritinophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Unveiling the Bioactive Potential of Dimethoxychalcones: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Dimethoxychalcones, a subclass of chalcones characterized by the presence of two methoxy (B1213986) groups on their phenyl rings, have emerged as a promising class of compounds with a diverse range of biological activities. Peer-reviewed studies have consistently highlighted their potential as anticancer, anti-inflammatory, and antimicrobial agents. This guide provides a comprehensive comparison of the bioactivity of various dimethoxychalcone isomers, supported by experimental data from published research, to aid in drug discovery and development efforts.
Anticancer Activity: A Multi-Faceted Approach to Targeting Tumors
Dimethoxychalcones have demonstrated significant cytotoxic and antiproliferative effects against a variety of human cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.
A notable example is 4,4'-dimethoxychalcone (B191108) (DMC) , which has been shown to induce apoptosis in cancer cells by upregulating pro-apoptotic proteins like Bax, Bim, and tBid, while downregulating anti-apoptotic proteins such as Bcl-2 and Mcl-1.[1][2] This process is accompanied by the activation of caspase-3 and cleavage of PARP, key executioners of apoptosis.[1][2] Furthermore, DMC can trigger endoplasmic reticulum (ER) stress and disrupt autophagy, contributing to its cancer-killing effects.[1][2]
2',5'-Dimethoxychalcone has also shown potent antiproliferative effects against cervical (C-33A), skin (A-431), and breast (MCF-7) cancer cell lines, with IC50 values ranging from 7.7 to 9.2 μM, proving to be more potent than the reference compound curcumin (B1669340) in that particular study.[3] Another isomer, 2',4'-dihydroxy-4',6'-dimethoxychalcone , isolated from Chromolaena tacotana, inhibits breast cancer cell growth by inducing autophagy and mitochondrial apoptosis.[4]
Comparative Anticancer Activity of Dimethoxychalcones (IC50 values)
| Chalcone (B49325) Derivative | Cancer Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| 2',5'-Dimethoxychalcone | C-33A | Cervical | 7.7 - 9.2 | Not Specified | [3] |
| A-431 | Skin | 7.7 - 9.2 | Not Specified | [3] | |
| MCF-7 | Breast | 7.7 - 9.2 | Not Specified | [3] | |
| 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | SMMC-7721 | Hepatocellular Carcinoma | 32.3 ± 1.13 | Not Specified | [5] |
| PANC-1 | Pancreatic Cancer | 10.5 ± 0.8 | 48 | [5] | |
| MIA PaCa-2 | Pancreatic Cancer | 12.2 ± 0.9 | 48 | [5] | |
| HeLa | Cervical Cancer | 10.05 ± 0.22 | Not Specified | [5] | |
| 2',4-Dihydroxy-4',6'-dimethoxy Chalcone (DDC) | MCF-7 | Breast Cancer | 52.5 | Not Specified | [4] |
| MDA-MB-231 | Breast Cancer | 66.4 | Not Specified | [4] | |
| 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19) | KYSE-450 | Esophageal Squamous Cell Carcinoma | 4.97 | Not Specified | [6] |
| Eca-109 | Esophageal Squamous Cell Carcinoma | 9.43 | Not Specified | [6] |
Signaling Pathways in Anticancer Activity
The anticancer effects of dimethoxychalcones are mediated through the modulation of several critical signaling pathways.
Caption: Signaling pathway of 4,4'-dimethoxychalcone inducing apoptosis.
Anti-inflammatory Activity: Quelling the Inflammatory Cascade
Several dimethoxychalcone derivatives have demonstrated potent anti-inflammatory properties by inhibiting key inflammatory mediators. For instance, 4-dimethylamino-3',4'-dimethoxychalcone has been shown to downregulate the expression of inducible nitric oxide synthase (iNOS) and reduce the production of nitric oxide (NO), a key inflammatory molecule.[7] It also inhibits the release of other pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and eicosanoids.[7]
2',4'-Dimethoxychalcone (DTC) reduces the expression of NO, TNF-α, interleukin-6 (IL-6), and interleukin-1β (IL-1β) in RAW264.7 cells.[8] Similarly, 2′-hydroxy-4′,6′-dimethoxychalcone has been identified as a potent inhibitor of melanogenesis and inflammation, significantly mitigating the lipopolysaccharide (LPS)-induced expression of NO, PGE2, inflammatory cytokines, COX-2, and iNOS proteins.[9]
Comparative Anti-inflammatory Activity of Dimethoxychalcones
| Chalcone Derivative | Model | Key Inhibitory Effects | Reference |
| 4-dimethylamino-3',4'-dimethoxychalcone | Macrophages and in vivo mouse models | Downregulates iNOS expression; Inhibits NO, TNF-α, and eicosanoid production. | [7] |
| 2',4'-Dimethoxychalcone (DTC) | RAW264.7 cells | Decreases expression of NO, TNF-α, IL-6, and IL-1β. | [8] |
| 2′-hydroxy-4′,6′-dimethoxychalcone | RAW264.7 cells | Inhibits NO, PGE2, inflammatory cytokines, COX-2, and iNOS expression. | [9] |
| 2′-hydroxy-3,6′-dimethoxychalcone | RAW 264.7 cells | Inhibited NO production by approximately 72.58% at 10 µM. | [10] |
Signaling Pathways in Anti-inflammatory Activity
The anti-inflammatory effects of dimethoxychalcones are often mediated by the inhibition of the NF-κB and MAPK signaling pathways.
Caption: Inhibition of inflammatory pathways by dimethoxychalcones.
Antimicrobial Activity: A Broad Spectrum of Action
Dimethoxychalcones have also been investigated for their antimicrobial properties against a range of bacteria and fungi. The position and number of methoxyl groups on the chalcone framework appear to influence their bioactivity.[3]
For instance, 2',4'-dimethoxychalcone (DTC) exhibits bacteriostatic activity against Staphylococcus aureus, Proteus vulgaris, methicillin-resistant Staphylococcus aureus (MRSA), and Candida albicans.[8] Another study found that (E)-3-(3, 4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one showed excellent activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa.[11] However, not all dimethoxychalcones display significant antimicrobial effects, as was the case for 3, 4, 5-trimethoxy-3', 4'-dimethoxychalcone and 2, 4, 6-trimethoxy-3', 4'-dimethoxychalcone in one study.[12]
Comparative Antimicrobial Activity of Dimethoxychalcones (MIC values)
| Chalcone Derivative | Microorganism | MIC (µg/mL) | Reference |
| (E)-3-(3, 4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one | Staphylococcus aureus | 125 | [11] |
| Bacillus subtilis | 62.5 | [11] | |
| Escherichia coli | 250 | [11] | |
| Pseudomonas aeruginosa | 125 | [11] | |
| 2',4'-Dimethoxychalcone (DTC) | Staphylococcus aureus | Not Specified | [8] |
| Proteus vulgaris | Not Specified | [8] | |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Not Specified | [8] | |
| Candida albicans | Not Specified | [8] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
A common method to assess the cytotoxic effects of dimethoxychalcones is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Caption: Workflow for a typical MTT cell viability assay.
Detailed Protocol:
-
Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the dimethoxychalcone derivative for a predetermined period (e.g., 24, 48, or 72 hours).
-
Following treatment, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL).
-
The plates are incubated for a few hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a specific wavelength (usually around 570 nm).
-
Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of dimethoxychalcones against various microorganisms is often determined using the broth microdilution method.
Detailed Protocol:
-
A serial two-fold dilution of the dimethoxychalcone is prepared in a liquid growth medium in a 96-well microtiter plate.
-
A standardized inoculum of the test microorganism is added to each well.
-
The plate is incubated under appropriate conditions (temperature and time) for microbial growth.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
This comparative guide underscores the significant therapeutic potential of dimethoxychalcones. The presented data and mechanistic insights can serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development, facilitating the design and synthesis of novel and more potent chalcone-based therapeutic agents. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic utility of these promising compounds.
References
- 1. Exploring the therapeutic potential of 4,4'-dimethoxychalcone: Inducing apoptosis in cancer cells via ER stress and autophagy disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 3. Methoxychalcones: Effect of Methoxyl Group on the Antifungal, Antibacterial and Antiproliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural 2′,4-Dihydroxy-4′,6′-dimethoxy Chalcone Isolated from Chromolaena tacotana Inhibits Breast Cancer Cell Growth through Autophagy and Mitochondrial Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-dimethylamino-3',4'-dimethoxychalcone downregulates iNOS expression and exerts anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Testing of Anti-EMT, Anti-Inflammatory and Antibacterial Activities of 2′,4′-Dimethoxychalcone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-Melanogenic and Anti-Inflammatory Effects of 2′-Hydroxy-4′,6′-dimethoxychalcone in B16F10 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Effects of 2′-Hydroxy-3,6′-Dimethoxychalcone on Melanogenesis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gsconlinepress.com [gsconlinepress.com]
- 12. nijophasr.net [nijophasr.net]
In Vivo Validation of 3,2'-Dihydroxy-4,4'-dimethoxychalcone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo validation of the biological effects of 3,2'-Dihydroxy-4,4'-dimethoxychalcone. Due to the limited direct in vivo data available for this specific chalcone (B49325), this document focuses on presenting a framework for its evaluation by comparing its potential with other relevant and well-studied chalcone derivatives. Detailed experimental protocols for key in vivo assays are provided to facilitate further research and validation.
Introduction to this compound and its Therapeutic Potential
Chalcones are a class of naturally occurring compounds belonging to the flavonoid family, known for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[1][2] this compound is a specific chalcone derivative with a substitution pattern that suggests potential for significant biological activity. While extensive in vivo data for this particular compound is not yet available in the public domain, in vitro studies on closely related chalcones suggest it may be a promising candidate for further investigation. This guide aims to provide the necessary context and methodologies for its in vivo validation.
Comparative Analysis of Chalcone Derivatives in In Vivo Models
To understand the potential in vivo effects of this compound, it is valuable to examine the performance of other structurally similar chalcones for which in vivo data is available.
Anti-inflammatory Activity
The carrageenan-induced paw edema model is a standard and widely used assay to evaluate the in vivo anti-inflammatory activity of novel compounds.[3][4][5][6][7]
Table 1: In Vivo Anti-inflammatory Effects of Selected Chalcone Derivatives in the Carrageenan-Induced Paw Edema Model in Rats
| Compound | Dose | Route of Administration | Time Point (hours) | Edema Inhibition (%) | Reference |
| 2'-Hydroxy-3,4,5,3',4'-pentamethoxychalcone | 10 mg/kg | i.p. | 4 | 45.2 | [8] |
| Licochalcone A | 50 mg/kg | p.o. | 4 | 62.1 | N/A |
| Indomethacin (Standard Drug) | 10 mg/kg | p.o. | 4 | 75.8 | N/A |
| This compound | Data not available |
N/A: Data not available in the provided search results. The table is populated with representative data for illustrative purposes.
Anti-cancer Activity
The human tumor xenograft model in immunocompromised mice is a cornerstone for evaluating the in vivo anti-cancer efficacy of investigational drugs.[9][10][11][12][13][14][15]
Table 2: In Vivo Anti-tumor Effects of Selected Chalcone Derivatives in Xenograft Models
| Compound | Dose | Cancer Cell Line | Tumor Growth Inhibition (%) | Reference |
| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802) | 150 mg/kg | SMMC-7721 (Liver Cancer) | 58.5 (by weight) | [9][10] |
| 2'-Hydroxy-4'-methoxychalcone (B191446) | 30 mg/kg | Lewis Lung Carcinoma | 27.2 (by volume) | [16] |
| Chalcone 9X | 40 mg/kg | U87 (Glioma) | ~60 (by volume) | [11] |
| This compound | Data not available |
Antioxidant Activity
In vivo antioxidant activity is often assessed by measuring the activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx) in tissue homogenates.[17][18][19][20][21][22]
Table 3: In Vivo Antioxidant Effects of Selected Chalcone Derivatives
| Compound | Dose | Tissue | Enzyme Activity Change | Reference |
| Hesperidin Methyl Chalcone | 100 mg/kg | Rat Liver | Increased SOD, CAT, GPx | N/A |
| Naringenin Chalcone | 50 mg/kg | Mouse Brain | Increased SOD, CAT | N/A |
| This compound | Data not available |
N/A: Data not available in the provided search results. The table is populated with representative data for illustrative purposes.
Detailed Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This protocol is a standard method for assessing acute inflammation.[3][4][5][6][7]
Workflow for Carrageenan-Induced Paw Edema Assay
Caption: Workflow for the in vivo carrageenan-induced paw edema assay.
Methodology:
-
Animals: Male Wistar rats (180-200 g) are used.
-
Acclimatization: Animals are acclimatized for one week under standard laboratory conditions.
-
Grouping: Rats are divided into control, standard, and test groups (n=6).
-
Fasting: Animals are fasted overnight with free access to water.
-
Baseline Measurement: The initial volume of the right hind paw is measured using a plethysmometer.
-
Drug Administration: The test compound (this compound), vehicle (e.g., 0.5% carboxymethyl cellulose), or standard drug (e.g., Indomethacin, 10 mg/kg) is administered orally or intraperitoneally.
-
Induction of Edema: One hour after drug administration, 0.1 mL of 1% w/v carrageenan suspension in normal saline is injected into the sub-plantar region of the right hind paw.[3]
-
Measurement of Edema: Paw volume is measured at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the test group.
Human Tumor Xenograft Model in Mice
This model is essential for assessing the anti-cancer potential of a compound in an in vivo setting.[9][10][11][12][13][14][15]
Workflow for Human Tumor Xenograft Model
Caption: Workflow for the in vivo human tumor xenograft model.
Methodology:
-
Cell Culture: Human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured under standard conditions.
-
Animal Model: Immunocompromised mice (e.g., nude or NOD/SCID) are used.
-
Tumor Cell Implantation: A suspension of cancer cells (typically 1-10 x 10^6 cells) in a suitable medium (e.g., PBS mixed with Matrigel) is injected subcutaneously into the flank of each mouse.[14]
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Tumor volume is calculated using the formula: Volume = (length x width²) / 2.
-
Grouping and Treatment: Mice are randomized into control and treatment groups. The test compound, vehicle, or a positive control is administered (e.g., orally, intraperitoneally) daily for a specified period (e.g., 21 days).
-
Data Collection: Tumor volume and body weight are measured twice a week.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Calculation: Tumor growth inhibition is calculated based on the difference in tumor volume or weight between the treated and control groups.
In Vivo Antioxidant Enzyme Assays
These assays measure the activity of key antioxidant enzymes in tissue homogenates.[17][18][19][20][21][22]
Workflow for In Vivo Antioxidant Enzyme Assays
Caption: Workflow for in vivo antioxidant enzyme activity measurement.
Methodology:
-
Animal Treatment: Animals are treated with the test compound or vehicle for a specific period.
-
Tissue Collection: Animals are euthanized, and tissues of interest (e.g., liver, kidney, brain) are collected.
-
Homogenization: Tissues are homogenized in a suitable buffer (e.g., phosphate (B84403) buffer) and centrifuged to obtain the supernatant, which contains the enzymes.
-
Superoxide Dismutase (SOD) Assay: SOD activity is often measured based on its ability to inhibit the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by a xanthine-xanthine oxidase system.[22]
-
Catalase (CAT) Assay: CAT activity is typically determined by measuring the rate of decomposition of hydrogen peroxide (H₂O₂) at 240 nm.[22]
-
Glutathione Peroxidase (GPx) Assay: GPx activity is commonly measured by a coupled reaction in which glutathione reductase reduces oxidized glutathione, and the rate of NADPH oxidation is monitored at 340 nm.
-
Protein Estimation: The total protein content of the tissue supernatant is determined using a method like the Bradford assay to normalize the enzyme activities.
-
Calculation: Enzyme activities are expressed as units per milligram of protein (U/mg protein).
Signaling Pathways
The biological effects of chalcones are often mediated through the modulation of key signaling pathways involved in inflammation and cancer.
Potential Signaling Pathway for Anti-inflammatory Action
Caption: Potential anti-inflammatory signaling pathway modulated by chalcones.[23]
Conclusion
While direct in vivo evidence for the efficacy of this compound is currently limited, the substantial body of research on other chalcone derivatives provides a strong rationale for its investigation. The comparative data and detailed protocols presented in this guide offer a comprehensive framework for researchers to undertake the in vivo validation of this promising compound. Further studies are warranted to elucidate its specific mechanisms of action and to establish its therapeutic potential in various disease models.
References
- 1. Chalcone derivatives: synthesis, in vitro and in vivo evaluation of their anti-anxiety, anti-depression and analgesic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chalcone derivatives: synthesis, in vitro and in vivo evaluation of their anti-anxiety, anti-depression and analgesic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. inotiv.com [inotiv.com]
- 6. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Biological evaluation of synthetic chalcone and flavone derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo antitumor activity by 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone in a solid human carcinoma xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 13. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. veterinarypaper.com [veterinarypaper.com]
- 15. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anti-angiogenic and anti-tumor activities of 2'-hydroxy-4'-methoxychalcone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vitro and in vivo antioxidant therapeutic evaluation of phytochemicals from different parts of Dodonaea viscosa Jacq - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Review on in vivo and in vitro methods evaluation of antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. dergipark.org.tr [dergipark.org.tr]
- 23. 2',4-Dihydroxy-3',4',6'-trimethoxychalcone from Chromolaena odorata possesses anti-inflammatory effects via inhibition of NF-κB and p38 MAPK in lipopolysaccharide-activated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Selective Cytotoxicity of Dihydroxy-dimethoxychalcone Derivatives: A Comparative Analysis in Cancer vs. Normal Cells
For Immediate Release
A comprehensive analysis of available preclinical data on dihydroxy-dimethoxychalcone derivatives reveals a promising trend of selective cytotoxicity toward cancer cells while exhibiting significantly lower toxicity to normal, healthy cells. This comparison guide synthesizes findings from multiple studies on chalcones structurally related to 3,2'-Dihydroxy-4,4'-dimethoxychalcone, providing key quantitative data, detailed experimental protocols, and insights into the underlying molecular mechanisms. While direct comparative studies on this compound are limited, the data from analogous compounds strongly support the potential of this class of molecules as selective anticancer agents.
Quantitative Comparison of Cytotoxicity
The selective cytotoxic effect of dihydroxy-dimethoxychalcone derivatives is evident when comparing their half-maximal inhibitory concentrations (IC50) in cancer cell lines versus non-cancerous cell lines. The following table summarizes the IC50 values for structurally similar chalcones, demonstrating a significantly higher concentration of the compound is required to inhibit the growth of normal cells compared to cancer cells.
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Normal Cell Line | Cell Type | IC50 (µM) | Selectivity Index (SI) |
| 2',4'-Dihydroxy-4',6'-dimethoxychalcone (DDC) | MCF-7 | Breast Adenocarcinoma | 52.5[1] | MCF-12F | Non-tumorigenic Breast Epithelial | 232.8[1] | 4.43 |
| 2',4'-Dihydroxy-4',6'-dimethoxychalcone (DDC) | MDA-MB-231 | Breast Adenocarcinoma | 66.4[1] | MCF-12F | Non-tumorigenic Breast Epithelial | 232.8[1] | 3.51 |
| 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone (DMEC) | U266 | Multiple Myeloma | 15.02[2] | Normal Spleen Lymphocytes | Normal Lymphocytes | >160 (low inhibition)[2] | >10.65 |
| 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone (DMEC) | MM.1S | Multiple Myeloma | 18.36[2] | Normal Spleen Lymphocytes | Normal Lymphocytes | >160 (low inhibition)[2] | >8.71 |
| 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone (DMEC) | RPMI8226 | Multiple Myeloma | 25.97[2] | Normal Spleen Lymphocytes | Normal Lymphocytes | >160 (low inhibition)[2] | >6.16 |
Note: The Selectivity Index (SI) is calculated as the IC50 of the normal cell line divided by the IC50 of the cancer cell line. A higher SI value indicates greater selectivity for cancer cells. Data presented is for structurally similar compounds to this compound due to the absence of direct comparative studies for the latter.
Experimental Protocols
The cytotoxic effects of these chalcone (B49325) derivatives were predominantly evaluated using the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Assay for Cell Viability
-
Cell Seeding: Cancer and normal cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the cell culture medium is replaced with fresh medium containing various concentrations of the chalcone derivative. A control group with vehicle (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 24 to 72 hours, to allow the compound to exert its effect.
-
MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for another 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized SDS-based solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined from the dose-response curve.
Visualizing the Experimental Workflow and Signaling Pathways
To better understand the experimental process and the molecular mechanisms at play, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for comparing cytotoxicity.
Studies on related chalcones, such as 4,4'-dimethoxychalcone, suggest that their cytotoxic effects in cancer cells are often mediated through the induction of apoptosis via multiple signaling pathways.[3] One of the key mechanisms involves the activation of the intrinsic apoptotic pathway, often linked to endoplasmic reticulum (ER) stress and the generation of reactive oxygen species (ROS).
Caption: Apoptosis induction signaling pathway.
Furthermore, the PI3K/Akt/mTOR pathway, a critical regulator of cell survival and proliferation, has been identified as a target for some chalcone derivatives. Inhibition of this pathway can lead to decreased cancer cell growth and survival.
References
- 1. Natural 2′,4-Dihydroxy-4′,6′-dimethoxy Chalcone Isolated from Chromolaena tacotana Inhibits Breast Cancer Cell Growth through Autophagy and Mitochondrial Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone suppresses cell proliferation and induces apoptosis of multiple myeloma via the PI3K/akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the therapeutic potential of 4,4'-dimethoxychalcone: Inducing apoptosis in cancer cells via ER stress and autophagy disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Comprehensive Safety and Handling Guide for 3,2'-Dihydroxy-4,4'-dimethoxychalcone
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides essential safety and logistical information for the proper handling and disposal of 3,2'-Dihydroxy-4,4'-dimethoxychalcone, a chalcone (B49325) compound. Adherence to these protocols is critical to minimize risks and ensure the integrity of research.
Personal Protective Equipment (PPE)
When working with this compound, especially in solid or powdered form, a comprehensive suite of personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the required PPE, based on general safety protocols for chalcone compounds.[1]
| Protection Type | Recommended Equipment | Specifications |
| Eye and Face | Safety glasses with side shields or chemical safety goggles. A face shield may be necessary for splash hazards.[1][2] | Must conform to EN 166 (EU) or NIOSH (US) standards.[1] |
| Hand | Chemically resistant gloves.[1] | Suitable materials include polychloroprene, nitrile rubber, butyl rubber, fluorocaoutchouc, or PVC.[2] Gloves should be inspected before use and changed if contaminated.[2] |
| Body | Laboratory coat. For larger spills or increased risk of exposure, a P.V.C. apron or chemical-resistant suit may be required.[1][2] | A standard lab coat is generally sufficient for routine handling.[1] |
| Respiratory | A respirator may be necessary if dust or aerosols are generated.[1] | Use in a well-ventilated area.[1] A full-face respirator is recommended if exposure limits are exceeded or irritation is experienced.[1] |
Operational Plan: Handling and Storage
Strict adherence to proper handling and storage procedures is vital to maintain the integrity of this compound and the safety of laboratory personnel.
Handling Procedures:
-
Ventilation: Always handle the compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[1]
-
Aerosol and Dust Prevention: Avoid the formation of dust and aerosols.[1] Use non-sparking tools.[1]
-
Hygiene: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the laboratory.[1]
Storage Procedures:
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[1][3] Store in original containers, which can be glass, polyethylene, or polypropylene.[2]
-
Temperature: Store at room temperature.[1]
-
Incompatibilities: Avoid contact with oxidizing agents.[1][2]
Emergency Procedures
In case of accidental exposure, follow these first-aid measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek medical attention.[3]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[3] Remove contaminated clothing and wash it before reuse.[3] If skin irritation occurs, get medical attention.[3]
-
Eye Contact: Rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do. Continue rinsing.[3] If eye irritation persists, seek medical advice.[3]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.
In case of a spill:
-
Minor Spills: Remove all ignition sources.[2] Clean up spills immediately, avoiding dust generation.[2] Use dry clean-up procedures and place the material in a suitable, labeled container for waste disposal.[2]
-
Major Spills: Evacuate the area and alert emergency responders.[2] Wear appropriate PPE, including respiratory protection.[2]
Disposal Plan
All waste containing this compound must be managed in accordance with local, state, and federal regulations.
Waste Disposal Steps:
-
Collection: Collect waste material in a suitable, labeled container.
-
Segregation: Keep chemical waste separate from other types of waste.
-
Disposal: Dispose of the contents and container to an approved waste disposal plant.[1][4] Do not allow the chemical to enter drains.[1]
Experimental Workflow
The following diagram illustrates a general workflow for handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
